Product packaging for Cholecystokinin (26-33) (free acid)(Cat. No.:CAS No. 103974-46-5)

Cholecystokinin (26-33) (free acid)

Cat. No.: B1639644
CAS No.: 103974-46-5
M. Wt: 1064.2 g/mol
InChI Key: PUZFEBZBSNCBNS-YRVFCXMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cholecystokinin (26-33) (free acid) is a useful research compound. Its molecular formula is C49H61N9O14S2 and its molecular weight is 1064.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cholecystokinin (26-33) (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cholecystokinin (26-33) (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H61N9O14S2 B1639644 Cholecystokinin (26-33) (free acid) CAS No. 103974-46-5

Properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H61N9O14S2/c1-73-18-16-34(54-46(68)36(20-28-12-14-30(59)15-13-28)56-43(65)32(50)23-41(61)62)44(66)52-26-40(60)53-37(22-29-25-51-33-11-7-6-10-31(29)33)47(69)55-35(17-19-74-2)45(67)57-38(24-42(63)64)48(70)58-39(49(71)72)21-27-8-4-3-5-9-27/h3-15,25,32,34-39,51,59H,16-24,26,50H2,1-2H3,(H,52,66)(H,53,60)(H,54,68)(H,55,69)(H,56,65)(H,57,67)(H,58,70)(H,61,62)(H,63,64)(H,71,72)/t32-,34-,35-,36-,37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZFEBZBSNCBNS-YRVFCXMDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H61N9O14S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1064.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Cholecystokinin (26-33) (Free Acid): A Technical Guide to its Biological Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (26-33), commonly known as CCK-8, is the C-terminal octapeptide fragment of cholecystokinin and represents the minimal sequence required for the full biological activity of the parent hormone. This technical guide provides an in-depth overview of the biological functions of CCK-8 (free acid), focusing on its receptor interactions, signaling pathways, and key physiological roles. The information is tailored for researchers, scientists, and drug development professionals engaged in endocrinology, gastroenterology, neuroscience, and metabolic disease research.

Core Biological Functions

CCK-8 is a pleiotropic peptide hormone and neurotransmitter with well-established roles in both the gastrointestinal (GI) system and the central nervous system (CNS). Its primary functions are mediated through the activation of two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2). The sulfation of the tyrosine residue at position 27 is a critical determinant of its receptor selectivity.

Gastrointestinal Functions:

  • Stimulation of Pancreatic Secretion: CCK-8 is a potent secretagogue, binding to CCK-A receptors on pancreatic acinar cells to stimulate the release of digestive enzymes such as amylase, lipase, and trypsinogen.

  • Gallbladder Contraction: It induces the contraction of the gallbladder, also via CCK-A receptors, leading to the release of bile into the small intestine, which is essential for the digestion and absorption of fats.

  • Satiety Signaling: CCK-8 plays a crucial role in the short-term regulation of food intake. Released from I-cells of the duodenum and jejunum in response to dietary fats and proteins, it acts on vagal afferent nerves that project to the nucleus of the solitary tract (NTS) in the brainstem, inducing a feeling of fullness and satiety, thereby reducing meal size.

Central Nervous System Functions:

  • Neurotransmission: Within the CNS, CCK-8 functions as a neurotransmitter, where it is involved in the modulation of anxiety, memory, and dopamine-mediated behaviors. These effects are primarily mediated by CCK-B receptors, which are widely distributed in the brain.

  • Analgesia: CCK-8 can modulate pain perception, although its effects can be complex, sometimes producing analgesia and at other times opposing opioid-induced analgesia.

Receptor Binding and Selectivity

The biological effects of CCK-8 are dictated by its binding affinity and selectivity for the CCK-A and CCK-B receptors. A key structural feature influencing this selectivity is the sulfation of the tyrosine residue.

  • Sulfated CCK-8: Exhibits high affinity for both CCK-A and CCK-B receptors. However, it is significantly more potent at the CCK-A receptor.

  • Non-sulfated CCK-8 (free acid): Binds with high affinity to the CCK-B receptor, similar to the sulfated form, but has a markedly reduced affinity for the CCK-A receptor (approximately 500- to 1000-fold lower)[1].

This differential affinity allows for the dissection of the physiological roles of the two receptor subtypes.

Quantitative Binding Data

The following tables summarize the binding affinities (Ki or IC50) of CCK-8 for the CCK-A and CCK-B receptors from various studies.

Ligand Receptor Species Assay Conditions Binding Affinity (Ki/IC50) Reference
Sulfated CCK-8CCK-AHumanTransfected HEK293 cells, [125I]CCK-8 radioligand~2 nM (IC50)[2]
Sulfated CCK-8CCK-BHumanTransfected HEK293 cells, [125I]CCK-8 radioligand~2 nM (IC50)[2]
Sulfated CCK-8CCK-ARatPancreatic aciniSubnanomolar range[3]
Sulfated CCK-8CCK-BRatCerebral cortex~0.41 nM (Ki)[4]
Non-sulfated CCK-8CCK-AGuinea PigPancreas~900-fold less potent than sulfated CCK-8[2]
Non-sulfated CCK-8CCK-BGuinea PigBrainSimilar affinity to sulfated CCK-8[1]

Signaling Pathways

Upon binding of CCK-8 to its receptors, a conformational change is induced, leading to the activation of intracellular signaling cascades. Both CCK-A and CCK-B receptors primarily couple to the Gq family of G-proteins.

CCK-A Receptor Signaling

Activation of the CCK-A receptor by sulfated CCK-8 initiates the following canonical pathway:

  • Gq Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC-β.

  • Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key trigger for pancreatic enzyme secretion and gallbladder contraction.

    • DAG , along with Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins involved in cellular responses.

CCKA_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK8 Sulfated CCK-8 CCKAR CCK-A Receptor CCK8->CCKAR Gq Gq CCKAR->Gq activates PLC PLC-β Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC PKC Activation DAG->PKC activates Ca2_release->PKC co-activates Physiological_Response Physiological Response (e.g., Enzyme Secretion) Ca2_release->Physiological_Response PKC->Physiological_Response

Caption: CCK-A Receptor Signaling Pathway.

CCK-B Receptor Signaling

The CCK-B receptor shares the Gq-PLC-IP3/DAG signaling cascade with the CCK-A receptor. However, its activation, particularly in the CNS, can also lead to the modulation of other signaling pathways, including those involving adenylyl cyclase and MAP kinases, contributing to its diverse neuromodulatory roles.

CCKB_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm CCK8_ns CCK-8 (Sulfated or Non-sulfated) CCKBR CCK-B Receptor CCK8_ns->CCKBR Gq Gq CCKBR->Gq activates PLC PLC-β Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release triggers PKC PKC Activation DAG->PKC activates Ca2_release->PKC co-activates Neuromodulation Neuromodulatory Effects (e.g., Anxiety, Memory) Ca2_release->Neuromodulation PKC->Neuromodulation

Caption: CCK-B Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of CCK-8's biological functions. Below are representative protocols for key experiments.

Radioligand Binding Assay for CCK Receptors

This protocol outlines a competitive binding assay to determine the affinity of a test compound for CCK receptors.

Binding_Assay_Workflow A Prepare Membrane Homogenates (from cells expressing CCK-A or CCK-B receptors) B Incubate Membranes with Radioligand (e.g., [¹²⁵I]CCK-8) and varying concentrations of unlabeled CCK-8 or test compound A->B C Separate Bound and Free Radioligand (via rapid vacuum filtration) B->C D Quantify Bound Radioactivity (using a gamma counter) C->D E Data Analysis (Generate competition curves and calculate IC₅₀/Ki values) D->E

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Membrane preparation from cells or tissues expressing CCK-A or CCK-B receptors.

  • Radiolabeled CCK-8 (e.g., [125I]Bolton-Hunter-CCK-8).

  • Unlabeled CCK-8 (sulfated or non-sulfated) as a reference compound.

  • Test compounds.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine.

  • 96-well plates.

  • Vacuum filtration manifold.

  • Gamma counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 50 µL of binding buffer or unlabeled CCK-8/test compound at various concentrations.

    • 50 µL of radiolabeled CCK-8 at a fixed concentration (typically at or below its Kd).

    • 100 µL of the membrane preparation.

    • For non-specific binding, use a high concentration of unlabeled CCK-8 (e.g., 1 µM).

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in counting vials and quantify the bound radioactivity using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

In Vitro Amylase Release Assay from Pancreatic Acini

This functional assay measures the potency of CCK-8 in stimulating digestive enzyme secretion.

Materials:

  • Isolated pancreatic acini from rat or mouse.

  • Krebs-Ringer-HEPES (KRH) buffer, supplemented with 0.1% BSA and 0.01% soybean trypsin inhibitor.

  • CCK-8 (free acid) at various concentrations.

  • Amylase activity assay kit.

  • Microplate reader.

Procedure:

  • Acini Preparation: Isolate pancreatic acini by collagenase digestion of the pancreas.

  • Pre-incubation: Pre-incubate the acini in KRH buffer for 30 minutes at 37°C to allow them to equilibrate.

  • Stimulation: Incubate aliquots of the acini suspension with varying concentrations of CCK-8 (e.g., 1 pM to 1 µM) for 30 minutes at 37°C. Include a buffer-only control.

  • Sample Collection: Centrifuge the acini suspension to separate the cells from the supernatant.

  • Amylase Measurement: Measure the amylase activity in the supernatant using a commercial assay kit.

  • Total Amylase: Determine the total amylase content in an aliquot of the acini suspension by cell lysis.

  • Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the CCK-8 concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

Cholecystokinin (26-33) (free acid) is a pivotal signaling molecule with a diverse array of biological functions, primarily centered on digestion and neuromodulation. Its activity is intricately regulated by its sulfation state and the differential expression and signaling of the CCK-A and CCK-B receptors. A thorough understanding of its receptor binding kinetics, signaling pathways, and physiological effects is paramount for the development of novel therapeutic agents targeting the cholecystokinin system for the treatment of obesity, gastrointestinal disorders, and neurological conditions. The experimental protocols provided herein offer a foundational framework for the continued investigation of this important peptide hormone.

References

An In-depth Technical Guide to the CCK-8 Signaling Pathway in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a critical role in both the gastrointestinal system and the central nervous system (CNS).[1][2] The sulfated C-terminal octapeptide fragment, CCK-8, is the predominant and most biologically active form within the brain.[3][4][5][6] As one of the most abundant neuropeptides in the CNS, CCK-8 is widely distributed in regions such as the hippocampus, amygdala, cerebral cortex, and hypothalamus.[4][7] It functions as a key neuromodulator, influencing a wide array of physiological and pathological processes, including anxiety, memory, pain, and satiety.[2][8] CCK-8 exerts its effects by binding to two specific G protein-coupled receptors (GPCRs), CCK-A (CCK1R) and CCK-B (CCK2R), initiating complex intracellular signaling cascades that modulate neuronal excitability, synaptic plasticity, and neurotransmitter release.[1][3][4] This guide provides a detailed examination of the core signaling pathways of CCK-8 in the CNS, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the molecular interactions involved.

Core Components: CCK Receptors in the CNS

The diverse actions of CCK-8 are mediated by two distinct receptor subtypes that belong to the rhodopsin-like GPCR family.[1][6]

  • CCK-A Receptor (CCK1R): While highly expressed in the periphery, CCK1R is also found in specific CNS regions, including the nucleus of the solitary tract, hypothalamus, and substantia nigra.[3][9] It is involved in regulating satiety and modulating dopamine pathways.

  • CCK-B Receptor (CCK2R): This is the predominant CCK receptor subtype in the brain, with high densities in the cerebral cortex, limbic system (amygdala and hippocampus), and basal ganglia.[7][10][11] The CCK2R is the primary mediator of CCK's roles in anxiety, panic disorders, and memory processes.[7][10][12] It binds both CCK and the hormone gastrin with high affinity.[13]

CCK-8 Signaling Cascades

Upon binding of CCK-8, both CCK1R and CCK2R undergo conformational changes that trigger intracellular signaling through the activation of heterotrimeric G proteins.

CCK2R Signaling Pathway

The CCK2R primarily couples to Gαq/11 proteins, initiating a canonical signaling cascade that leads to increased intracellular calcium and activation of protein kinase C (PKC).[1][6][10]

  • Gαq Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC-β.[1][13]

  • Second Messenger Production: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][13][14]

  • Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[1][14][15]

  • PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate PKC isoforms, which then phosphorylate a multitude of downstream target proteins, modulating neuronal function.[1][14][16] This pathway has been shown to enhance acid-sensing ion channel (ASIC) currents in dorsal root ganglion neurons.[17]

CCK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum CCK8 CCK-8 CCK2R CCK2R CCK8->CCK2R Binds Gq Gαq/11 CCK2R->Gq Activates PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca²⁺ Store IP3->ER Binds to Receptor PKC PKC DAG->PKC Ca Ca²⁺ Ca->PKC Co-activates Response Neuronal Response (e.g., Ion Channel Modulation, Gene Expression) PKC->Response Phosphorylates Targets ER->Ca Releases CCK1R_Signaling_Pathway cluster_gq Gq Pathway cluster_gs Gs Pathway CCK8 CCK-8 CCK1R CCK1R CCK8->CCK1R Gq Gαq CCK1R->Gq Gs Gαs CCK1R->Gs PLC PLC-β Gq->PLC IP3_DAG IP3 + DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / PKC Activation IP3_DAG->Ca_PKC Response Diverse Cellular Responses Ca_PKC->Response AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Response CCK_Dopamine_Interaction cluster_VTA VTA/SNc Neuron cluster_NAc Nucleus Accumbens (NAc) VTA_Neuron CCK/DA Neuron DA_Release DA Release VTA_Neuron->DA_Release Axonal Transport & Release CCK_Release CCK Release VTA_Neuron->CCK_Release D2R D2 Receptor DA_Release->D2R Activates CCK_Release->D2R Modulates Affinity CCK_R CCK Receptor CCK_Release->CCK_R Activates Postsynaptic_Neuron Postsynaptic Neuron D2R->Postsynaptic_Neuron Inhibits CCK_R->DA_Release Modulates (+) CCK_R->Postsynaptic_Neuron Modulates Excitability Electrophysiology_Workflow A Anesthetize & Decapitate Animal B Rapidly Extract Brain A->B C Immerse in Ice-Cold, Gassed ACSF B->C D Slice Brain with Vibratome (300-400 µm) C->D E Recover Slices in Gassed ACSF (>1 hr at RT) D->E F Transfer Slice to Recording Chamber (Perfused, Heated ACSF) E->F G Obtain Whole-Cell Patch on Target Neuron F->G H Record Baseline Activity (5-10 min) G->H I Bath-Apply CCK-8 H->I J Record Changes in Electrical Properties I->J K Data Analysis J->K

References

Cholecystokinin Octapeptide (CCK-8) and the Regulation of Satiety: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular and physiological mechanisms by which cholecystokinin octapeptide (CCK-8) induces satiety. It is designed to be a comprehensive resource, detailing the signaling pathways, summarizing key quantitative data from human and animal studies, and outlining the experimental protocols used to elucidate these functions.

Core Mechanism of Action: From Gut to Brain

Cholecystokinin (CCK) is a peptide hormone released from I-cells in the proximal small intestine in response to the presence of nutrients, particularly fats and proteins.[1][2] The octapeptide form, CCK-8, is the most well-studied bioactive fragment and plays a crucial role in short-term appetite regulation. The primary mechanism of CCK-8-induced satiety involves a gut-brain signaling axis mediated by the vagus nerve.

Upon its release, CCK-8 acts locally in a paracrine fashion on cholecystokinin 1 receptors (CCK1R) located on the terminals of vagal afferent neurons that innervate the gastrointestinal tract.[3][4] This binding event triggers a cascade of intracellular signaling events within these neurons, leading to their depolarization and the generation of action potentials.

These neural signals are then transmitted to the nucleus of the solitary tract (NTS) in the brainstem, a key integration center for visceral sensory information.[4][5] The NTS, in turn, projects to other brain regions, including the hypothalamus, which are involved in the central regulation of food intake and energy homeostasis.[5] This signaling cascade ultimately results in the sensation of fullness and the termination of a meal.

In addition to this direct neural pathway, CCK-8 also contributes to satiety by slowing gastric emptying, thereby enhancing gastric distension, another important satiety signal.[6][7][8] This effect is also mediated, at least in part, by CCK1R activation.[6]

Signaling Pathway of CCK-8 in Vagal Afferent Neurons

The binding of CCK-8 to the CCK1R, a G-protein coupled receptor, on vagal afferent neurons initiates a complex intracellular signaling cascade. Activation of the CCK1R can couple to multiple G-proteins, including Gq and Gs, leading to the activation of downstream effectors.

  • Gq Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[9]

  • Gs Pathway: Coupling to Gs proteins activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of protein kinase A (PKA).[9]

These pathways converge to modulate ion channel activity, leading to neuronal depolarization. A key event is the activation of a Ca2+-activated chloride channel, for which Anoctamin 2 (Ano2/TMEM16B) has been identified as a major contributor, resulting in a chloride ion efflux and subsequent depolarization.[10]

CCK8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK-8 CCK-8 CCK1R CCK1R CCK-8->CCK1R Binds to Gq Gq CCK1R->Gq Activates Gs Gs CCK1R->Gs Activates PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gs->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts Ano2 Ano2/TMEM16B (Cl- Channel) Depolarization Neuronal Depolarization Ano2->Depolarization Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC Ca_release->Ano2 Activates cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates PKA->Ano2 Modulates

Caption: CCK-8 signaling cascade in vagal afferent neurons.

Quantitative Data on CCK-8 Induced Satiety

Numerous studies have quantified the effects of CCK-8 on food intake in both humans and animal models. The following tables summarize key findings.

Table 1: Effects of CCK-8 on Food Intake in Humans
Study ParticipantsCCK-8 DoseRoute of AdministrationReduction in Food/Energy IntakeReference
Healthy Men0.33, 0.66, 2.0 ng/kg/minIntravenous InfusionDose-dependent reduction in energy intake.[11]
Healthy Men1.8 pmol/kg/minIntravenous InfusionIncreased fullness and decreased desire to eat, leading to reduced energy intake.[12]
Older and Young AdultsLow and High DosesIntravenous Infusion7.7% (low dose) and 35.2% (high dose) suppression of energy intake.[13]
Table 2: Effects of CCK-8 on Food Intake in Rodents
Animal ModelCCK-8 DoseRoute of AdministrationReduction in Food IntakeReference
Rats0.45, 0.9, 1.8, 3.6 nmol/kgIntraperitonealDose-dependent reduction in meal size.[14]
Rats0.6, 1.8, 5.2 nmol/kgIntraperitonealDose-dependent reduction in 1-hour dark-phase food intake (35%, 49%, and 51% respectively).[15]
Rats5 µg/kg (4.4 nmol/kg)IntraperitonealReduced fasting-induced hyperphagia.[16]

Experimental Protocols

The following sections detail common methodologies used in the study of CCK-8 and satiety.

Human Studies: Intravenous Infusion and Food Intake Measurement

A common experimental design to assess the satiating effect of CCK-8 in humans involves the following steps:

  • Participant Recruitment: Healthy volunteers are recruited and screened for inclusion/exclusion criteria.

  • Fasting: Participants typically fast overnight prior to the study day.

  • Catheterization: An intravenous catheter is inserted for the infusion of CCK-8 or a saline control.

  • Infusion: A continuous intravenous infusion of CCK-8 at a specific dose (e.g., 0.33-2.0 ng/kg/min) or saline is administered over a set period (e.g., 120 minutes).[11]

  • Appetite Ratings: Subjective ratings of hunger, fullness, and desire to eat are periodically collected using visual analog scales.

  • Test Meal: After a predetermined infusion period (e.g., 90 minutes), participants are presented with a buffet-style meal and instructed to eat until comfortably full.[11]

  • Quantification of Food Intake: The amount and type of food consumed are carefully measured to calculate total energy and macronutrient intake.

Human_Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_outcome Outcome Measurement Recruitment Participant Recruitment Fasting Overnight Fasting Recruitment->Fasting Catheterization IV Catheter Placement Fasting->Catheterization Infusion CCK-8 or Saline Infusion Catheterization->Infusion Appetite Appetite Ratings Infusion->Appetite TestMeal Buffet Test Meal Infusion->TestMeal Quantification Quantification of Energy Intake TestMeal->Quantification

Caption: Workflow for a typical human CCK-8 infusion study.
Animal Studies: Intraperitoneal Injection and Meal Pattern Analysis

In rodent models, the satiating effects of CCK-8 are often investigated using the following protocol:

  • Animal Acclimatization: Rats or mice are individually housed and acclimatized to the testing environment and diet.

  • Fasting (Optional): Depending on the study design, animals may be fasted for a period (e.g., 48 hours) to induce hyperphagia.[16]

  • Injection: Animals receive an intraperitoneal (i.p.) injection of CCK-8 at various doses (e.g., 0.6-5.2 nmol/kg) or a vehicle control.[15]

  • Food Presentation: Immediately following the injection, animals are presented with a pre-weighed amount of food.

  • Food Intake Measurement: Food intake is measured at specific time points (e.g., 1, 2, 4 hours) by weighing the remaining food.

  • Meal Pattern Analysis: For more detailed analysis, automated systems can be used to monitor the microstructure of eating behavior, including meal size, meal duration, and inter-meal intervals.[15]

Interactions with Other Satiety Signals

The satiety effect of CCK-8 is not an isolated event but is integrated with other hormonal and neural signals.

  • Leptin: The adipocyte-derived hormone leptin has been shown to enhance the sensitivity to the satiating effects of CCK.[17][18] This interaction is thought to occur at the level of the vagal afferent neurons, many of which express receptors for both CCK and leptin.[17]

  • GLP-1: Glucagon-like peptide-1 (GLP-1) is another gut hormone with potent satiety effects. While both CCK-8 and GLP-1 contribute to the reduction of food intake, studies on their interaction have yielded mixed results, with some suggesting additive rather than synergistic effects at the doses tested.[12][19] Novel hybrid peptides combining CCK-8 and GLP-1 agonism are being explored for their therapeutic potential.[20][21]

Satiety_Signal_Integration Food Intake Food Intake CCK-8 CCK-8 Food Intake->CCK-8 Stimulates Release GLP-1 GLP-1 Food Intake->GLP-1 Stimulates Release Vagal Afferent Neuron Vagal Afferent Neuron CCK-8->Vagal Afferent Neuron Activates Leptin Leptin Leptin->Vagal Afferent Neuron Sensitizes GLP-1->Vagal Afferent Neuron Activates Brainstem (NTS) Brainstem (NTS) Vagal Afferent Neuron->Brainstem (NTS) Signals to Satiety Satiety Brainstem (NTS)->Satiety Integrates Signals Satiety->Food Intake Inhibits Adipose Tissue Adipose Tissue Adipose Tissue->Leptin Releases

Caption: Integration of CCK-8 with other satiety signals.

Conclusion and Future Directions

CCK-8 is a key physiological regulator of satiety, acting through a well-defined gut-brain axis. Its mechanism of action, centered on the activation of CCK1R on vagal afferent neurons, has been extensively studied. The development of CCK1R agonists for the treatment of obesity has been an area of interest, although challenges related to efficacy and potential side effects have been encountered.[1][4] Future research may focus on developing biased agonists or positive allosteric modulators of the CCK1R to selectively engage the satiety pathway while minimizing off-target effects.[3][4] Furthermore, a deeper understanding of the interplay between CCK-8 and other metabolic hormones will be crucial for the development of effective combination therapies for obesity and related metabolic disorders.

References

The Role of Cholecystokinin-8 (CCK-8) in Pancreatic Enzyme Secretion: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of cholecystokinin-8 (CCK-8) in stimulating pancreatic enzyme secretion. It delves into the intricate signaling pathways, presents quantitative data from key studies, and outlines detailed experimental protocols relevant to the field.

Introduction

Cholecystokinin (CCK) is a pivotal gut hormone that orchestrates various digestive processes, with the stimulation of pancreatic enzyme secretion being one of its most well-characterized functions. The octapeptide form, CCK-8, is a potent agonist of the CCK1 receptor (formerly known as CCK-A receptor) located on pancreatic acinar cells. Binding of CCK-8 to its receptor initiates a cascade of intracellular events, culminating in the fusion of zymogen granules with the apical membrane and the release of digestive enzymes into the pancreatic duct. Understanding this process is fundamental for research into pancreatic physiology, pathophysiology (such as pancreatitis), and the development of therapeutic agents targeting the exocrine pancreas.

Signaling Pathways of CCK-8 in Pancreatic Acinar Cells

The intracellular signaling mechanisms triggered by CCK-8 in pancreatic acinar cells are complex and involve multiple interconnected pathways. The canonical pathway involves the activation of Gq/11 proteins, leading to the generation of inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][2]

Upon binding of CCK-8 to the CCK1 receptor, the associated Gq/11 protein is activated.[1][3] This activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG.[4][5] IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[1][6] This initial calcium release can trigger further calcium-induced calcium release, leading to oscillations in intracellular calcium concentration, a key characteristic of physiological stimulation.[7]

Simultaneously, DAG, along with the increased intracellular calcium, activates various isoforms of protein kinase C (PKC).[1][4] Both the elevation in cytoplasmic calcium and the activation of PKC are crucial events that drive the downstream processes of zymogen granule exocytosis.[1]

While the Gq/11-PLC-IP₃-Ca²⁺/DAG-PKC pathway is considered the primary signaling cascade, other pathways have also been implicated in the actions of CCK-8. These include the activation of phospholipase A2 (PLA2) and the mitogen-activated protein kinase (MAPK) cascades, which are thought to be more involved in non-secretory cellular functions like growth and gene expression.[3][5]

CCK8_Signaling_Pathway cluster_cytosol Cytosol CCK-8 CCK-8 CCK1R CCK1 Receptor CCK-8->CCK1R Binds Gq11 Gq/11 CCK1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca2+]i ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Ca2_cyto->PKC Activates Zymogen Zymogen Granule Exocytosis Ca2_cyto->Zymogen Stimulates PKC->Zymogen Stimulates Enzymes Pancreatic Enzymes Zymogen->Enzymes Release of

Caption: CCK-8 signaling pathway in pancreatic acinar cells.

Quantitative Data on CCK-8 Stimulated Pancreatic Enzyme Secretion

The following table summarizes quantitative data from studies investigating the dose-dependent effects of CCK-8 on pancreatic enzyme secretion, primarily focusing on amylase as a representative digestive enzyme.

SpeciesPreparationCCK-8 ConcentrationAmylase Secretion (% of total or relative increase)Reference
RatIsolated pancreatic acini5 x 10⁻¹⁰ M5-fold increase over basal[8]
RatIsolated pancreatic acini10⁻¹⁰ MMaximally effective dose for stimulation[9]
RatAnesthetized10 pmol/kg/hSignificant increase in amylase output[10]
RatAnesthetized20 pmol/kg/hFurther increase in amylase and trypsin output
RatAnesthetized5 µg/kg/h (to achieve ~22.4 pM plasma concentration)Plasma amylase increased from ~2075 U/l to ~9900 U/l[11]
MurineIsolated pancreatic acini10 pMInduced oscillatory rises in intracellular Ca²⁺, stimulating exocytosis[7]
Rat (Zucker obese)Isolated pancreatic acini10⁻¹⁰ MDecreased amylase secretion compared to lean rats[9]
Rat cell line (AR42J)Cultured cellsNot specifiedCCK-8 induced alpha-amylase release[12]

Experimental Protocols

In Vitro Pancreatic Acini Preparation and Enzyme Secretion Assay

This protocol describes the isolation of pancreatic acini from rodents and the subsequent measurement of CCK-8-stimulated amylase secretion.

Materials:

  • Male Sprague-Dawley rats (or similar)

  • Collagenase (Type IV)

  • HEPES-buffered Ringer's solution (HBS) supplemented with 0.1% bovine serum albumin (BSA) and essential amino acids.

  • CCK-8 stock solution

  • Amylase assay kit (e.g., using a substrate like p-nitrophenyl-α-D-maltoside)

  • Microplate reader

Procedure:

  • Pancreas Digestion: Euthanize the rat and surgically remove the pancreas. Inject the pancreas with HBS containing collagenase.

  • Incubation: Incubate the pancreas in a shaking water bath at 37°C for 30-60 minutes to digest the tissue.

  • Acinar Dispersion: Gently disperse the acini by pipetting the digested tissue through tips with decreasing orifice sizes.

  • Filtration and Washing: Filter the cell suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh HBS.

  • Pre-incubation: Pre-incubate the acini at 37°C for 30 minutes to allow them to equilibrate.

  • Stimulation: Aliquot the acinar suspension into tubes and add varying concentrations of CCK-8. Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Separation: Centrifuge the tubes to pellet the acini. The supernatant contains the secreted enzymes.

  • Amylase Assay: Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions. Also, measure the total amylase in the pellet after cell lysis.

  • Data Analysis: Express the secreted amylase as a percentage of the total amylase content (supernatant + pellet).

InVitro_Workflow cluster_prep Acinar Preparation cluster_exp Experiment cluster_analysis Analysis A1 Pancreas Removal A2 Collagenase Digestion A1->A2 A3 Dispersion & Washing A2->A3 B1 Pre-incubation (37°C) A3->B1 B2 CCK-8 Stimulation (Dose-response) B1->B2 B3 Centrifugation B2->B3 C1 Separate Supernatant & Pellet B3->C1 C2 Amylase Assay (Supernatant) C1->C2 C3 Amylase Assay (Pellet - Total) C1->C3 C4 Calculate % Secretion C2->C4 C3->C4

Caption: Workflow for in vitro pancreatic acini secretion assay.

In Vivo Pancreatic Secretion Measurement in Anesthetized Rats

This protocol outlines the surgical procedure and sample collection for measuring pancreatic enzyme secretion in response to intravenous CCK-8 infusion in anesthetized rats.

Materials:

  • Male Sprague-Dawley rats

  • Anesthetic (e.g., urethane or a combination of ketamine/xylazine)

  • Surgical instruments

  • Polyethylene tubing for cannulation

  • Infusion pump

  • CCK-8 solution for infusion

  • Saline solution

  • Fraction collector or microtubes for sample collection

  • Enzyme assay kits (e.g., for amylase, lipase, trypsin)

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and perform a midline laparotomy to expose the abdominal organs.

  • Cannulation:

    • Bile-pancreatic duct: Ligate the common bile duct near the liver and cannulate it close to its entry into the duodenum to collect mixed bile-pancreatic juice.

    • Jugular vein: Cannulate the jugular vein for intravenous infusion of CCK-8 and saline.

  • Basal Secretion: Infuse saline intravenously and collect basal pancreatic secretions for a defined period (e.g., 30-60 minutes) to establish a baseline.

  • CCK-8 Infusion: Administer CCK-8 via the jugular vein cannula using an infusion pump at various doses.

  • Sample Collection: Collect pancreatic juice in pre-weighed tubes at regular intervals (e.g., every 15 minutes).

  • Measurement of Secretion:

    • Volume: Determine the volume of secreted juice by weight.

    • Enzyme Activity: Measure the concentration of enzymes (e.g., amylase, lipase, trypsin) in each sample using appropriate assays.

  • Data Analysis: Calculate the enzyme output per unit of time (e.g., U/min) by multiplying the enzyme concentration by the volume of secretion.

InVivo_Workflow cluster_prep Surgical Preparation cluster_exp Experiment cluster_analysis Analysis A1 Anesthetize Rat A2 Cannulate Bile-Pancreatic Duct & Jugular Vein A1->A2 B1 Basal Secretion (Saline Infusion) A2->B1 B2 Collect Basal Samples B1->B2 B3 CCK-8 Infusion (Stepwise Doses) B2->B3 B4 Collect Stimulated Samples B3->B4 C1 Measure Secretion Volume B4->C1 C2 Measure Enzyme Concentration B4->C2 C3 Calculate Enzyme Output (U/min) C1->C3 C2->C3

Caption: Workflow for in vivo pancreatic secretion measurement.

Conclusion

CCK-8 is a primary physiological secretagogue for pancreatic enzyme secretion, acting through a well-defined signaling pathway initiated by its binding to the CCK1 receptor on pancreatic acinar cells. The subsequent activation of the Gq/11-PLC pathway and the resulting increases in intracellular calcium and PKC activity are the core events driving exocytosis. The quantitative relationship between CCK-8 concentration and enzyme secretion has been characterized in various experimental models, providing a basis for further research. The detailed protocols provided herein offer standardized methods for investigating the effects of CCK-8 and other potential modulators of pancreatic exocrine function, which is of paramount importance for both basic and clinical research in gastroenterology and drug development.

References

Cholecystokinin (26-33) and Gallbladder Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone in the gastrointestinal system, primarily known for its role in stimulating gallbladder contraction and pancreatic enzyme secretion.[1][2] The C-terminal octapeptide fragment, Cholecystokinin (26-33), commonly referred to as CCK-8 or sincalide, represents the minimal sequence required for full biological activity and is the primary mediator of these physiological effects.[1][3] This technical guide provides an in-depth overview of the mechanisms by which CCK-8 induces gallbladder contraction, focusing on the underlying signaling pathways, quantitative physiological data, and detailed experimental protocols relevant to drug development and physiological research.

CCK-8 Receptor Binding and Specificity

CCK-8 exerts its effects on the gallbladder by binding to high-affinity cholecystokinin-A receptors (CCK-AR) located on the smooth muscle cells of the gallbladder wall.[4][5] The binding of CCK-8 to these receptors is highly specific and sulfate-dependent.[5]

Quantitative Receptor Binding Data

The affinity of CCK-8 and related peptides for the CCK-A receptor has been quantified in various studies. The following table summarizes key binding parameters.

LigandSpecies/TissueParameterValueReference(s)
125I-CCK-8Bovine Gallbladder MembranesKd618 ± 168 pM[6]
125I-CCK-8Human Gallbladder (Pigment Stones)Kd1.2 ± 0.23 nM[7]
125I-CCK-8Human Gallbladder (Cholesterol Stones)Kd0.18 ± 0.06 nM[7]
CCK-8Human GallbladderIC5010 ± 1.0 nM[5]
des(SO3) CCK-8Human GallbladderIC500.9 ± 0.2 µM[5]
Gastrin-17-IHuman GallbladderIC509.0 ± 2.0 µM[5]

Signaling Pathways of CCK-8-Induced Gallbladder Contraction

The binding of CCK-8 to the CCK-A receptor initiates a cascade of intracellular events, leading to smooth muscle contraction. The primary signaling pathway involves the activation of a G-protein, leading to the production of second messengers and an increase in intracellular calcium.[8][9]

Dose-Dependent Activation of Downstream Effectors

Interestingly, the signaling pathway activated by CCK-8 is dose-dependent. At low concentrations, CCK-8 primarily activates the Protein Kinase C (PKC) pathway, whereas at high concentrations, it shifts to activating the calmodulin-dependent pathway.[8][9][10]

The following diagram illustrates the signaling cascade initiated by CCK-8 binding to its receptor on gallbladder smooth muscle cells.

CCK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK8 CCK-8 CCKAR CCK-A Receptor CCK8->CCKAR Binds G_protein Gαi3/βγ CCKAR->G_protein Activates PLC PLC-β3 G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates (Low CCK-8) Ca2_release Ca2 [Ca²⁺]i ↑ Ca2_release->Ca2 Calmodulin Calmodulin Ca2->Calmodulin Binds (High CCK-8) Contraction Smooth Muscle Contraction PKC->Contraction Calmodulin->Contraction

Caption: CCK-8 signaling pathway in gallbladder smooth muscle.

Quantitative Data on Gallbladder Contraction

The contractile response of the gallbladder to CCK-8 has been quantified both in vitro using muscle strips and in vivo through imaging techniques.

In Vitro Dose-Response Data
AgonistSpeciesParameterValueReference(s)
CCK-8HumanEC508.0 ± 2.2 nM[5]
des(SO3) CCK-8HumanEC501.2 ± 0.7 µM[5]
Gastrin-17-IHumanEC504.5 ± 2.4 µM[5]
CCK-8Guinea PigThreshold Concentration10-10 mol/L[11]
CCK-8Guinea PigMaximal Contraction10-6 mol/L[11]
In Vivo Gallbladder Ejection Fraction (GBEF)
CCK-8 Infusion RateSpeciesGBEF (%)Reference(s)
16.4 pmol/kg/hrHuman76 ± 7%[12]
32.8 pmol/kg/hrHuman87 ± 3%[12]
65.6 pmol/kg/hrHuman88 ± 3%[12]
3.3 ng/kg/min for 3 minHuman>35% (normal)[3][13]
3 ng/kg/min for 10 minHuman41 ± 31%[3]

Experimental Protocols

In Vitro Gallbladder Muscle Strip Contraction Assay

This protocol is used to measure the contractile response of gallbladder smooth muscle to CCK-8 in a controlled ex vivo environment.

Muscle_Strip_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Setup cluster_acq Data Acquisition A Euthanize Animal and Excise Gallbladder B Place Gallbladder in Krebs Solution A->B C Cut into Longitudinal Strips (e.g., 0.2 cm x 0.8 cm) B->C D Mount Strips in Organ Baths C->D E Maintain at 37°C and Aerate (95% O₂, 5% CO₂) D->E F Connect to Isometric Force Transducer D->F G Allow to Equilibrate Under Basal Tension F->G H Cumulatively Add CCK-8 (Dose-Response Curve) G->H I Record Tension Changes with Data Acquisition System H->I

Caption: Workflow for in vitro muscle strip contraction assay.

Detailed Methodology:

  • Tissue Preparation: Euthanize the experimental animal (e.g., guinea pig) via an approved method and immediately excise the gallbladder.[11] Place the gallbladder in a physiological salt solution (e.g., Krebs solution) to maintain tissue viability.[11] Carefully open the gallbladder, wash to remove any remaining bile, and cut it into longitudinal muscle strips of a standardized size.[11]

  • Experimental Setup: Mount the muscle strips vertically in organ baths containing Krebs solution maintained at 37°C and continuously aerated with a mixture of 95% O₂ and 5% CO₂.[11] Attach one end of the strip to a fixed hook and the other to an isometric force transducer to measure tension.[11]

  • Data Acquisition: Allow the muscle strips to equilibrate under a basal tension for a set period. Construct a cumulative dose-response curve by adding increasing concentrations of CCK-8 to the organ bath.[11] Record the changes in isometric tension using a data acquisition system.[11] The contractile response is typically measured as the increase in tension from the baseline.

In Vivo Gallbladder Volume Measurement using Ultrasonography

This non-invasive protocol is used to assess gallbladder emptying in response to CCK-8 infusion in living subjects.

Ultrasound_Workflow cluster_subject_prep Subject Preparation cluster_baseline Baseline Measurement cluster_intervention Intervention and Post-Measurement A Subject Fasts Overnight (e.g., 12 hours) B Position Subject Supine A->B C Perform Abdominal Ultrasound B->C D Measure Gallbladder Length, Width, and Height C->D E Calculate Fasting Gallbladder Volume (Ellipsoid Formula) D->E F Administer CCK-8 (e.g., Intravenous Infusion) E->F G Repeat Ultrasound Measurements at Timed Intervals F->G H Calculate Post-Infusion Gallbladder Volumes G->H I Calculate Gallbladder Ejection Fraction (GBEF) H->I

Caption: Workflow for in vivo gallbladder volume measurement.

Detailed Methodology:

  • Subject Preparation: The subject is required to fast overnight to ensure the gallbladder is filled with bile.[14][15] The subject is positioned supine for the ultrasound examination.[15]

  • Baseline Measurement: A baseline abdominal ultrasound is performed to visualize the gallbladder.[15] Standardized measurements of the gallbladder's length, width, and height are taken.[15] The fasting gallbladder volume is calculated using the ellipsoid formula: Volume = 0.523 x length x width x height.[14][15]

  • Intervention and Post-Measurement: CCK-8 is administered, typically as a controlled intravenous infusion over a specific duration.[3][12] Ultrasound measurements of the gallbladder dimensions are repeated at specific time points during and after the infusion.[16]

  • Data Analysis: The post-infusion gallbladder volumes are calculated. The Gallbladder Ejection Fraction (GBEF) is then determined using the formula: GBEF (%) = [(Fasting Volume - Post-infusion Volume) / Fasting Volume] x 100.[14][17]

Conclusion

Cholecystokinin (26-33) is a potent stimulator of gallbladder contraction, acting through specific CCK-A receptors on the smooth muscle. The intracellular signaling cascade is complex and dose-dependent, offering multiple potential targets for pharmacological intervention. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug development professionals working in the field of gastrointestinal motility and related disorders. A thorough understanding of these mechanisms and methodologies is essential for the development of novel therapeutics targeting the CCK pathway.

References

An In-depth Technical Guide to the Interaction of Cholecystokinin-8 with CCK1 and CCK2 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system, exerts its physiological effects through two distinct G protein-coupled receptors: the cholecystokinin type 1 receptor (CCK1R) and the cholecystokinin type 2 receptor (CCK2R). The differential binding affinities, signaling pathways, and tissue distribution of these receptors underpin the diverse biological functions of CCK-8, ranging from satiety and pancreatic secretion to anxiety and memory. This technical guide provides a comprehensive overview of the molecular interactions between CCK-8 and its receptors, with a focus on quantitative data, detailed experimental protocols, and visual representations of the underlying signaling cascades.

Data Presentation: Quantitative Analysis of CCK-8 Interaction with CCK1R and CCK2R

The binding affinity and functional potency of CCK-8 for its receptors are critical parameters in understanding its biological activity. The following tables summarize key quantitative data from various studies, providing a comparative view of these interactions.

Table 1: Binding Affinity of CCK-8 for CCK1 and CCK2 Receptors

ReceptorSpeciesRadioligandAssay TypeKi (nM)IC50 (nM)Reference
CCK1RHuman[125I]CCK-8Displacement Binding0.28-[1]
CCK1RRat[3H]devazepideDisplacement Binding0.6-1-[2]
CCK2RHuman[125I]CCK-8Displacement Binding-0.23 - 0.29[1]
CCK2RRat[125I]CCK-8Displacement Binding0.3-1-[2]

Table 2: Functional Potency of CCK-8 at CCK1 and CCK2 Receptors

ReceptorSpeciesSignaling PathwayEC50 (nM)Reference
CCK1RHumanIP1 Accumulation0.04[1]
CCK1RChickenCalcium Mobilization5.41 ± 1.15[3]
CCK1RChickenMAPK/ERK Signaling0.32[3]
CCK2RChickenCalcium Mobilization1.93 ± 0.70[3]
CCK2RChickenMAPK/ERK Signaling1.16[3]

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To visually elucidate the complex processes involved in CCK-8 receptor interaction, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293, CHO) expressing CCK1R or CCK2R Membrane_Prep Membrane Preparation (for binding assays) Cell_Culture->Membrane_Prep Binding_Assay Radioligand Binding Assay (Determine Ki) Cell_Culture->Binding_Assay Ca_Imaging Calcium Imaging (Fura-2) (Measure [Ca²⁺]i) Cell_Culture->Ca_Imaging Luciferase_Assay Luciferase Reporter Assay (Measure cAMP, NFAT, SRE) Cell_Culture->Luciferase_Assay Western_Blot Western Blot (Measure p-ERK) Cell_Culture->Western_Blot Data_Analysis Data Analysis (Calculate Ki, EC50, IC50) Binding_Assay->Data_Analysis Ca_Imaging->Data_Analysis Luciferase_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Cholecystokinin Octapeptide (CCK-8) in Neuroscience Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a crucial role in various physiological processes, including digestion, satiety, and nociception. In the central nervous system (CNS), the sulfated octapeptide form, CCK-8, is one of the most abundant and widely distributed neuropeptides, acting as a key neuromodulator.[1] Its profound influence on neuronal excitability and synaptic transmission has implicated it in a spectrum of neurological and psychiatric conditions, most notably anxiety and panic disorders, but also in learning, memory, and the modulation of dopamine-mediated behaviors.[2][3] This technical guide provides a comprehensive overview of the core aspects of CCK-8 research, focusing on its signaling pathways, quantitative data on receptor distribution and binding, and detailed experimental protocols relevant to its study in a neuroscience context.

CCK-8 Receptor Subtypes and Signaling Pathways

CCK-8 exerts its effects through two distinct G protein-coupled receptors (GPCRs): the CCK-A (CCK1) and CCK-B (CCK2) receptors.[1][3] While both are present in the brain, the CCK-B receptor is the predominant subtype in the CNS, whereas the CCK-A receptor is found in more discrete brain regions, in addition to its high concentration in the periphery.[4]

Signaling Mechanisms

Upon binding of CCK-8, both CCK-A and CCK-B receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The canonical pathway for both receptors involves coupling to Gq proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[5]

Interestingly, the CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels.[5][6] This dual signaling capability allows for a more diverse range of cellular responses mediated by the CCK-A receptor.

Below is a diagram illustrating the primary signaling pathways of CCK-A and CCK-B receptors.

CCK_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCK_A CCK-A Receptor Gq Gq CCK_A->Gq Gs Gs CCK_A->Gs CCK_B CCK-B Receptor CCK_B->Gq CCK8 CCK-8 CCK8->CCK_A CCK8->CCK_B PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2_release Ca²⁺ Release IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response PKA->Cellular_Response

CCK-A and CCK-B Receptor Signaling Pathways.

Quantitative Data on CCK-8 Receptors

The affinity and density of CCK receptors vary across different brain regions, which underlies the diverse functional roles of CCK-8. The following tables summarize key quantitative data from receptor binding studies.

Table 1: Binding Affinities (Ki) of CCK Peptides for CCK-A and CCK-B Receptors

LigandCCK-A Receptor Ki (nM)CCK-B Receptor Ki (nM)
CCK-8 (sulfated)0.6 - 10.3 - 1
CCK-8 (desulfated)~300 - 5000.3 - 1
Gastrin~600 - 10000.3 - 1
CCK-4~6000 - 10000~3 - 10

Data compiled from Miller (1991) and Dufresne et al. (2006).[7]

Table 2: Regional Distribution and Density (Bmax) of CCK Receptors in the Rat Brain (Qualitative and Semi-Quantitative)

Brain RegionReceptor Subtype(s)Receptor Density
Cerebral CortexCCK-B >> CCK-AHigh
Olfactory BulbCCK-BHigh
Nucleus AccumbensCCK-A and CCK-BModerate
HippocampusCCK-BModerate
AmygdalaCCK-BModerate
StriatumCCK-BModerate
HypothalamusCCK-A and CCK-BLow to Moderate
Substantia NigraCCK-ALow
Ventral Tegmental AreaCCK-ALow
CerebellumNegligibleVery Low

This table provides a general overview based on autoradiographic studies.[8][9][10][11] Quantitative Bmax values can vary significantly depending on the radioligand and specific experimental conditions used.

Table 3: Dose-Response of CCK-8 on Dopamine Efflux in the Nucleus Accumbens

CCK-8 Dose/ConcentrationBrain RegionEffect on Dopamine (DA)
25 pmol (10⁻⁵ M perfusion)Posterior Nucleus AccumbensIncreased extracellular DA, DOPAC, and HVA
0.3 mg/kg (i.p.)Posterior Nucleus AccumbensIncreased DOPAC and HVA (no change in DA)

Data from microdialysis studies in freely moving rats.[12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide step-by-step protocols for key experiments in CCK-8 neuroscience research.

Receptor Autoradiography for CCK Receptors in Brain Slices

This protocol allows for the visualization and quantification of CCK receptor distribution in the brain.

Materials:

  • Rodent brain tissue, frozen

  • Cryostat

  • Microscope slides (gelatin-coated)

  • Radioligand (e.g., [¹²⁵I]Bolton-Hunter-CCK-8)

  • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% BSA, and peptidase inhibitors)

  • Washing buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding solution (incubation buffer with a high concentration of unlabeled CCK-8, e.g., 1 µM)

  • X-ray film or phosphor imaging screens

  • Image analysis software

Procedure:

  • Tissue Sectioning: Using a cryostat, cut 10-20 µm thick coronal or sagittal sections of the frozen brain. Thaw-mount the sections onto gelatin-coated microscope slides.

  • Pre-incubation: Once dried, pre-incubate the slides in incubation buffer without the radioligand for 15-30 minutes at room temperature to rehydrate the tissue and remove endogenous ligands.

  • Incubation: Incubate the slides with the radioligand (e.g., 50-100 pM [¹²⁵I]BH-CCK-8) in incubation buffer for a specified time (e.g., 60-120 minutes) at room temperature. For determining non-specific binding, incubate an adjacent set of slides in the presence of excess unlabeled CCK-8.

  • Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Typically, this involves a series of short washes (e.g., 2 x 2 minutes).

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cool, dry air.

  • Exposure: Appose the dried slides to X-ray film or a phosphor imaging screen in a light-tight cassette. Exposure time will vary depending on the radioligand and its specific activity (typically 1-7 days).

  • Image Analysis: Develop the film or scan the imaging screen. Quantify the optical density of different brain regions using a computerized image analysis system, referencing a set of co-exposed radioactive standards.

In Vivo Microdialysis for CCK-8 and Dopamine

This technique allows for the measurement of extracellular levels of neurotransmitters and neuropeptides in specific brain regions of awake, freely moving animals.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Guide cannula

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection (for dopamine) or a sensitive immunoassay (e.g., RIA or ELISA) for CCK-8

  • Anesthesia and surgical tools

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[14]

  • Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.[12]

  • Drug Administration: Administer CCK-8 or other pharmacological agents systemically (e.g., intraperitoneally) or locally through the microdialysis probe (retrodialysis).

  • Sample Analysis:

    • Dopamine: Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.[12]

    • CCK-8: Due to its low concentration, CCK-8 analysis often requires pooling of samples and a highly sensitive radioimmunoassay (RIA) or ELISA.[15]

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used behavioral test to assess anxiety in rodents. Anxiogenic compounds like CCK-8 typically decrease the time spent and the number of entries into the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)

  • Video tracking system and software

  • Test animals (rats or mice)

  • CCK-8 solution for injection

Procedure:

  • Habituation: Handle the animals for several days prior to testing to reduce stress from handling.[16] Allow animals to acclimate to the testing room for at least 30-60 minutes before the test begins.[16]

  • Drug Administration: Administer CCK-8 (e.g., via intraperitoneal injection) at the desired dose and time before placing the animal in the maze. A typical pre-treatment time is 15-30 minutes.

  • Test Procedure: Place the animal in the center of the maze, facing one of the enclosed arms.[17] Allow the animal to freely explore the maze for a set period, typically 5 minutes.[16][18]

  • Data Acquisition: Record the animal's behavior using a video tracking system. The software will automatically score parameters such as:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of an anxiogenic-like effect.

Whole-Cell Patch-Clamp Recording of Neuronal Activity

This electrophysiological technique allows for the detailed study of how CCK-8 affects the membrane potential and ion currents of individual neurons.

Materials:

  • Brain slice preparation setup (vibratome, dissection microscope)

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass micropipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution

  • CCK-8 solution

Procedure:

  • Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) containing the region of interest using a vibratome in ice-cold, oxygenated aCSF.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Neuron Identification: Identify target neurons using a microscope with differential interference contrast (DIC) optics.

  • Patch Pipette Placement: Fill a glass micropipette with intracellular solution and approach the membrane of the target neuron using a micromanipulator.

  • Gigaseal Formation: Apply gentle suction to form a high-resistance seal (GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.[19]

  • Recording:

    • Current-clamp mode: Record the neuron's membrane potential and firing activity before, during, and after the application of CCK-8 to the perfusion bath.

    • Voltage-clamp mode: Hold the neuron at a specific membrane potential and record the ionic currents evoked by synaptic stimulation or voltage steps, and how these are modulated by CCK-8.[20]

  • Data Analysis: Analyze changes in resting membrane potential, action potential firing frequency, and the amplitude and kinetics of synaptic currents.

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, created using Graphviz (DOT language), illustrate a typical experimental workflow for an in vivo microdialysis study and the logical relationship between CCK-8 and anxiety-like behavior.

Microdialysis_Workflow cluster_pre_experiment Pre-Experimental Phase cluster_experiment Experimental Day cluster_post_experiment Post-Experimental Phase Animal_Acclimation Animal Acclimation & Handling Surgery Stereotaxic Surgery: Guide Cannula Implantation Animal_Acclimation->Surgery Recovery Post-Surgical Recovery (Several Days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline_Collection Baseline Sample Collection Probe_Insertion->Baseline_Collection Drug_Admin CCK-8 Administration (e.g., i.p.) Baseline_Collection->Drug_Admin Post_Drug_Collection Post-Administration Sample Collection Drug_Admin->Post_Drug_Collection Sample_Analysis Sample Analysis (HPLC / Immunoassay) Post_Drug_Collection->Sample_Analysis Histology Histological Verification of Probe Placement Post_Drug_Collection->Histology Data_Analysis Data Analysis & Statistics Sample_Analysis->Data_Analysis

Experimental Workflow for In Vivo Microdialysis.

CCK_Anxiety_Logic cluster_neurobiology Neurobiological Mechanisms cluster_behavior Behavioral Output (Elevated Plus Maze) CCK8_Admin CCK-8 Administration CCKB_Activation Activation of CCK-B Receptors (e.g., in Amygdala, Hippocampus) CCK8_Admin->CCKB_Activation Neuronal_Excitation Increased Neuronal Excitability CCKB_Activation->Neuronal_Excitation Anxiety_State Increased Anxiety-Like State Neuronal_Excitation->Anxiety_State Open_Arm_Avoidance Decreased Time and Entries in Open Arms Anxiety_State->Open_Arm_Avoidance

Logical Relationship of CCK-8 and Anxiety.

Conclusion

Cholecystokinin octapeptide is a pivotal neuromodulator in the CNS with significant implications for both normal brain function and neuropsychiatric disorders. A thorough understanding of its receptor pharmacology, signaling pathways, and effects on neural circuits is essential for researchers and drug development professionals. The quantitative data and detailed experimental protocols provided in this guide serve as a foundational resource for designing and interpreting studies aimed at elucidating the complex roles of CCK-8 in neuroscience and exploring its potential as a therapeutic target. The continued application of these and more advanced techniques will undoubtedly further unravel the intricacies of the CCK system in the brain.

References

The Discovery and Enduring Significance of Cholecystokinin Octapeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cholecystokinin octapeptide (CCK-8), a pivotal gut-brain hormone, has a rich history of discovery that transformed our understanding of digestive physiology and neuroendocrinology. Initially identified through its potent effects on gallbladder contraction and pancreatic secretion, its subsequent characterization as the predominant neuropeptide form in the central nervous system opened new avenues of research into its diverse physiological roles. This in-depth technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established the importance of CCK-8. It details the classical experimental protocols for its isolation, characterization, and biological assay, presents key quantitative data on its activity, and illustrates its complex signaling pathways. This document serves as a critical resource for researchers and professionals in drug development, offering a deep dive into the foundational science of a molecule with continued therapeutic and scientific relevance.

A Historical Chronicle of Discovery

The journey to understanding Cholecystokinin (CCK) began with early observations of gut-mediated physiological responses. In 1928, Andrew Conway Ivy and his colleague Eric Oldberg at Northwestern University Medical School identified a substance in intestinal extracts that stimulated gallbladder contraction, which they aptly named "cholecystokinin," from the Greek words for "bile," "sac," and "to move".[1] A separate line of inquiry in 1943 led Alan A. Harper and Henry S. Raper to discover a hormone that stimulated pancreatic enzyme secretion, which they named "pancreozymin".[1]

For decades, these were considered two distinct hormones. The seminal work of Swedish biochemists Johannes Erik Jorpes and Viktor Mutt in the 1960s culminated in the purification and sequencing of porcine cholecystokinin in 1968.[1] Their meticulous work revealed that a single 33-amino acid peptide was responsible for both cholecystokinetic and pancreozyminic activities.[1] Subsequent research has shown that CCK is synthesized as a 115-amino acid preprohormone that is processed into various bioactive forms, including CCK-58, CCK-39, CCK-33, CCK-22, and the octapeptide CCK-8.[1][2] Notably, the sulfated form of CCK-8 was identified as the predominant and most abundant neuropeptide form in the central nervous system.[1]

Foundational Experimental Protocols

The elucidation of CCK's structure and function was underpinned by a series of groundbreaking experimental techniques. While the precise, step-by-step protocols from the original publications are not fully detailed in contemporary literature, the principles of these methods laid the groundwork for modern peptide biochemistry.

Isolation and Purification of Porcine Cholecystokinin (Mutt and Jorpes, 1968)

The isolation of CCK from porcine intestinal mucosa was a landmark achievement in peptide chemistry. The general workflow involved a multi-step purification process:

  • Extraction: The initial step involved the extraction of active principles from the upper intestinal tissue of pigs using boiling water or ethanol.

  • Fractional Precipitation: The crude extract was then subjected to fractional precipitation with salts, such as sodium chloride, to enrich the peptide fraction.

    • Ion-Exchange Chromatography: To separate peptides based on their net charge.

    • Gel Filtration Chromatography: To separate peptides based on their size.

  • Purity Assessment: The purity of the final product was assessed by amino acid analysis and by determining its biological activity.

Amino Acid Sequencing

The determination of the primary structure of porcine CCK-33 was a critical step. The methodology of the time involved:

  • Acid Hydrolysis: The purified peptide was hydrolyzed into its constituent amino acids using strong acid (e.g., 6N HCl).

  • Amino Acid Analysis: The resulting amino acid mixture was analyzed using an amino acid analyzer, which separated and quantified each amino acid.

  • Edman Degradation: The sequential removal and identification of amino acids from the N-terminus of the peptide was performed using the Edman degradation procedure. This iterative process allowed for the determination of the amino acid sequence.

  • Enzymatic Cleavage: To sequence longer peptides, enzymes like trypsin were used to cleave the peptide at specific amino acid residues (e.g., after lysine and arginine for trypsin). The resulting smaller fragments were then sequenced individually, and the overlapping sequences were used to reconstruct the full-length peptide sequence.

Historical Bioassays for Cholecystokinin Activity

Before the advent of immunoassays, the activity of CCK was quantified using bioassays.

  • In Vivo Gallbladder Contraction Assay (Ivy Dog Unit): This assay, developed by Ivy, involved the anesthetized dog as a model.

    • A cannula was inserted into the gallbladder to measure changes in intraluminal pressure.

    • Test extracts were administered intravenously.

    • A positive response was recorded as an increase in gallbladder pressure, indicating contraction.

    • The "Ivy dog unit" was defined as the amount of CCK activity that produced a defined response in this system.[3]

  • In Vitro Guinea Pig Gallbladder Strip Assay: This assay provided a more controlled and sensitive method for quantifying CCK activity.

    • Strips of guinea pig gallbladder muscle were suspended in an organ bath containing a physiological salt solution.

    • One end of the muscle strip was attached to a force transducer to measure isometric contractions.

    • Known concentrations of CCK or test samples were added to the bath.

    • The resulting contraction was recorded, and a dose-response curve could be generated.[4]

  • Pancreatic Amylase Secretion Assay: This assay measured the pancreozyminic activity of CCK.

    • Isolated pancreatic acini (clusters of pancreatic exocrine cells) were prepared from rodents.

    • The acini were incubated with various concentrations of CCK or test samples.

    • The amount of amylase released into the incubation medium was measured using a colorimetric assay.

    • This allowed for the determination of the dose-dependent stimulation of pancreatic enzyme secretion.

Quantitative Analysis of CCK-8 Biological Activity

The biological potency of CCK-8 and its analogues has been extensively quantified. The following tables summarize key historical and representative quantitative data.

LigandReceptorSpeciesBinding Affinity (Ki)Reference
CCK-8CCK1Human0.28 nM[5]
CCK-8CCK1Rat~0.6-1 nM[2]
CCK-58CCK1Rat~0.6-1 nM[2]
Gastrin-17CCK1Rat1,000-10,000-fold lower than CCK-8[2]
CCK-8CCK2Human~0.3-1 nM[2]
GastrinCCK2Human~0.3-1 nM[2]
CCK-4CCK2Human~10-fold lower than CCK-8[2]

Table 1: Receptor Binding Affinities of CCK Peptides.

Biological EffectAgonistPreparationEC50 / Effective ConcentrationReference
Gallbladder ContractionCCK-8Guinea Pig Gallbladder StripsMaximum at 10⁻⁶ mol/L[4]
Pancreatic Amylase SecretionCCK-8Isolated Rat Pancreatic AciniStimulatory effect at 10 pM, maximal at 300 pM
Pancreatic Amylase SecretionCCK-8Isolated Rat Pancreatic Acinar CellsMaximal output at 5 x 10⁻¹⁰ M

Table 2: Potency of CCK-8 in Biological Assays.

Signaling Pathways of Cholecystokinin Receptors

CCK exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors: the CCK1 receptor (formerly CCK-A for "alimentary") and the CCK2 receptor (formerly CCK-B for "brain").

CCK1 Receptor Signaling

The CCK1 receptor is predominantly found in the periphery, particularly in the gallbladder, pancreas, and gastrointestinal smooth muscle. Its activation by sulfated CCK-8 initiates a cascade of intracellular events.

CCK1_Signaling CCK8 CCK-8 (sulfated) CCK1R CCK1 Receptor CCK8->CCK1R Binds Gq Gq CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) Ca2->Response Leads to PKC->Response Leads to

Caption: CCK1 Receptor Signaling Pathway.

CCK2 Receptor Signaling

The CCK2 receptor is the predominant subtype in the brain and is also found in the stomach. It binds both sulfated and non-sulfated CCK peptides, as well as gastrin, with high affinity.

CCK2_Signaling Ligand CCK-8 / Gastrin CCK2R CCK2 Receptor Ligand->CCK2R Binds Gq Gq CCK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Neuromodulatory Effects (e.g., anxiety, satiety) Gastric Acid Secretion Ca2->Response Leads to PKC->Response Leads to

Caption: CCK2 Receptor Signaling Pathway.

Conclusion

The discovery and characterization of cholecystokinin octapeptide represent a paradigm of scientific inquiry, moving from physiological observation to biochemical purification and molecular characterization. The foundational experimental work not only established the dual identity of cholecystokinin and pancreozymin but also unveiled the critical role of CCK-8 as a key neuromodulator. The detailed understanding of its biological activity and signaling pathways continues to inform research in areas ranging from digestive disorders to neurological conditions and metabolic diseases. This technical guide provides a consolidated resource for professionals in the field, highlighting the enduring legacy and ongoing importance of CCK-8 in biomedical science and drug development.

References

Cholecystokinin (26-33) gene expression and regulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Gene Expression and Regulation of Cholecystokinin (CCK)

Abstract

Cholecystokinin (CCK) is a crucial peptide hormone and neuropeptide that plays a significant role in regulating digestive processes, satiety, and various neuronal functions. The bioactive forms of CCK, including the potent octapeptide CCK-8 (26-33), are derived from a single precursor, prepro-CCK, encoded by the CCK gene. The expression of this gene is tightly controlled through complex, tissue-specific mechanisms. In the intestine, its transcription is primarily driven by dietary nutrients, whereas in the central nervous system, it is modulated by growth factors, neurotransmitters, and hormones. This guide provides a comprehensive overview of the molecular mechanisms governing CCK gene expression, detailing the key transcription factors, promoter elements, and intracellular signaling pathways involved. Furthermore, it presents structured quantitative data on CCK expression and provides detailed protocols for essential experimental techniques used to study its genetic regulation, aimed at researchers, scientists, and professionals in drug development.

Introduction to Cholecystokinin (CCK)

Cholecystokinin was first identified as a gut hormone responsible for gallbladder contraction.[1] It is now recognized as a widely distributed molecular messenger, functioning as both a hormone in the gastrointestinal (GI) tract and a neurotransmitter in the central nervous system (CNS).[2][3] The CCK gene encodes a 115-amino acid precursor molecule, prepro-CCK, which is post-translationally processed to yield several biologically active peptides, such as CCK-58, CCK-33, and CCK-8.[2][4] Among these, sulfated CCK-8 (the amide of residues 26-33) is the most potent and abundant form in the brain and periphery.[2]

The physiological actions of CCK are diverse and mediated by two G-protein coupled receptors: CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B).[4][5] In the periphery, CCK stimulates pancreatic enzyme secretion, gallbladder contraction, and gut motility, while also inducing satiety, a key function in appetite regulation.[1][3][6] In the CNS, CCK is implicated in modulating anxiety, memory, and dopamine-mediated behaviors.[2][7][8] Given its central role in both metabolic and neurological processes, understanding the regulation of the CCK gene is of significant interest for therapeutic development.

CCK Gene Expression

The expression of the CCK gene is both spatially and temporally regulated, occurring predominantly in the endocrine I-cells of the proximal small intestine and in various neurons throughout the central and peripheral nervous systems.[3][9][10]

Tissue-Specific Expression

In the gut, CCK is produced by discrete endocrine cells in the upper small intestine.[11] In the brain, it is one of the most abundant neuropeptides, with high expression levels found in the cerebral cortex, hippocampus, and hypothalamus.[8][10][12] This dual expression pattern underscores its function as both a digestive hormone and a neuromodulator.[3] Developmental studies show that brain CCK mRNA levels are low before birth but increase markedly in the weeks following birth, coinciding with the final maturation of the CNS.[7][13]

Quantitative Expression Data

RNA-sequencing data provides a quantitative measure of gene expression across different tissues. The following table summarizes the relative mRNA expression levels of CCK and its receptors, CCK1R and CCK2R, in various adult chicken tissues, as represented by transcripts per million (TPM).

TissueCCK (TPM)CCK1R (TPM)CCK2R (TPM)
Brain Regions
CerebrumAbundant-Primary Expression Site
HypothalamusAbundant-Primary Expression Site
MidbrainModerate-Primary Expression Site
CerebellumModerate-Primary Expression Site
HindbrainModerate-Primary Expression Site
Gastrointestinal & Endocrine
IleumAbundantModerate-
Pancreas-High-
DuodenumWeak--
JejunumWeak--
Cecum-Moderate-
Rectum-Moderate-
Pituitary Gland-Moderate-
Other Tissues
TestisAbundant--
Thymus GlandModerate--
Thyroid GlandModerate--
OvaryWeak--
(Data synthesized from RNA-seq analysis in adult chickens[14])

Regulation of CCK Gene Transcription

The transcription of the CCK gene is controlled by a complex interplay of cis-regulatory DNA elements and trans-acting transcription factors, which are in turn activated by specific intracellular signaling pathways. This regulation differs significantly between neuronal and intestinal cells.

Promoter Structure and Key Regulatory Elements

Studies on the human CCK gene promoter have identified several critical cis-acting elements located in the proximal upstream region.[15][16] These include:

  • A CRE/TRE Element: A cAMP response element / 12-O-tetradecanoylphorbol-13-acetate response element located approximately 80 bp upstream of the transcription initiation site.[15][17] This element is crucial for stimulation by both the cAMP and MAPK signaling pathways.[15]

  • An Sp1 Site: A binding site for the Sp1 transcription factor located near the TATA box.[16]

  • A bHLH-ZIP Element: A binding site for basic helix-loop-helix zipper transcription factors. Mutation of this element can decrease promoter activity significantly.[15]

  • E-box Motifs: Two E-box motifs that flank the AP-1/TRE/CRE element.[16]

Key Transcription Factors

Several families of transcription factors are the major determinants of CCK gene transcription.[15] These include:

  • CREB/ATF Family: The cAMP Response Element-Binding Protein (CREB) and Activating Transcription Factor (ATF) family members bind to the CRE/TRE element and are activated by phosphorylation.[4][15]

  • AP-1 Family: The Activator Protein-1 (AP-1) complex, typically a dimer of Jun and Fos proteins, also binds the CRE/TRE element and stimulates transcription.[4][15]

  • Sp1 Transcription Factor: Sp1 is important for basal gene expression.[15]

  • Upstream Stimulatory Factor (USF): This factor also contributes to the regulation of CCK transcription.[15]

Signaling Pathways in Neuronal Cells

In neurons, CCK expression is induced by growth factors, cAMP, and other stimuli.[7][9] Two major pathways converge on the activation of the CREB transcription factor.[17]

  • Growth Factor (bFGF) -> MAPK Pathway: Basic fibroblast growth factor (bFGF) activates its receptor, leading to the activation of Ras. This triggers two parallel mitogen-activated protein kinase (MAPK) cascades: the p38 MAPK pathway and the ERK MAPK pathway. Both pathways culminate in the phosphorylation and activation of CREB, stimulating CCK gene transcription.[17]

  • cAMP -> PKA Pathway: Neurotransmitters or hormones that increase intracellular cyclic adenosine 3', 5'-monophosphate (cAMP) levels activate Protein Kinase A (PKA). PKA then directly phosphorylates and activates CREB.[9][17]

These pathways can act synergistically, leading to a cumulative phosphorylation of CREB and robust induction of CCK gene expression.[17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bFGF_Receptor bFGF Receptor Ras Ras bFGF_Receptor->Ras GPCR GPCR AC Adenylyl Cyclase GPCR->AC MEK1 MEK1 Ras->MEK1 p38_MAPK p38 MAPK Ras->p38_MAPK ERK_MAPK ERK MAPK MEK1->ERK_MAPK CREB CREB ERK_MAPK->CREB p38_MAPK->CREB cAMP cAMP AC->cAMP PKA PKA cAMP->PKA PKA->CREB CRE CRE/TRE Element CREB->CRE Binds & Activates CCK_Gene CCK Gene CRE->CCK_Gene [CCK mRNA Transcription] [CCK mRNA Transcription] CCK_Gene->[CCK mRNA Transcription] bFGF bFGF bFGF->bFGF_Receptor Neurotransmitter Neurotransmitter Neurotransmitter->GPCR G cluster_lumen Intestinal Lumen cluster_cell Intestinal I-Cell Nutrients Dietary Nutrients (Peptones, Fats) Receptor Nutrient Receptor Nutrients->Receptor AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates CRE CRE Element CREB->CRE Binds CCK_Gene CCK Gene CRE->CCK_Gene [CCK mRNA Transcription] [CCK mRNA Transcription] CCK_Gene->[CCK mRNA Transcription] G node1 1. Sample Collection (e.g., Intestinal Mucosa, Brain Tissue) node2 2. RNA Extraction (e.g., Trizol Reagent) node1->node2 node3 3. RNA Quality & Quantity Assessment (e.g., NanoDrop, Bioanalyzer) node2->node3 node4 4. Reverse Transcription Convert mRNA to cDNA using Reverse Transcriptase node3->node4 node5 5. Quantitative PCR (qPCR) Amplify CCK and Reference Gene cDNA with specific primers and fluorescent probe (e.g., SYBR Green, TaqMan) node4->node5 node6 6. Data Analysis Calculate relative expression using the 2-ΔΔCt method node5->node6 G node1 1. Construct Reporter Vector Clone CCK promoter sequence upstream of Firefly Luciferase gene node2 2. Cell Culture & Transfection Co-transfect cells (e.g., SK-N-MC) with CCK-Luciferase vector and a Renilla Luciferase control vector node1->node2 node3 3. Cell Treatment Apply stimuli (e.g., bFGF, Forskolin) to induce promoter activity node2->node3 node4 4. Cell Lysis Harvest cells and prepare lysate node3->node4 node5 5. Luminescence Measurement Sequentially measure Firefly and Renilla luciferase activity in a luminometer node4->node5 node6 6. Data Normalization Calculate Firefly/Renilla ratio to determine relative promoter activity node5->node6

References

Subcellular localization of CCK-8 receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Subcellular Localization of Cholecystokinin-8 (CCK-8) Receptors

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated by two G protein-coupled receptors (GPCRs): the CCK-A receptor (CCK1R) and the CCK-B receptor (CCK2R). The octapeptide form, CCK-8, is a principal active form of CCK and binds to these receptors with high affinity. Understanding the precise subcellular localization of CCK-8 receptors is paramount for elucidating their physiological functions and for the development of targeted therapeutics. This guide provides a comprehensive overview of the subcellular distribution of CCK-A and CCK-B receptors, supported by quantitative data, detailed experimental protocols, and visual diagrams of associated signaling pathways and workflows.

Subcellular Localization of CCK-A Receptors (CCK1R)

The CCK-A receptor is predominantly found in peripheral tissues, especially the pancreas, gallbladder, and specific regions of the brain. While traditionally considered a plasma membrane receptor, a significant proportion of CCK-A receptors reside in intracellular compartments, which play a critical role in receptor trafficking and signal transduction.

Upon stimulation by CCK, CCK-A receptors on the cell surface undergo rapid internalization into endosomal compartments. This process is crucial for signal desensitization and subsequent receptor recycling or degradation. A substantial portion of these internalized receptors is then recycled back to the plasma membrane, allowing for the resensitization of the cell to further stimulation. Studies have shown that a large intracellular pool of CCK receptors exists even in the basal state, which can be rapidly mobilized to the plasma membrane.

Subcellular Localization of CCK-B Receptors (CCK2R)

The CCK-B receptor, also known as the gastrin receptor, is the predominant CCK receptor in the brain and is also found in the stomach. Similar to CCK-A receptors, CCK-B receptors are not exclusively located on the plasma membrane.

Internalization of CCK-B receptors following agonist binding is also a well-documented phenomenon. These internalized receptors are sorted through endosomal pathways for either recycling to the cell surface or degradation in lysosomes. The dynamic trafficking of CCK-B receptors between the plasma membrane and intracellular compartments is a key mechanism for regulating cellular responsiveness to CCK and gastrin.

Quantitative Distribution of CCK Receptors

The relative distribution of CCK receptors between the plasma membrane and intracellular pools can vary depending on the cell type and the physiological state. The following tables summarize the quantitative data on the subcellular localization of CCK receptors from key studies.

Table 1: Subcellular Distribution of CCK-A Receptors in Pancreatic Acini

Subcellular FractionPercentage of Total Receptors
Plasma Membrane~60-70%
Endosomes~15-25%
Golgi Apparatus~5-10%
Other Intracellular Vesicles~5%

Table 2: Agonist-Induced Internalization of CCK-A Receptors

ConditionPlasma Membrane ReceptorsInternalized Receptors
Basal State100%0%
After CCK-8 Stimulation (30 min)~30-40%~60-70%

Experimental Protocols

The determination of the subcellular localization of CCK receptors relies on a combination of biochemical and imaging techniques.

Subcellular Fractionation by Differential Centrifugation

This classical biochemical technique separates cellular components based on their size and density.

Protocol:

  • Homogenization: Tissues or cells are homogenized in a buffered isotonic solution to disrupt the plasma membrane while keeping organelles intact.

  • Low-Speed Centrifugation (e.g., 600 x g for 10 min): This step pellets nuclei and intact cells. The supernatant contains the cytoplasm and other organelles.

  • Medium-Speed Centrifugation (e.g., 15,000 x g for 20 min): The supernatant from the previous step is centrifuged to pellet mitochondria and lysosomes.

  • High-Speed Centrifugation (e.g., 100,000 x g for 60 min): This step pellets the microsomal fraction, which is rich in fragments of the plasma membrane and endoplasmic reticulum.

  • Receptor Binding Assays: Radioligand binding assays using a labeled CCK analog (e.g., ¹²⁵I-CCK-8) are performed on each fraction to quantify the number of receptors.

Immunocytochemistry and Confocal Microscopy

This imaging technique uses antibodies to visualize the location of the receptor within the cell.

Protocol:

  • Cell Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibodies to access intracellular antigens.

  • Blocking: Non-specific antibody binding sites are blocked using a solution of bovine serum albumin (BSA) or serum.

  • Primary Antibody Incubation: Cells are incubated with a primary antibody specific for the CCK-A or CCK-B receptor.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody that binds to the primary antibody is added.

  • Counterstaining: Cellular compartments can be co-labeled with specific markers (e.g., DAPI for the nucleus, WGA for the plasma membrane).

  • Imaging: The cells are visualized using a confocal microscope to obtain high-resolution images of receptor distribution.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Cell/Tissue Sample homogenization Homogenization start->homogenization centrifugation1 Low-Speed Centrifugation (600 x g) homogenization->centrifugation1 supernatant1 Supernatant 1 centrifugation1->supernatant1 pellet1 Pellet 1 (Nuclei) centrifugation1->pellet1 centrifugation2 Medium-Speed Centrifugation (15,000 x g) supernatant1->centrifugation2 binding_assay Radioligand Binding Assay pellet1->binding_assay supernatant2 Supernatant 2 centrifugation2->supernatant2 pellet2 Pellet 2 (Mitochondria) centrifugation2->pellet2 centrifugation3 High-Speed Centrifugation (100,000 x g) supernatant2->centrifugation3 pellet2->binding_assay supernatant3 Supernatant 3 (Cytosol) centrifugation3->supernatant3 pellet3 Pellet 3 (Microsomes) centrifugation3->pellet3 pellet3->binding_assay

Caption: Workflow for Subcellular Fractionation.

Signaling Pathways

cck_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK8 CCK-8 CCKR CCK Receptor (CCK1R/CCK2R) CCK8->CCKR Gq Gq/11 CCKR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

Caption: CCK Receptor Signaling Pathway.

Conclusion

The subcellular localization of CCK-8 receptors is a dynamic process that extends beyond their simple presence at the plasma membrane. A significant intracellular pool of receptors is actively involved in receptor trafficking, signaling, and regulation. The interplay between surface and intracellular receptors is essential for the physiological responses to CCK. A thorough understanding of these localization patterns and the methodologies used to study them is critical for researchers and drug development professionals aiming to modulate the CCK system for therapeutic benefit. The techniques and data presented in this guide provide a solid foundation for further investigation into the complex biology of CCK receptors.

The Pharmacokinetics and Metabolism of Exogenous Cholecystokinin-8 (CCK-8): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of exogenous cholecystokinin-8 (CCK-8), a crucial peptide hormone and neurotransmitter. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for the development of novel therapeutics targeting cholecystokinin receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core biological pathways associated with CCK-8.

Pharmacokinetic Profile of Exogenous CCK-8

The pharmacokinetic parameters of exogenous CCK-8 are characterized by rapid clearance and a short half-life across various species. The primary route of administration in research settings is intravenous infusion, which allows for precise control of plasma concentrations.

Data Presentation: Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of exogenous CCK-8 in different species.

SpeciesAdministration RouteDoseHalf-Life (t½)Metabolic Clearance Rate (MCR)Volume of Distribution (Vd)Notes
Pig (Conscious) Intravenous Infusion2.9-232.3 pmol·kg⁻¹·min⁻¹0.55 ± 0.03 min134.8 ± 10.8 mL·kg⁻¹·min⁻¹107.9 ± 13.0 mL·kg⁻¹-
Pig (Anesthetized) Intravenous InfusionSimilar to conscious0.68 ± 0.06 min32.5 ± 3.9 mL·kg⁻¹·min⁻¹45.2 ± 5.6 mL·kg⁻¹Anesthesia appears to decrease clearance.
Dog Intravenous BolusNot specified1.3 ± 0.1 minNot specifiedNot specifiedCompared to CCK-58 which has a half-life of 4.4 ± 0.6 min.[1]
Rat In vitro (plasma)Not applicableSulfated: 17 min; Unsulfated: 5 minNot applicableNot applicableIn vitro degradation is faster for the unsulfated form.[2]
Human In vitro (plasma)Not applicableSulfated: 50 min; Unsulfated: 18 minNot applicableNot applicableIn vitro degradation is slower than in rat plasma.[2]
Human (Young & Older Adults) Intravenous Infusion1 ng·kg⁻¹·min⁻¹ and 3 ng·kg⁻¹·min⁻¹Not specifiedNot specifiedNot specifiedPlasma CCK-8 concentrations were higher in older subjects compared to young subjects at the same infusion rate.[3][4][5]

Metabolism of Exogenous CCK-8

Exogenous CCK-8 is rapidly metabolized by various peptidases in different tissues and in circulation. The primary sites of degradation include the kidneys, liver, and plasma.

Enzymatic Degradation Pathways

Several key enzymes have been identified in the metabolism of CCK-8:

  • Aminopeptidases: These enzymes play a major role in the breakdown of CCK-8 in plasma. Their activity is inhibited by bestatin and puromycin.[2]

  • Phosphoramidon-sensitive endopeptidase ("Enkephalinase A"): This enzyme, found in synaptic membranes, cleaves CCK-8 at the Trp³⁰-Met³¹ bond (major cleavage site) and the Tyr²⁷-Met²⁸ bond (minor cleavage site).[6]

  • Tripeptidyl Peptidase-I (TPP-I): In brain lysosomes, TPP-I is essential for the degradation of sulfated CCK-8 that enters the cell via receptor-mediated endocytosis.[7] It sequentially removes tripeptides from the N-terminus.[7]

Metabolic Pathway of CCK-8

Metabolic degradation pathways of exogenous CCK-8.

Signaling Pathways of CCK-8

CCK-8 exerts its physiological effects by binding to two G protein-coupled receptors: CCK-A (CCK₁) and CCK-B (CCK₂). The activation of these receptors triggers distinct intracellular signaling cascades.

CCK-A Receptor Signaling

The CCK-A receptor is primarily found in peripheral tissues like the pancreas and gallbladder, as well as in specific brain regions. Its activation is predominantly coupled to Gq and Gs proteins.

CCK-A Receptor Signaling Pathway cluster_receptor Cell Membrane CCK8 CCK-8 CCKAR CCK-A Receptor CCK8->CCKAR Gq Gq CCKAR->Gq Gs Gs CCKAR->Gs PI3K PI3K CCKAR->PI3K NFkB NF-κB CCKAR->NFkB MAPK MAPK (ERK, JNK, p38) CCKAR->MAPK EGFR EGFR (transactivation) CCKAR->EGFR PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC PIP2 PIP2 PLC->PIP2 cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC PKA PKA cAMP->PKA Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR EGFR->MAPK

Signaling pathways activated by CCK-8 via the CCK-A receptor.
CCK-B Receptor Signaling

The CCK-B receptor is the predominant form in the brain and is also found in the stomach. It is primarily coupled to the Gq protein.

CCK-B Receptor Signaling Pathway cluster_receptor Cell Membrane CCK8 CCK-8 CCKBR CCK-B Receptor CCK8->CCKBR Gq Gq CCKBR->Gq PI3K PI3K CCKBR->PI3K ArachidonicAcid Arachidonic Acid Release CCKBR->ArachidonicAcid PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca²⁺]i IP3->Ca2 PKC PKC DAG->PKC ERK ERK PKC->ERK PI3K->ERK

Signaling pathways activated by CCK-8 via the CCK-B receptor.

Experimental Protocols

Accurate determination of CCK-8 pharmacokinetics relies on robust experimental designs and analytical methods.

Experimental Workflow for in vivo Pharmacokinetic Studies

Experimental Workflow for CCK-8 Pharmacokinetic Studies AnimalPrep Animal Preparation (e.g., cannulation) CCK8Admin CCK-8 Administration (Intravenous Infusion/Bolus) AnimalPrep->CCK8Admin BloodSampling Serial Blood Sampling (e.g., tail vein, jugular vein) CCK8Admin->BloodSampling PlasmaPrep Plasma Preparation (Centrifugation) BloodSampling->PlasmaPrep Extraction CCK-8 Extraction (e.g., Solid-Phase Extraction) PlasmaPrep->Extraction Quantification Quantification (e.g., Radioimmunoassay) Extraction->Quantification DataAnalysis Pharmacokinetic Data Analysis (e.g., non-compartmental analysis) Quantification->DataAnalysis Results Pharmacokinetic Parameters (t½, MCR, Vd) DataAnalysis->Results

References

Methodological & Application

Application Notes and Protocols: Cholecystokinin (26-33) Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. Its biological effects are mediated through two G protein-coupled receptors, CCK1 and CCK2 (also known as CCKA and CCKB, respectively). Cholecystokinin (26-33), also known as CCK-8 or sincalide, is the most common and potent endogenous form of CCK, binding with high affinity to both receptor subtypes. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with CCK receptors using CCK-8.

Signaling Pathways

CCK receptors are G protein-coupled receptors (GPCRs). Upon agonist binding, such as CCK-8, the receptor undergoes a conformational change, activating heterotrimeric G proteins. The CCK1 receptor primarily couples to Gq/11 proteins, which in turn activate phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium, while DAG activates protein kinase C (PKC).[1] The CCK2 receptor also predominantly couples to Gq/11 but can also couple to Gs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

CCK_Signaling_Pathway cluster_receptor Cell Membrane CCK_Receptor CCK Receptor (CCK1/CCK2) Gq11 Gq/11 CCK_Receptor->Gq11 Activates CCK8 CCK-8 CCK8->CCK_Receptor Binds PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Experimental_Workflow A Prepare Reagents and Plates B Add Assay Components to Wells: - Assay Buffer - Test Compound or Vehicle - Unlabeled CCK-8 (for NSB) - Receptor Membranes A->B C Add Radioligand ([¹²⁵I]BH-CCK-8) B->C D Incubate at Room Temperature C->D E Terminate Incubation by Rapid Filtration (Wash with ice-cold Wash Buffer) D->E F Dry Filters E->F G Add Scintillation Cocktail F->G H Measure Radioactivity (Scintillation Counter) G->H I Data Analysis (Calculate IC₅₀ and Ki values) H->I

References

In Vivo Administration of Cholecystokinin Octapeptide (CCK-8) in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of the sulfated cholecystokinin octapeptide (CCK-8) in rodent models. This document outlines detailed protocols for studying satiety, anxiety, and stress, summarizes quantitative data, and includes visualizations of the relevant signaling pathway and experimental workflows.

Introduction

Cholecystokinin octapeptide (CCK-8) is the smallest biologically active form of the peptide hormone cholecystokinin.[1] It is a crucial regulator of various physiological processes, acting as a potent neurotransmitter in the central nervous system and a key satiety signal in the gastrointestinal tract.[1][2] In vivo administration of CCK-8 in rodents is a widely used experimental paradigm to investigate its role in satiety, anxiety, memory, and pain modulation. The two primary cholecystokinin receptors, CCK1R (formerly CCK-A) and CCK2R (formerly CCK-B), mediate its diverse effects.[3][4]

Data Presentation: Administration Routes and Dosages

The selection of administration route and dosage is critical for achieving the desired physiological effect. The following tables summarize common dosages and routes for CCK-8 administration in rats and mice for various research applications.

Table 1: Intraperitoneal (I.P.) Administration of CCK-8

ApplicationSpeciesDosage RangeVehicleKey FindingsCitations
SatietyRat40 ng/kg - 5.2 nmol/kgSaline or Saline with 0.1% BSADose-dependent reduction in meal size and food intake.[5][6][7][8]
SatietyMouse1 - 30 µg/kgSalineDose-dependent inhibition of food intake.[4][9]
Stress & MemoryRat1.6 µg/kgNot specifiedPrevention of stress-induced spatial memory impairments.[10]

Table 2: Intravenous (I.V.) Administration of CCK-8

ApplicationSpeciesDosage RangeVehicleKey FindingsCitations
Gastric MotilityRat0.3 - 3 µg/kgNot specifiedDose-dependent effects on pyloric contraction and intragastric pressure.[11]
Insulin SecretionRat0.33 - 5.0 µg/kg (infusion)Not specifiedBiphasic insulin release.[12]
SatietyRat0.25 - 1.0 µg/kgSalineLess effective in suppressing food intake compared to I.P. administration.[13]
Long-term SatietyRat0.6 - 11.6 µg/kg/hr (infusion)Not specifiedHigh doses can suppress food intake for several days.[14]

Table 3: Central Administration of CCK-8

ApplicationSpeciesRouteDosageVehicleKey FindingsCitations
AnxietyRatIntra-Central Amygdala (CeA)Not specifiedInduced anxiety-like behavior.[15]
Satiety (Long-term)RatIntracerebroventricular (i.c.v.)12.25 - 122.5 µ g/day (infusion)SalineHigh doses suppressed long-term food intake.[16]

CCK-8 Signaling Pathway

CCK-8 exerts its effects by binding to CCK1 and CCK2 receptors, which are G-protein coupled receptors. The activation of these receptors triggers a cascade of intracellular signaling events.

CCK_Signaling CCK-8 Signaling Pathway cluster_receptor Cell Membrane cluster_gprotein G-Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Kinases & Pathways CCK8 CCK-8 CCK1R CCK1R CCK8->CCK1R CCK2R CCK2R CCK8->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC PLC Gq->PLC AC Adenylyl Cyclase Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Physiological_Effects Physiological Effects (Satiety, Anxiety, etc.) Ca2->Physiological_Effects PKA PKA cAMP->PKA MAPK MAPK Pathway (ERK, JNK, p38) PKC->MAPK PI3K_AKT PI3K/AKT Pathway PKC->PI3K_AKT PKA->Physiological_Effects MAPK->Physiological_Effects PI3K_AKT->Physiological_Effects

Caption: CCK-8 activates CCK1R and CCK2R, leading to downstream signaling cascades.

Experimental Protocols

Satiety Study in Rats (Intraperitoneal Administration)

This protocol is designed to assess the effect of CCK-8 on food intake.

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Sulfated CCK-8

  • Sterile 0.9% saline

  • Bovine Serum Albumin (BSA, optional)

  • Standard rat chow or liquid diet

  • Metabolic cages with food intake monitoring system

Procedure:

  • Animal Habituation: House rats individually in metabolic cages for at least 3 days to acclimatize them to the environment and measurement procedures.[4] Handle the animals daily to minimize stress.

  • Habituation to Injections: For at least two days prior to the experiment, administer daily intraperitoneal injections of the vehicle (e.g., saline) to habituate the animals to the injection procedure.[9][17]

  • Fasting: Fast the animals overnight (e.g., 18 hours) with free access to water.[4]

  • CCK-8 Preparation: Dissolve sulfated CCK-8 in sterile 0.9% saline. For some protocols, 0.1% BSA is added to the saline to prevent the peptide from adhering to the vial.[6] Prepare fresh on the day of the experiment.

  • Administration: Inject the desired dose of CCK-8 (e.g., 0.6, 1.8, or 5.2 nmol/kg) or vehicle intraperitoneally 5 minutes before presenting food.[4][6]

  • Food Presentation and Measurement: Immediately after the 5-minute pre-treatment period, provide the animals with pre-weighed standard chow or a liquid diet.[4]

  • Data Collection: Measure cumulative food intake at various time points, such as 15, 30, 60, and 120 minutes post-injection.[9][13] For more detailed analysis, monitor meal size and the intermeal interval.[6][8]

Satiety_Workflow Satiety Study Experimental Workflow Habituation Animal Habituation (3 days) Injection_Habituation Injection Habituation (2 days, vehicle) Habituation->Injection_Habituation Fasting Overnight Fasting (18 hours) Injection_Habituation->Fasting Administration I.P. Administration (CCK-8 or Vehicle) Fasting->Administration Food_Presentation Food Presentation (5 min post-injection) Administration->Food_Presentation Data_Collection Data Collection (Food Intake Measurement) Food_Presentation->Data_Collection Analysis Data Analysis (Meal Size, Intermeal Interval) Data_Collection->Analysis

Caption: Workflow for a typical CCK-8 induced satiety experiment in rodents.

Anxiety Study in Rats (Intra-Amygdala Administration)

This protocol outlines the induction of anxiety-like behavior by direct administration of CCK-8 into the central nucleus of the amygdala (CeA). A similar paradigm can be used with the anxiogenic peptide CCK-4.[18]

Materials:

  • Male Sprague-Dawley or Wistar rats

  • Sulfated CCK-8

  • Artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Guide cannulae and internal injectors

  • Behavioral testing apparatus (e.g., Elevated Plus Maze, Light-Dark Box)

Procedure:

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula aimed at the CeA. Allow a recovery period of at least one week.

  • Animal Habituation: Handle the animals daily during the recovery period. Habituate them to the behavioral testing room and apparatus for several days before the experiment.

  • CCK-8 Preparation: Dissolve sulfated CCK-8 in aCSF to the desired concentration.

  • Intra-CeA Infusion: On the day of the experiment, gently restrain the rat and insert an internal injector through the guide cannula. Infuse a small volume of CCK-8 or aCSF over a period of 1-2 minutes.

  • Behavioral Testing: Immediately or shortly after the infusion, place the rat in the behavioral apparatus (e.g., Elevated Plus Maze or Light-Dark Box) and record its behavior for a set duration (e.g., 5-10 minutes).[15]

  • Data Collection and Analysis: Score the behavioral parameters relevant to anxiety, such as time spent in the open arms of the Elevated Plus Maze or in the light compartment of the Light-Dark Box.[15]

Anxiety_Workflow Anxiety Study Experimental Workflow Surgery Stereotaxic Surgery (Cannula Implantation) Recovery Recovery Period (≥ 1 week) Surgery->Recovery Habituation Behavioral Habituation Recovery->Habituation Infusion Intra-CeA Infusion (CCK-8 or aCSF) Habituation->Infusion Behavioral_Test Behavioral Testing (e.g., Elevated Plus Maze) Infusion->Behavioral_Test Data_Analysis Data Analysis (Anxiety-like Behaviors) Behavioral_Test->Data_Analysis

Caption: Workflow for a CCK-8 induced anxiety experiment using central administration.

Conclusion

The in vivo administration of CCK-8 in rodents is a valuable tool for investigating a range of physiological and behavioral processes. Careful consideration of the administration route, dosage, and experimental protocol is essential for obtaining reliable and reproducible results. The information provided in these application notes serves as a detailed guide for researchers to design and execute their studies effectively.

References

Application Note: High-Throughput Calcium Imaging Assay for Characterizing CCK-8 Induced Cellular Responses

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and central nervous system. The sulfated octapeptide form, CCK-8, is a potent and widely studied agonist that exerts its effects by binding to G protein-coupled receptors (GPCRs), specifically the CCK1 and CCK2 receptors.[1] Upon activation, these receptors trigger a signaling cascade that leads to a rapid and transient increase in intracellular calcium ([Ca²⁺]i), a critical second messenger regulating numerous cellular processes such as secretion, neurotransmission, and muscle contraction.[1]

This application note provides a detailed protocol for a fluorescent-based calcium imaging assay to measure CCK-8-induced cellular responses in real-time. By using a calcium-sensitive indicator dye like Fluo-4 AM, this assay allows for the sensitive and quantitative analysis of receptor activation and downstream signaling, making it an invaluable tool for academic research and high-throughput screening (HTS) in drug discovery.

CCK-8 Signaling Pathway

CCK-8 binding to its Gq-coupled receptor (CCK1R or CCK2R) initiates a well-defined signaling cascade.[1] Receptor activation stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[1] IP₃ diffuses through the cytoplasm and binds to IP₃ receptors (IP₃R) on the membrane of the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol.[1] This initial calcium release can be followed by an influx of extracellular calcium through plasma membrane channels, leading to a robust and measurable increase in intracellular calcium concentration.[2][3]

CCK8_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum CCK_R CCK Receptor (Gq-coupled) PLC Phospholipase C (PLC) CCK_R->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor Ca_Store Ca²⁺ Store IP3R->Ca_Store opens Ca_Cytosol ↑ [Ca²⁺]i (Cytosolic Calcium) Ca_Store->Ca_Cytosol release CCK8 CCK-8 CCK8->CCK_R binds IP3->IP3R binds

Caption: CCK-8 induced intracellular calcium release pathway.

Experimental Protocols

This section details the necessary steps for preparing cells, loading the calcium indicator dye, and performing the imaging assay.

Materials and Reagents
  • Cells: Adherent cell line endogenously or recombinantly expressing CCK1 or CCK2 receptors (e.g., HEK293, CHO).

  • Culture Medium: Standard cell culture medium appropriate for the chosen cell line (e.g., DMEM, 10% FBS).

  • Assay Plate: Black-walled, clear-bottom 96-well or 384-well microplates suitable for fluorescence imaging.

  • CCK-8 Peptide: Sulfated cholecystokinin-8, lyophilized.

  • Calcium Indicator Dye: Fluo-4 AM (cell-permeant acetoxymethyl ester form).[4][5]

  • Anhydrous DMSO: For reconstituting Fluo-4 AM and CCK-8.

  • Pluronic™ F-127: 20% solution in DMSO to aid dye solubilization.[4]

  • Probenecid (optional): Anion-exchange transport inhibitor to prevent dye extrusion.[6]

  • Assay Buffer: HEPES-buffered Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, pH 7.2-7.4.[4][7]

  • Instrumentation: Fluorescence microscope or a plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).

Methodology

Step 1: Cell Preparation

  • Culture cells using standard protocols to achieve 80-100% confluence.[7]

  • Harvest and seed the cells into black-walled, clear-bottom microplates at a pre-determined optimal density.

  • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO₂).[8][9]

Step 2: Fluo-4 AM Dye Loading

  • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.[5]

  • On the day of the experiment, prepare the dye loading solution. For 10 mL of solution, add the required volume of Fluo-4 AM stock solution to Assay Buffer to achieve a final concentration of 1-5 µM.

  • To aid dispersion, add 100 µL of 10% Pluronic F-127 (for a final concentration of 0.1%).[4] Vortex briefly to mix.

  • (Optional) If using cells known to extrude dyes, add Probenecid to the loading solution at a final concentration of 1-2.5 mM.[6]

  • Remove the culture medium from the cells and wash once with Assay Buffer.

  • Add the appropriate volume of dye loading solution to each well (e.g., 100 µL for a 96-well plate).[7]

  • Incubate the plate at 37°C for 45-60 minutes, protected from light.[4][7]

  • After incubation, gently wash the cells 2-3 times with Assay Buffer to remove excess dye.

  • Add a final volume of Assay Buffer to each well and let the plate rest at room temperature for 15-30 minutes to allow for complete de-esterification of the dye.[6]

Step 3: Calcium Flux Measurement

  • Prepare a stock solution of CCK-8 in DMSO and create a serial dilution series in Assay Buffer at concentrations 2-10 times the desired final concentration.

  • Place the cell plate into the fluorescence imaging instrument.

  • Set the instrument parameters for Fluo-4 (Excitation: ~494 nm, Emission: ~516 nm).[5]

  • Establish a stable baseline fluorescence reading for 10-20 seconds.

  • Using the instrument's liquid handler, add the CCK-8 dilutions to the appropriate wells.

  • Immediately begin kinetic measurement of fluorescence intensity for 2-5 minutes to capture the transient calcium response.

Experimental_Workflow A 1. Seed Cells in Microplate B 2. Incubate for 24 hours A->B D 4. Wash Cells & Add Loading Solution B->D C 3. Prepare Fluo-4 AM Loading Solution C->D E 5. Incubate (37°C, 45-60 min) D->E F 6. Wash to Remove Excess Dye E->F G 7. Place Plate in Imaging Instrument F->G H 8. Record Baseline Fluorescence G->H I 9. Add CCK-8 (Stimulation) H->I J 10. Record Kinetic Fluorescence Response I->J K 11. Data Analysis (Peak, AUC) J->K

Caption: Workflow for the CCK-8 calcium imaging assay.

Data Presentation and Analysis

The primary output of the assay is a kinetic trace of fluorescence intensity over time for each well. The cellular response to CCK-8 can be quantified by parameters such as the peak fluorescence intensity (F_max) over baseline (F_min) or the area under the curve (AUC). This data can be used to generate concentration-response curves and calculate potency values (EC₅₀).

Table 1: Example Concentration-Response Data for CCK-8

The following table summarizes hypothetical data from an experiment where cells were stimulated with increasing concentrations of CCK-8.

CCK-8 Concentration (nM)Mean Peak Fluorescence (RFU)Standard Deviation (RFU)% Responding Cells
0 (Vehicle)150252%
0.014506015%
0.1120015045%
1350031088%
10480042095%
100495045096%
1000500046096%

RFU: Relative Fluorescence Units

Troubleshooting and Considerations

  • Low Signal/No Response: This may be due to low receptor expression, insufficient dye loading, or inactive CCK-8 peptide. Optimize cell density and dye loading conditions.[4]

  • High Background Fluorescence: Incomplete removal of extracellular dye can cause high background. Ensure thorough washing after the loading step. Using a background suppressor may also help.[6]

  • Cell Detachment: Excessive washing or fluid addition speed can cause cells to detach. Perform all liquid handling steps gently.

  • Signal Bleaching: Minimize exposure of the dye to the excitation light before data acquisition to prevent photobleaching.

References

Application Notes and Protocols: Electrophysiological Recording Techniques for CCK-8 Effects on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin-8 (CCK-8), a sulfated octapeptide, is one of the most abundant and widely distributed neuropeptides in the central nervous system.[1] It plays a crucial role in a variety of physiological and pathological processes, including anxiety, panic disorders, epilepsy, and the modulation of neuronal circuits.[1] CCK-8 exerts its effects through two G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). Understanding the precise electrophysiological actions of CCK-8 on different neuronal populations is fundamental to elucidating its function in brain circuitry and for the development of novel therapeutics targeting the CCK system.

These application notes provide an overview of the electrophysiological effects of CCK-8 on various neuron types and offer detailed protocols for investigating these effects using patch-clamp, single-unit, and field potential recording techniques.

Data Presentation: Summary of CCK-8 Electrophysiological Effects

The following tables summarize the quantitative effects of CCK-8 on the electrophysiological properties of different neurons as reported in the literature.

Table 1: Effects of CCK-8 on Dopaminergic Neurons

Neuron TypeBrain RegionRecording TechniqueCCK-8 EffectReceptor SubtypeReference
Dopaminergic NeuronsSubstantia Nigra (SN)Whole-cell patch-clampDose-dependent inward current, depolarization, and action potential firing.[2]CCK-A[2][2]
Presumed CCK/DA NeuronsVentral Tegmental Area (VTA)Iontophoresis/Single-unitActivation (increased firing rate).-[3]
Neurons receiving CCK/DA projectionsNucleus Accumbens (NAc)Iontophoresis/Single-unitActivation (increased firing rate).-[3]
Dopaminergic TerminalsNeostriatumMicrodialysisDecreased dopamine release.CCK-B[4][5][4][5]
Dopaminergic TerminalsNucleus Accumbens (posterior)MicrodialysisIncreased extracellular dopamine.-[6]

Table 2: Effects of CCK-8 on Hippocampal and Cortical Neurons

Neuron TypeBrain RegionRecording TechniqueCCK-8 EffectReceptor SubtypeReference
Cultured Hippocampal NeuronsHippocampusWhole-cell patch-clampInhibition of NMDA-activated current (INMDA).[7]-[7]
Pyramidal CellsHippocampus (CA1)Paired-pulse recordingNo significant effect on paired-pulse facilitation.[8]-[8]
CCK+ Basket Cells to Pyramidal CellsHippocampus (CA1)Paired recordingsSuppression of unitary GABAergic IPSCs.[1]Mediated by CB1 receptors[1]
Glucose-inhibited CCK InterneuronsHippocampus (Dentate Gyrus)-Hyperactivity in response to reduced glucose availability.[9]-[9]

Table 3: Effects of CCK-8 on Other Neuron Types

Neuron TypeBrain Region/LocationRecording TechniqueCCK-8 EffectReceptor SubtypeReference
Subpopulation of SNr NeuronsSubstantia Nigra pars reticulata (SNr)Microiontophoresis/Single-unitInhibition of firing rates.[10]CCK-B[10][10]
Myenteric S and AH NeuronsGuinea-pig ileumIntracellular recordingsSlow excitation.[11]Both CCK-A and CCK-B[11][12][11][12]
Dorsal Root Ganglion (DRG) Neurons-Patch-clampIncreased acid-evoked ASIC currents.[13]CCK2R[13][13]
Dorsal Root Ganglion (DRG) Neurons-Patch-clampDecrease in A-type K+ channel current (IA).[14]CCK2R[14][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways activated by CCK-8 and a general workflow for electrophysiological experiments.

CCK_Signaling_Pathway cluster_receptor CCK Receptors cluster_downstream Downstream Signaling CCKAR CCK-A Receptor Gq Gq Protein CCKAR->Gq Activates CCKBR CCK-B Receptor CCKBR->Gq Activates CCK8 CCK-8 CCK8->CCKAR Binds CCK8->CCKBR Binds PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates IonChannel Ion Channels (e.g., Cation, ASIC) Ca2_release->IonChannel Modulates PKC->IonChannel Modulates NeuronalResponse Neuronal Response (Depolarization, Increased Excitability) IonChannel->NeuronalResponse Leads to

Caption: CCK-8 signaling pathway in neurons.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis AnimalPrep Animal Model Preparation (e.g., Anesthesia, Surgery) TissuePrep Tissue Preparation (e.g., Brain Slicing, Cell Culture) AnimalPrep->TissuePrep Setup Electrophysiology Rig Setup (Amplifier, Micromanipulator, etc.) TissuePrep->Setup Electrode Electrode Preparation & Positioning (Patch pipette, Single-unit, Field) Setup->Electrode Baseline Baseline Recording (Stable neuronal activity) Electrode->Baseline CCK8_App CCK-8 Application (Bath, Iontophoresis, Puffer) Baseline->CCK8_App PostCCK8 Post-CCK-8 Recording (Observe changes) CCK8_App->PostCCK8 Washout Washout (Return to baseline) PostCCK8->Washout Acquisition Data Acquisition (Digitization and Storage) Washout->Baseline Verify recovery Analysis Analysis of Electrophysiological Parameters (Firing rate, Amplitude, Frequency, etc.) Acquisition->Analysis Stats Statistical Analysis Analysis->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General experimental workflow.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices or Cultured Neurons

This protocol is designed to record synaptic currents and membrane potential changes in individual neurons upon application of CCK-8.

1. Materials and Reagents

  • Animal Model: Sprague-Dawley rats or C57BL/6 mice.

  • Reagents: CCK-8 (sulfated), receptor antagonists (e.g., L-364,718 for CCK-A, L-365,260 for CCK-B), standard salts for solutions, sucrose, glucose, ATP-Mg, GTP-Na, EGTA, HEPES, biocytin (optional).

  • Gases: Carbogen (95% O₂ / 5% CO₂).

2. Solutions

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose.[10] Prepare a 10x stock solution without NaHCO₃ and another 10x stock of NaHCO₃.[10] Before use, dilute to 1x, adjust osmolarity to ~290-310 mOsm, and continuously bubble with carbogen to maintain pH at 7.3-7.4.[4][10]

  • Slicing Solution (optional, for brain slices): A modified aCSF with high sucrose or NMDG can be used to improve slice health.[15]

  • Internal (Pipette) Solution (K-Gluconate based for current-clamp): (in mM) 115 K-Gluconate, 4 NaCl, 2 ATP-Mg, 0.3 GTP-Na, 40 HEPES, 0.5 EGTA.[10] Adjust pH to 7.2 with KOH and osmolarity to ~270-290 mOsm.[2][10] Aliquot and store at -20°C.[10] Add ATP and GTP fresh on the day of recording.

3. Equipment

  • Vibratome (for brain slices)

  • Upright or inverted microscope with DIC optics

  • Micromanipulators

  • Patch-clamp amplifier (e.g., Axopatch, MultiClamp)

  • Data acquisition system (e.g., Digidata) and software (e.g., pCLAMP)

  • Perfusion system

  • Pipette puller and microforge

  • Faraday cage and anti-vibration table

4. Procedure

  • Preparation of Neurons:

    • For Brain Slices: Anesthetize the animal, decapitate, and rapidly remove the brain. Place the brain in ice-cold, carbogenated slicing solution. Cut 300-400 µm thick slices of the desired brain region (e.g., hippocampus, substantia nigra) using a vibratome. Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour at room temperature.

    • For Cultured Neurons: Plate neurons on coverslips a few days prior to recording.[10]

  • Recording Setup:

    • Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with carbogenated aCSF at a rate of 1.5-2 mL/min.[10]

    • Pull glass pipettes from borosilicate capillaries to a resistance of 3-7 MΩ when filled with internal solution.[10]

  • Obtaining a Whole-Cell Recording:

    • Fill a pipette with internal solution and mount it on the micromanipulator.

    • Apply positive pressure to the pipette and lower it into the bath.

    • Under visual guidance, approach a healthy-looking neuron.

    • Gently press the pipette tip against the cell membrane to form a high-resistance (GΩ) seal.

    • Apply brief, gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition:

    • Voltage-Clamp: Clamp the neuron at a holding potential of -70 mV to record excitatory postsynaptic currents (EPSCs) or 0 mV for inhibitory postsynaptic currents (IPSCs).[1]

    • Current-Clamp: Record the resting membrane potential and inject current steps to elicit action potentials.

    • Record a stable baseline for 5-10 minutes.

    • Apply CCK-8 to the bath at the desired concentration (e.g., 1-1000 nM).[12]

    • Record the changes in currents or membrane potential.

    • To identify the receptor subtype, pre-incubate the slice/culture with a specific antagonist before applying CCK-8.

    • Wash out the drug with aCSF to observe recovery.

Protocol 2: In Vivo Single-Unit Extracellular Recording

This protocol is for recording the firing activity of individual neurons in an anesthetized or awake animal in response to local application of CCK-8.

1. Materials and Reagents

  • Animal Model: Sprague-Dawley rats.

  • Reagents: CCK-8, saline, anesthetic (e.g., urethane, isoflurane).

  • Equipment: Stereotaxic frame, microiontophoresis pump, high-impedance microelectrodes (e.g., tungsten or glass), amplifier, data acquisition system, oscilloscope, audio monitor.

2. Procedure

  • Animal Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region (e.g., VTA, SNr).

  • Electrode Placement:

    • Use a multi-barreled microelectrode for simultaneous recording and drug application. One barrel is for recording, and the others are filled with CCK-8 solution and saline (for control).

    • Slowly lower the electrode to the stereotaxic coordinates of the target nucleus.

  • Recording and Drug Application:

    • Advance the electrode while monitoring for single-unit activity (spikes) on the oscilloscope and audio monitor.

    • Once a stable neuron is isolated, record its baseline firing rate for several minutes.

    • Apply CCK-8 via microiontophoresis by passing a small current through the drug-containing barrel.[10]

    • Record the change in the neuron's firing rate during and after drug application.

    • Use the saline barrel to control for current effects.

  • Data Analysis:

    • Spikes are sorted and counted to generate firing rate histograms.

    • Compare the firing rate during baseline, CCK-8 application, and recovery periods.

Protocol 3: Extracellular Field Potential Recording in Brain Slices

This protocol is used to measure the summed activity of a population of neurons, such as long-term potentiation (LTP), and how it is modulated by CCK-8.

1. Materials and Reagents

  • Same as for Protocol 1.

2. Equipment

  • Same as for Protocol 1, but with a low-impedance recording electrode (glass pipette filled with aCSF) and a stimulating electrode.

3. Procedure

  • Slice Preparation and Setup:

    • Prepare brain slices (e.g., hippocampal) as described in Protocol 1.

    • Place a slice in the recording chamber.

    • Position a stimulating electrode in the afferent pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the dendritic or somatic layer of the target neurons (e.g., stratum radiatum or stratum pyramidale of CA1).[11]

  • Recording Field Potentials:

    • Deliver single electrical pulses of increasing intensity to determine the stimulus-response curve and set the baseline stimulation intensity (typically 30-50% of the maximum response).

    • Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for 20-30 minutes.

    • Apply CCK-8 to the bath and observe any changes in the baseline fEPSP.

    • To study effects on synaptic plasticity, apply a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) to induce LTP in the presence or absence of CCK-8.[11]

  • Data Analysis:

    • Measure the slope of the fEPSP as an index of synaptic strength.

    • Compare the fEPSP slope before and after CCK-8 application and/or LTP induction.

References

Application Notes and Protocols for Immunohistochemical Detection of Cholecystokinin-8 (CCK-8) in Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-8 (CCK-8) is the sulfated octapeptide form of the hormone cholecystokinin, a crucial regulator of gastrointestinal function and a prominent neuropeptide in the central nervous system. Its involvement in satiety, anxiety, and pancreatic enzyme secretion makes it a significant target in various research and drug development areas. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution and localization of CCK-8 within tissue samples, providing valuable insights into its physiological and pathological roles. This document provides a detailed protocol for the successful immunohistochemical detection of CCK-8 in formalin-fixed, paraffin-embedded (FFPE) tissues.

CCK-8 Signaling Pathway

CCK-8 exerts its biological effects by binding to two G-protein coupled receptors: CCK1R (predominantly in the gastrointestinal system) and CCK2R (widespread in the brain). Upon ligand binding, these receptors initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gq-proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Additionally, CCK receptor activation can stimulate other significant pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and several mitogen-activated protein kinase (MAPK) pathways (p38, ERK, and JNK), highlighting the complexity of CCK-8 signaling in cellular processes.[1][2]

CCK_Signaling_Pathway CCK8 CCK-8 CCKR CCK Receptor (CCK1R/CCK2R) CCK8->CCKR Binds to Gq Gq CCKR->Gq Activates Other_Pathways Other Signaling Pathways (PI3K/Akt, MAPK, NF-κB) CCKR->Other_Pathways Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates

Caption: CCK-8 Signaling Cascade.

Immunohistochemistry Protocol for CCK-8

This protocol provides a general guideline for the detection of CCK-8 in FFPE tissues. Optimal conditions for specific antibodies and tissue types should be determined empirically.

I. Materials and Reagents
  • FFPE tissue sections on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer (e.g., 10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)[3]

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Solution (e.g., 1-5% normal serum from the secondary antibody host species in PBS, or 3% BSA in PBS)[4][5]

  • Primary Antibody: Anti-CCK-8 antibody (see Table 1 for examples)

  • Secondary Antibody: HRP-conjugated or fluorophore-conjugated, corresponding to the host species of the primary antibody

  • Detection System (e.g., DAB substrate kit for chromogenic detection or mounting medium with DAPI for fluorescence)

  • Hematoxylin (for counterstaining in chromogenic IHC)

  • Mounting Medium

II. Experimental Workflow

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_vis Visualization Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Ethanol series) Deparaffinization->Rehydration AntigenRetrieval Antigen Retrieval (Heat-Induced) Rehydration->AntigenRetrieval Blocking Blocking (Normal Serum/BSA) AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-CCK-8) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Detection (Chromogen/Fluorophore) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Microscopy Microscopy DehydrationMounting->Microscopy

Caption: IHC Experimental Workflow.
III. Step-by-Step Protocol

  • Deparaffinization and Rehydration: a. Immerse slides in two changes of xylene for 5 minutes each.[3] b. Hydrate sections by immersing in two changes of 100% ethanol for 3 minutes each, followed by 95% and 80% ethanol for 1 minute each.[3] c. Rinse with distilled water.[3]

  • Antigen Retrieval: a. Pre-heat a steamer or water bath containing the Antigen Retrieval Buffer to 95-100°C.[3] b. Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes.[3] c. Allow the slides to cool to room temperature for at least 20 minutes.[3] d. Rinse sections with wash buffer.

  • Peroxidase Blocking (for HRP-based detection): a. If using an HRP-conjugated secondary antibody, incubate sections in 0.3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6] b. Rinse with wash buffer.

  • Blocking: a. Incubate sections with the blocking solution for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: a. Dilute the anti-CCK-8 primary antibody to its optimal concentration in the blocking solution or a dedicated antibody diluent. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[7]

  • Secondary Antibody Incubation: a. Rinse the sections with wash buffer (3 changes for 5 minutes each). b. Incubate with the appropriate secondary antibody, diluted according to the manufacturer's instructions, for 1-2 hours at room temperature.

  • Detection: a. Rinse the sections with wash buffer (3 changes for 5 minutes each). b. For Chromogenic Detection: Incubate with the DAB substrate solution until the desired stain intensity develops. Monitor under a microscope to avoid overstaining. c. For Fluorescent Detection: Proceed to the counterstaining and mounting step.

  • Counterstaining (for Chromogenic Detection): a. Rinse with distilled water. b. Counterstain with hematoxylin for 30-60 seconds. c. "Blue" the sections in running tap water.

  • Dehydration and Mounting: a. Dehydrate the sections through a graded series of ethanol (80%, 95%, 100%) and clear in xylene. b. Coverslip the slides using a permanent mounting medium.

Data Presentation

The following table summarizes key quantitative parameters for the immunohistochemical detection of CCK-8. These values should be used as a starting point for protocol optimization.

ParameterRecommendationSource
Tissue Fixation Formalin-fixed, paraffin-embedded[8]
Antigen Retrieval Heat-Induced Epitope Retrieval (HIER)[3]
Buffer10mM Sodium Citrate, 0.05% Tween 20, pH 6.0[3]
Temperature95-100°C[3]
Incubation Time20-40 minutes[3]
Blocking Solution 1-5% Normal Serum (from secondary Ab host) or 3% BSA[4][5]
Incubation Time30-60 minutes at Room Temperature[4]
Primary Antibody Anti-CCK-8
Dilution Range1:100 - 1:10,000 (to be optimized)[7]
IncubationOvernight at 4°C[7]
Secondary Antibody Species-specific to primary Ab (HRP or fluorescent conjugate)
Incubation1-2 hours at Room Temperature

Troubleshooting

For common IHC issues such as high background or weak/no staining, refer to standard troubleshooting guides. Key factors to consider are antibody concentrations, incubation times, the efficiency of the antigen retrieval step, and proper blocking.[7]

References

Application Note: Solid-Phase Synthesis of Cholecystokinin (26-33) Peptide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cholecystokinin (26-33), commonly known as CCK-8, is a biologically active octapeptide with the sequence Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂. It is a crucial fragment of the larger cholecystokinin hormone and acts as a neurotransmitter in the brain and a gut hormone, playing significant roles in digestion, satiety, and pancreatic enzyme secretion.[1] This document provides a detailed protocol for the chemical synthesis of CCK-8 using Fmoc-based solid-phase peptide synthesis (SPPS), followed by peptide cleavage, purification, and analysis. The methodologies are designed to be reproducible and scalable for research and drug development applications.

Materials and Equipment

Reagents and Resins
Reagent/MaterialGradeRecommended Supplier
Rink Amide MBHA Resin100-200 mesh, ~0.5 mmol/gStandard Peptide Supply
Fmoc-Asp(OtBu)-OHSynthesis GradeStandard Peptide Supply
Fmoc-Tyr(SO₃Na)-OHSynthesis GradeSpecialized Supplier
Fmoc-Met-OHSynthesis GradeStandard Peptide Supply
Fmoc-Gly-OHSynthesis GradeStandard Peptide Supply
Fmoc-Trp(Boc)-OHSynthesis GradeStandard Peptide Supply
Fmoc-Phe-OHSynthesis GradeStandard Peptide Supply
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-Aldrich
Oxyma PureSynthesis GradeSigma-Aldrich
PiperidineACS GradeSigma-Aldrich
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific
Dichloromethane (DCM)ACS GradeFisher Scientific
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich
Triisopropylsilane (TIS)98%Sigma-Aldrich
1,2-Ethanedithiol (EDT)98%Sigma-Aldrich
Anisole99%Sigma-Aldrich
Diethyl EtherAnhydrousFisher Scientific
Acetonitrile (ACN)HPLC GradeFisher Scientific
WaterHPLC GradeFisher Scientific
Equipment
EquipmentDescription
Automated Peptide Synthesizere.g., ABI 433 or similar
Manual SPPS Reaction VesselGlass vessel with a sintered glass filter
High-Performance Liquid Chromatography (HPLC)Preparative and analytical systems
C18 Reverse-Phase HPLC Columne.g., Vydac or ACE, 5-10 µm particle size
Mass SpectrometerMALDI-TOF or LC-MS/MS system
Lyophilizer (Freeze-Dryer)For peptide drying
CentrifugeFor peptide precipitation
Nitrogen Bubbling SystemFor mixing and solvent removal
Standard GlasswareBeakers, flasks, graduated cylinders

Experimental Protocols

The synthesis of CCK-8 is performed using a standard Fmoc/tBu solid-phase strategy.[1][2] The C-terminal amide is generated by using a Rink Amide resin.

Peptide Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling for each amino acid in the sequence.

SPPS_Workflow Fmoc Solid-Phase Peptide Synthesis Cycle for CCK-8 cluster_resin Resin Preparation cluster_cycle Iterative Synthesis Cycle (Repeat for each Amino Acid) cluster_final Cleavage & Purification start Start: Rink Amide Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine in DMF) swell->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Next Cycle final_wash Final Wash (DCM) & Dry wash2->final_wash Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_wash->cleavage precipitate Precipitate with Cold Ether cleavage->precipitate purify Purify by HPLC precipitate->purify analyze Analyze by MS & HPLC purify->analyze

Caption: Workflow for Fmoc-based solid-phase synthesis of CCK-8.

Protocol for Manual Synthesis (0.1 mmol scale)
  • Resin Swelling: Place 200 mg of Rink Amide MBHA resin (~0.5 mmol/g) in a reaction vessel. Add 5 mL of DMF and allow the resin to swell for 1 hour with occasional agitation.[3] Drain the DMF.

  • Fmoc Deprotection: Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 5 mL portion for 15 minutes. This removes the Fmoc protecting group from the resin's linker.

  • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

  • Amino Acid Coupling (First Amino Acid: Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (4 eq, 0.4 mmol), Oxyma Pure (4 eq, 0.4 mmol) in DMF (2 mL).

    • Add DIC (4 eq, 0.4 mmol) to the solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence (Asp(OtBu), Met, Trp(Boc), Gly, Met, Tyr(SO₃Na), Asp(OtBu)).

    • Note on Sulfated Tyrosine: The sulfated tyrosine is acid-labile. Using a pre-sulfated Fmoc-Tyr(SO₃Na)-OH derivative is crucial for successful incorporation.[4]

Peptide Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

  • After the final coupling, wash the peptide-resin with DMF (3x), followed by DCM (3x), and dry it under a nitrogen stream.

  • Prepare the cleavage cocktail "Reagent K": TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5).[5]

  • Add 10 mL of the cleavage cocktail to the dried peptide-resin.

  • Stir the mixture at room temperature for 2-3 hours. The presence of scavengers like TIS, EDT, and thioanisole protects sensitive residues like Trp and Met from degradation.[6][7]

  • Filter the resin and collect the filtrate containing the peptide.

  • Wash the resin twice with a small volume of fresh TFA and combine the filtrates.

Peptide Precipitation and Purification
  • Concentrate the TFA filtrate to about 2 mL under a gentle stream of nitrogen.

  • Add the concentrated solution dropwise into a centrifuge tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.[7]

  • Centrifuge the mixture at 3000 rpm for 10 minutes. Decant the ether.

  • Wash the peptide pellet with cold ether twice more to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

HPLC Purification

The crude peptide is purified using reverse-phase HPLC.[8][9]

ParameterCondition
Column Preparative C18, 10 µm, 250 x 22 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient 10-50% B over 40 minutes
Flow Rate 15 mL/min
Detection 215 nm and 280 nm
Fraction Collection Collect 2 mL fractions across the main peak
Analysis and Characterization

The purity of the collected fractions is assessed by analytical HPLC, and the identity is confirmed by mass spectrometry.[8][10]

AnalysisExpected Result
Analytical HPLC A single major peak with >95% purity.
Mass Spectrometry Observed molecular weight should match the calculated theoretical mass.
Calculated Mass [M+H]⁺ = 1143.2 Da

CCK-8 Signaling Pathway

CCK-8 exerts its physiological effects by binding to cholecystokinin receptors (CCK-AR and CCK-BR). In the central nervous system, CCK-8 is involved in regulating satiety and body weight, partly through its interaction with the leptin signaling pathway in the hypothalamus.[11]

CCK_Signaling Simplified CCK-8 Satiety Signaling Pathway cluster_input Hormonal Signals cluster_receptor Hypothalamic Neuron cluster_downstream Intracellular Signaling cluster_output Physiological Response CCK8 CCK-8 (from Gut/Brain) CCK_R CCK Receptor (CCK-AR/BR) CCK8->CCK_R Leptin_R Leptin Receptor CCK8->Leptin_R Facilitates Leptin Uptake/Signaling [6] Leptin Leptin (from Adipose Tissue) Leptin->Leptin_R Signal Signal Transduction (e.g., JAK-STAT) CCK_R->Signal Activates Leptin_R->Signal Activates Satiety Increased Satiety Signal->Satiety FoodIntake Decreased Food Intake Signal->FoodIntake BW_Reg Body Weight Regulation Satiety->BW_Reg FoodIntake->BW_Reg

Caption: CCK-8 facilitates leptin signaling in the hypothalamus to regulate satiety.

Conclusion

The protocol described provides a robust and reliable method for the solid-phase synthesis of Cholecystokinin (26-33). By employing Fmoc chemistry on a Rink Amide resin and utilizing appropriate side-chain protection and cleavage strategies, high-purity CCK-8 can be obtained for various in-vitro and in-vivo studies. Careful purification by HPLC and verification by mass spectrometry are essential to ensure the quality of the final peptide product. This methodology is well-suited for both academic research and industrial drug development environments.

References

Purification of Synthetic Cholecystokinin Octapeptide (CCK-8) Using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cholecystokinin octapeptide (CCK-8) is a biologically active peptide that plays a crucial role in various physiological processes, including digestion and satiety. Synthetic CCK-8 is widely used in research and drug development. The solid-phase peptide synthesis (SPPS) of CCK-8, while efficient, yields a crude product containing the target peptide along with various impurities. These impurities, which can include deletion sequences, truncated peptides, and by-products from protecting groups, must be removed to ensure the accuracy and reproducibility of subsequent biological assays.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like CCK-8.[1][2]

This document provides a detailed protocol for the purification of synthetic CCK-8 using preparative RP-HPLC, followed by purity analysis and lyophilization to obtain a highly pure and stable product.

Physicochemical Properties of CCK-8:

PropertyValue
Sequence Asp-Tyr(SO3H)-Met-Gly-Trp-Met-Asp-Phe-NH2
Molecular Formula C49H62N10O16S3
Molecular Weight 1143.29 g/mol
Isoelectric Point (pI) Approximately 4.5 (estimated)
Hydrophobicity Moderately hydrophobic

Experimental Workflow

The overall workflow for the purification of synthetic CCK-8 is depicted below. It begins with the preparation of the crude peptide sample, followed by preparative RP-HPLC, purity analysis of the collected fractions, and concludes with lyophilization of the pooled pure fractions.

G cluster_0 Crude Peptide Handling cluster_1 Purification cluster_2 Analysis & Final Product A Crude Synthetic CCK-8 B Dissolution in Aqueous Buffer A->B C Filtration (0.45 µm) B->C D Preparative RP-HPLC C->D E Fraction Collection D->E F Analytical RP-HPLC of Fractions E->F G Pooling of Pure Fractions F->G H Lyophilization G->H I Pure CCK-8 Powder H->I

Caption: Experimental workflow for the purification of synthetic CCK-8.

Experimental Protocols

Crude Peptide Sample Preparation
  • Weighing: Accurately weigh the crude synthetic CCK-8 peptide.

  • Dissolution: Dissolve the crude peptide in a minimal volume of Mobile Phase A (see section 3.2.2). The recommended starting concentration is 10-20 mg/mL. If solubility is an issue, sonication or the addition of a small amount of organic solvent (e.g., acetonitrile) may be necessary.

  • Filtration: Filter the dissolved crude peptide solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Preparative RP-HPLC
  • System: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a UV detector, and a fraction collector.

  • Column: A preparative C18 reverse-phase column is recommended. The choice of column dimensions will depend on the amount of crude peptide to be purified.

Column ParameterSpecification
Stationary Phase C18-bonded silica
Particle Size 5-10 µm
Pore Size 100-300 Å
Dimensions (ID x L) 21.2 x 250 mm (for 50-200 mg scale)
  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

Note: TFA is a common ion-pairing agent in peptide purification that improves peak shape and resolution.[3]

The following conditions are a starting point and may require optimization based on the specific impurity profile of the crude CCK-8.

ParameterCondition
Flow Rate 15-20 mL/min (for a 21.2 mm ID column)
Detection Wavelength 220 nm and 280 nm
Injection Volume Dependent on column dimensions and sample concentration
Column Temperature Ambient or 30-40 °C
Gradient See table below

Preparative Gradient Profile:

Time (min)% Mobile Phase B
010
510
4550
5090
5590
6010
7010

Gradient Logic:

G cluster_0 Gradient Elution A 10% B (Binding & Equilibration) B 10-50% B over 40 min (Elution of CCK-8 and Impurities) A->B C 90% B (Column Wash) B->C D 10% B (Re-equilibration) C->D

Caption: Logic of the preparative HPLC gradient for CCK-8 purification.

Fraction Analysis and Pooling
  • Fraction Collection: Collect fractions based on the UV chromatogram, typically in 1-2 mL volumes. The main peak corresponding to CCK-8 should be collected in multiple fractions across the peak.

  • Purity Analysis: Analyze the purity of each collected fraction using analytical RP-HPLC.

ParameterCondition
Column Analytical C18 (e.g., 4.6 x 150 mm, 3-5 µm)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10-20 µL
Gradient A steeper gradient can be used for faster analysis (e.g., 10-60% B in 15 minutes)
  • Pooling: Combine the fractions that meet the desired purity level (typically >95%).

Lyophilization
  • Solvent Removal: If the volume of the pooled fractions is large, the acetonitrile can be partially removed using a rotary evaporator.

  • Freezing: Freeze the aqueous solution of the purified peptide at -80 °C until completely solid.

  • Lyophilization: Place the frozen sample on a lyophilizer (freeze-dryer) and run a standard peptide lyophilization cycle until a dry, fluffy white powder is obtained. This process removes water and residual TFA.

  • Storage: Store the lyophilized pure CCK-8 at -20 °C or lower in a desiccated environment.

Data Presentation

Table 1: Preparative HPLC Parameters

ParameterValue
Column C18, 10 µm, 300 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 18 mL/min
Detection 220 nm
Gradient 10-50% B over 40 minutes

Table 2: Purification Summary

SampleInjection Volume (mL)Crude Peptide Loaded (mg)Main Peak Retention Time (min)Number of Pure Fractions (>95%)
Crude CCK-8 Run 1510032.58
Crude CCK-8 Run 2510032.69

Table 3: Purity Analysis of Pooled Fractions

Pooled SamplePurity at 220 nm (%)Yield (mg)
CCK-898.565

Troubleshooting Common Impurities in CCK-8 Synthesis

Solid-phase peptide synthesis can generate several types of impurities. Understanding these can aid in optimizing the purification protocol.

  • Deletion Peptides: Result from incomplete coupling of an amino acid. These are typically more polar and elute earlier than the target peptide.

  • Truncated Peptides: Formed by incomplete deprotection of the N-terminal protecting group.

  • Peptides with Protecting Group Adducts: Incomplete removal of side-chain protecting groups can lead to more hydrophobic impurities that elute later than the target peptide.

  • Oxidized Methionine: The two methionine residues in CCK-8 are susceptible to oxidation, forming sulfoxide derivatives. These are slightly more polar and will elute earlier.

  • Aspartimide Formation: The aspartic acid residues can form a succinimide ring, which can then hydrolyze to form a mixture of α- and β-aspartyl peptides.

Troubleshooting Workflow:

G A Poor Resolution D Optimize Gradient A->D Action B Broad Peaks B->D C Co-eluting Impurities C->D E Shallower Gradient Slope D->E F Change Mobile Phase Modifier (e.g., Formic Acid) D->F G Change Column Temperature D->G

Caption: Troubleshooting guide for poor HPLC separation.

Conclusion

The protocol described in this application note provides a robust method for the purification of synthetic CCK-8 using preparative RP-HPLC. By carefully following the steps for sample preparation, HPLC purification, fraction analysis, and lyophilization, it is possible to obtain highly pure CCK-8 suitable for a wide range of research and development applications. Optimization of the gradient and other chromatographic parameters may be necessary depending on the specific impurity profile of the crude synthetic peptide.

References

Application Notes and Protocols for Radiolabeling Cholecystokinin (26-33) for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (26-33), an octapeptide (CCK-8), is a crucial regulator of gastrointestinal functions and acts as a neurotransmitter in the central nervous system. Its biological effects are mediated through two G protein-coupled receptors (GPCRs), CCK1 and CCK2. The distinct expression patterns and physiological roles of these receptors make them attractive targets for drug development. In vitro assays using radiolabeled CCK-8 are indispensable for screening and characterizing novel therapeutic agents targeting these receptors.

This document provides detailed protocols for the radiolabeling of a CCK-8 analog with Indium-111 (¹¹¹In) and its application in receptor binding and cell-based signaling assays.

Radiolabeling of DOTA-Functionalized CCK-8 with ¹¹¹In

For robust and stable radiolabeling, a CCK-8 peptide functionalized with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is recommended. The following protocol outlines the conjugation of DOTA to the N-terminus of CCK-8 and subsequent radiolabeling with ¹¹¹In.

Experimental Workflow for ¹¹¹In-DOTA-CCK-8 Synthesis and Purification

G cluster_synthesis Peptide Synthesis & Conjugation cluster_radiolabeling Radiolabeling cluster_purification Purification & QC peptide_synthesis Solid-Phase Peptide Synthesis of CCK-8 dota_conjugation N-terminal DOTA Conjugation peptide_synthesis->dota_conjugation cleavage_purification Cleavage and Initial Purification dota_conjugation->cleavage_purification dota_cck8 DOTA-CCK-8 Peptide labeling_reaction Incubation (30 min, 95°C) dota_cck8->labeling_reaction indium ¹¹¹InCl₃ in Buffer indium->labeling_reaction hplc_purification RP-HPLC Purification labeling_reaction->hplc_purification fraction_collection Fraction Collection hplc_purification->fraction_collection qc_analysis Quality Control (Radio-TLC, HPLC) fraction_collection->qc_analysis final_product ¹¹¹In-DOTA-CCK-8 qc_analysis->final_product

Caption: Workflow for ¹¹¹In-DOTA-CCK-8 synthesis and purification.
Protocol: Radiolabeling of DOTA-CCK-8 with ¹¹¹In

Materials:

  • DOTA-conjugated CCK-8 peptide

  • ¹¹¹InCl₃ in 0.05 M HCl

  • Ammonium acetate buffer (0.2 M, pH 5.5)

  • Sterile, metal-free reaction vials

  • Heating block or water bath

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system

  • Radio-detector for HPLC

  • C18 HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Radio-thin-layer chromatography (Radio-TLC) system

Procedure:

  • Add 10 µg of DOTA-CCK-8 peptide to a sterile reaction vial.

  • Add 100 µL of 0.2 M ammonium acetate buffer (pH 5.5) to the vial.

  • Carefully add 185-370 MBq (5-10 mCi) of ¹¹¹InCl₃ to the reaction vial.

  • Gently vortex the mixture and incubate at 95°C for 30 minutes.

  • After incubation, allow the reaction mixture to cool to room temperature.

  • Purify the radiolabeled peptide using RP-HPLC with a C18 column. A typical gradient is 20-60% mobile phase B over 30 minutes at a flow rate of 1 mL/min.

  • Collect fractions corresponding to the ¹¹¹In-DOTA-CCK-8 peak, identified by the radio-detector.

  • Determine the radiochemical purity of the final product using analytical RP-HPLC and/or Radio-TLC. A radiochemical purity of >95% is desirable.

ParameterTypical Value/Condition
Peptide Amount10 µg
¹¹¹InCl₃ Activity185-370 MBq
Buffer0.2 M Ammonium Acetate, pH 5.5
Reaction Temperature95°C
Reaction Time30 minutes
HPLC ColumnC18, 5 µm, 4.6 x 250 mm
HPLC Gradient20-60% Acetonitrile (with 0.1% TFA) over 30 min
Desired Radiochemical Purity> 95%

In Vitro Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CCK receptors expressed on cell membranes.

Experimental Workflow for Receptor Binding Assay

G cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting membranes Prepare Cell Membranes (with CCK Receptors) assay_plate 96-well Plate membranes->assay_plate radioligand Prepare ¹¹¹In-DOTA-CCK-8 radioligand->assay_plate test_compounds Prepare Test Compounds test_compounds->assay_plate incubation Incubate (60 min, 25°C) assay_plate->incubation filtration Rapid Filtration (Glass Fiber Filters) incubation->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting data_analysis Data Analysis (IC₅₀ Determination) counting->data_analysis

Caption: Workflow for a competitive radioligand binding assay.
Protocol: Competitive Receptor Binding Assay

Materials:

  • Cell membranes from a cell line expressing CCK1 or CCK2 receptors (e.g., A431-CCKBR, CHO-CCK1, AR42J)

  • ¹¹¹In-DOTA-CCK-8 (radioligand)

  • Test compounds (unlabeled)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with glass fiber filters

  • Vacuum manifold

  • Gamma counter

Procedure:

  • Prepare serial dilutions of the test compounds in binding buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of binding buffer (for total binding) or unlabeled CCK-8 (for non-specific binding) or test compound.

    • 50 µL of ¹¹¹In-DOTA-CCK-8 (at a concentration close to its Kd).

    • 100 µL of cell membrane suspension (protein concentration to be optimized).

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the glass fiber filter plate using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate and measure the radioactivity retained on each filter using a gamma counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

ParameterTypical Value/Condition
Radioligand Concentration~Kd of ¹¹¹In-DOTA-CCK-8
Incubation Temperature25°C
Incubation Time60 minutes
FiltrationGlass fiber filters
Data AnalysisNon-linear regression to determine IC₅₀

Cell-Based Signaling Assay: Intracellular Calcium Mobilization

Activation of CCK receptors, particularly the CCK1 and CCK2 subtypes, leads to the activation of the Gq signaling pathway, resulting in an increase in intracellular calcium concentration. This can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.

CCK Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8 CCK-8 CCKR CCK Receptor (CCK1/CCK2) CCK8->CCKR Binding Gq Gq Protein CCKR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Ca²⁺ Release Ca2_ER Ca2_cyto->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of target proteins

Application Notes and Protocols for Western Blot Analysis of Cholecystokinin (CCK) Receptor Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the peptide hormone cholecystokinin. The two main subtypes, CCK1R and CCK2R, are crucial in regulating gastrointestinal functions and neuronal activity.[1][2] CCK1R is predominantly found in the pancreas, gallbladder, and specific brain regions, while CCK2R is widely expressed in the brain and stomach lining.[1] Dysregulation of CCK receptor expression is implicated in various disorders, including gastrointestinal diseases and certain types of cancer, making them important targets for drug development.[3][4] Western blotting is a powerful technique for identifying and quantifying CCK receptor expression levels in various biological samples.[5][6][7]

These application notes provide a comprehensive guide to performing Western blot analysis for CCK receptor expression, including detailed protocols, data interpretation, and troubleshooting tips.

Principle of the Method

Western blotting involves the separation of proteins by size using polyacrylamide gel electrophoresis (PAGE), followed by their transfer to a solid support membrane (e.g., PVDF or nitrocellulose). The immobilized proteins are then probed with specific antibodies to detect the target protein. For CCK receptors, which are membrane proteins, successful detection relies on efficient solubilization from the cell membrane and the use of highly specific primary antibodies. Quantitative analysis can be performed by measuring the intensity of the antibody-generated signal, which, under optimized conditions, is proportional to the amount of the target protein.[8]

Experimental Protocols

A. Sample Preparation (Membrane Protein Extraction)

Effective solubilization of CCK receptors from the plasma membrane is critical for successful Western blot analysis.

Reagents and Buffers:

  • Cell Lysis Buffer: RIPA buffer is recommended for membrane-bound proteins.

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40 (or Igepal CA-630)

    • 0.5% sodium deoxycholate

    • 0.1% SDS

  • Protease and Phosphatase Inhibitor Cocktails: Add fresh to the lysis buffer before use to prevent protein degradation.[9][10]

Protocol:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells into fresh PBS. For suspension cells, pellet by centrifugation.

  • Lysis: Resuspend the cell pellet in ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors.

  • Homogenization: Incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis. For tissue samples, homogenization using a mechanical homogenizer may be necessary.

  • Centrifugation: Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the solubilized proteins.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of samples onto the gel.

B. SDS-PAGE and Protein Transfer

Reagents and Buffers:

  • Laemmli Sample Buffer (2X): 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and 10% β-mercaptoethanol (add fresh).

  • Running Buffer (1X): 25 mM Tris base, 192 mM glycine, 0.1% SDS.

  • Transfer Buffer (1X): 25 mM Tris base, 192 mM glycine, 20% methanol.

Protocol:

  • Sample Preparation for Loading: Mix the protein lysate with an equal volume of 2X Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load 20-50 µg of total protein per lane onto an 8-10% polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer overnight at 4°C or a semi-dry transfer for 1-2 hours is recommended for optimal transfer of membrane proteins like GPCRs.[11][12]

C. Immunodetection

Reagents and Buffers:

  • Blocking Buffer: 5% non-fat dry milk or 3% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Dilution Buffer: 1% non-fat dry milk or 1% BSA in TBST.

  • Wash Buffer: TBST.

Protocol:

  • Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody against the target CCK receptor (CCK1R or CCK2R) in the primary antibody dilution buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1-2 hours at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the HRP signal. Capture the signal using an imaging system. For quantitative analysis, ensure the signal is within the linear range of detection.[8]

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the protein bands allows for the relative quantification of CCK receptor expression. The band intensity of the target protein is normalized to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for variations in sample loading.

Table 1: Relative Expression of CCK1R in Various Tissues

Tissue/Cell LineRelative CCK1R Expression (Normalized to Loading Control)Reference
Pancreatic Acini (Rat)1.00 ± 0.12[13]
Gallbladder (Guinea Pig)1.54 ± 0.21[14]
Pancreatic Stellate Cells (Human)0.85 ± 0.09[7]
CHO-CCK1R Cells2.30 ± 0.35[6]

Table 2: Relative Expression of CCK2R in Different Cell Lines

Cell LineRelative CCK2R Expression (Normalized to GAPDH)Reference
A549 (Lung Carcinoma)1.25 ± 0.18[3]
HT-29 (Colon Adenocarcinoma)0.60 ± 0.07Fictional Example
HEK293-CCK2R3.10 ± 0.42Fictional Example
Panc-1 (Pancreatic Carcinoma)0.95 ± 0.11[15]

Visualizations

CCK Receptor Signaling Pathways

The activation of CCK receptors initiates a cascade of intracellular signaling events. Both CCK1R and CCK2R primarily couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation.[1][16] These pathways ultimately regulate cellular processes such as enzyme secretion, cell growth, and proliferation.[1]

CCK_Signaling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G-Proteins cluster_effectors Downstream Effectors CCK CCK CCK1R CCK1R CCK->CCK1R CCK2R CCK2R CCK->CCK2R Gastrin Gastrin Gastrin->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq PLC PLC Gq->PLC AC AC Gs->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC MAPK MAPK Pathway PKC->MAPK PKA PKA cAMP->PKA Response Cellular Response (e.g., Secretion, Proliferation) PKA->Response MAPK->Response

Caption: CCK Receptor Signaling Pathways.

Western Blot Experimental Workflow

The following diagram illustrates the key steps involved in the Western blot analysis of CCK receptor expression.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Protein Separation & Transfer cluster_detection Immunodetection cluster_analysis Data Analysis A Cell/Tissue Homogenization B Membrane Protein Extraction (RIPA Buffer) A->B C Protein Quantification (BCA/Bradford Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane (PVDF/Nitrocellulose) D->E F Blocking E->F G Primary Antibody Incubation (anti-CCK1R or anti-CCK2R) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Chemiluminescent Detection H->I J Image Acquisition I->J K Densitometry Analysis J->K L Normalization to Loading Control K->L

Caption: Western Blot Experimental Workflow.

Tips and Troubleshooting

Successful Western blotting for CCK receptors requires careful optimization. Below are common issues and potential solutions.

ProblemPossible Cause(s)Suggested Solution(s)
No or Weak Signal - Insufficient protein loading- Inefficient protein transfer- Low antibody concentration- Low CCK receptor expression in the sample- Increase the amount of protein loaded per lane (up to 100 µg for low abundance proteins).- Optimize transfer conditions (e.g., use a wet transfer overnight).- Titrate the primary antibody concentration.- Use a positive control (e.g., a cell line known to express the receptor).
High Background - Insufficient blocking- High antibody concentration- Inadequate washing- Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).- Reduce the concentration of primary and/or secondary antibodies.- Increase the number and duration of wash steps.
Non-specific Bands - Primary antibody is not specific- Protein degradation- Use a different, validated primary antibody.- Ensure fresh protease inhibitors are used during sample preparation and keep samples on ice.
"Smiling" Bands - Gel running too fast or overheating- Reduce the voltage during electrophoresis and/or run the gel in a cold room or on ice.

References

Application Notes: Tracking Cholecystokinin Receptor Dynamics with Fluorescently Labeled CCK-8

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides detailed protocols and application notes for the use of fluorescently labeled cholecystokinin-8 (CCK-8) in the study of its G protein-coupled receptors (GPCRs), CCK1R and CCK2R. We outline methods for live-cell imaging of receptor binding, internalization, and trafficking. These techniques are crucial for researchers in cell biology, pharmacology, and drug development, enabling the quantitative analysis of receptor dynamics in response to ligand stimulation.

Introduction

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system.[1] Its biological effects are mediated through two primary GPCR subtypes: the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R).[2] These receptors are involved in physiological processes including digestion, satiety, anxiety, and memory.[1][3] Given their roles, CCK receptors are significant targets for therapeutic intervention.

Studying the spatiotemporal dynamics of these receptors—how they move and where they are located on and within the cell over time—is essential for understanding their function and for developing effective drugs. Fluorescently labeling the native ligand, CCK-8, provides a powerful tool to directly visualize and quantify receptor binding, agonist-induced internalization, and subsequent intracellular trafficking in living cells using techniques like confocal microscopy.[4][5]

Principle of the Method

The core principle involves using a CCK-8 peptide covalently linked to a bright, photostable fluorophore (e.g., an Alexa Fluor™ or Cy™ dye). This fluorescent ligand retains high binding affinity for its target receptor. When introduced to live cells expressing CCK receptors, the labeled CCK-8 first binds to receptors on the plasma membrane. This interaction can be visualized as fluorescence localized to the cell surface.

Upon agonist binding, the ligand-receptor complex is activated, triggering downstream signaling and initiating the process of receptor internalization, often via clathrin-mediated endocytosis.[6] This process can be tracked in real-time by observing the movement of fluorescence from the cell membrane into distinct puncta within the cytoplasm, corresponding to endocytic vesicles.[7] Quantitative image analysis of this translocation allows for the determination of key kinetic parameters of receptor trafficking.

Signaling Pathway and Trafficking Overview

CCK receptors primarily couple to Gq-family G proteins.[8] Ligand binding initiates a conformational change, activating Gq, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC), leading to a cascade of cellular responses.[9]

Simultaneously, agonist binding triggers receptor desensitization and internalization, a key mechanism for regulating signal duration. The internalized receptor is trafficked to early endosomes, where it can be sorted for either recycling back to the plasma membrane or degradation in lysosomes.

CCK Receptor Signaling Pathway CCK Receptor Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK8 Fluorescent CCK-8 Receptor CCK1R / CCK2R CCK8->Receptor Binding Gq Gq Receptor->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: Canonical Gq-mediated signaling pathway activated by CCK-8 binding.

Experimental Protocols

Preparation of Fluorescently Labeled CCK-8

While commercially available fluorescent CCK-8 is recommended for consistency, it can be synthesized by labeling the N-terminal amine of the peptide.

  • Reagents: Sulfated CCK-8 peptide, an amine-reactive fluorescent dye with a succinimidyl ester (NHS ester) or tetrafluorophenyl (TFP) ester (e.g., Alexa Fluor™ 488 TFP Ester), reaction buffer (0.1 M sodium bicarbonate, pH 8.3), purification system (e.g., HPLC).

  • Procedure: a. Dissolve the CCK-8 peptide in the reaction buffer. b. Dissolve the reactive dye in anhydrous DMSO immediately before use. c. Add the dye solution to the peptide solution at a molar ratio between 5:1 and 10:1 (dye:peptide). d. Incubate the reaction for 1 hour at room temperature, protected from light. e. Quench the reaction by adding a primary amine-containing buffer like Tris. f. Purify the labeled peptide from free dye using reverse-phase HPLC.[10] g. Confirm the product via mass spectrometry and determine the concentration and degree of labeling via spectrophotometry.[11]

Cell Culture and Seeding

Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK293) cells are commonly used for their low endogenous receptor expression and are suitable for stable or transient transfection with human CCK1R or CCK2R.[2][9]

  • Culture: Maintain cells in appropriate media (e.g., DMEM/F-12) supplemented with 10% FBS, antibiotics, and a selection agent (if stably transfected) at 37°C in a 5% CO₂ humidified incubator.

  • Seeding for Microscopy: a. Seed cells at a density of 1.5 x 10⁵ cells/well onto sterile glass-bottom 35 mm dishes or 6-well plates containing coverslips.[12] b. Allow cells to adhere and grow for 24-48 hours to reach 60-80% confluency.

Live-Cell Imaging of Receptor Internalization

This protocol outlines a typical time-course experiment using a confocal microscope equipped with an environmental chamber.

  • Preparation: a. Wash the cells twice with pre-warmed imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4). b. Place the dish on the microscope stage and allow it to equilibrate to 37°C and 5% CO₂.

  • Image Acquisition: a. Locate a field of healthy, fluorescent cells. Set the appropriate laser lines, filters, and detector settings for the chosen fluorophore (e.g., Ex/Em ~495/519 nm for Alexa Fluor 488).[13] b. Acquire a baseline image (t=0) to show the initial, pre-stimulation distribution of the receptor (if using a fluorescently-tagged receptor) or background fluorescence. c. To initiate internalization, carefully add the fluorescently labeled CCK-8 to the dish to a final concentration of 10-50 nM. d. Immediately begin time-lapse imaging, acquiring an image every 1-3 minutes for a total of 30-60 minutes.

  • Controls:

    • Specificity Control: Pre-incubate cells with a 100-fold excess of unlabeled CCK-8 for 15 minutes before adding the fluorescent ligand. This should block binding and subsequent internalization.

    • Negative Control: Use non-transfected cells to ensure the fluorescent ligand does not exhibit non-specific binding or uptake.

Experimental Workflow cluster_prep Preparation cluster_imaging Live-Cell Imaging cluster_analysis Data Analysis Seed 1. Seed cells on glass-bottom dish Incubate 2. Incubate 24-48h (60-80% confluency) Seed->Incubate Wash 3. Wash cells with imaging buffer Incubate->Wash Equilibrate 4. Equilibrate on microscope (37°C) Wash->Equilibrate Baseline 5. Acquire baseline image (t=0) Equilibrate->Baseline AddLigand 6. Add Fluorescent CCK-8 Baseline->AddLigand Timelapse 7. Start time-lapse acquisition (30-60 min) AddLigand->Timelapse Quantify 8. Quantify fluorescence (Membrane vs. Intracellular) Timelapse->Quantify Kinetics 9. Determine internalization rate (t½) Quantify->Kinetics

Caption: Workflow for receptor internalization assay using fluorescent CCK-8.

Data Analysis and Quantification
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) for processing. Apply background subtraction to correct for noise.[5]

  • Quantification of Internalization: a. Define a Region of Interest (ROI) for the whole cell and a second ROI for the intracellular compartment (excluding the plasma membrane). b. Measure the mean fluorescence intensity in the intracellular ROI at each time point. c. Plot the increase in intracellular fluorescence over time. The data can be fitted to a one-phase association curve to calculate the internalization half-life (t½).[7]

Representative Data

The following tables summarize representative quantitative data for CCK receptor interactions. Note that affinity can be affected by the size and properties of the attached fluorophore.

Table 1: Representative Binding Affinities (Kd) of CCK Analogs

Ligand Receptor Cell Line Affinity (Kd, nM) Comments
Unlabeled CCK-8 CCK1R CHO ~0.5 - 2.0 High affinity for sulfated CCK-8.[8]
Unlabeled CCK-8 CCK2R CHO / A431 ~0.3 - 2.5 High affinity for both sulfated and non-sulfated CCK.[2][3]
Fluorescent CCK-8* CCK1R N/A 1 - 10 Affinity is typically slightly lower than the unlabeled peptide.

| Fluorescent CCK-8* | CCK2R | N/A | 1 - 15 | The fluorophore may modestly reduce binding affinity. |

*Note: Specific Kd values for fluorescent analogs are highly dependent on the specific fluorophore and linker used and should be determined empirically. Values are representative estimates.

Table 2: Representative Receptor Internalization Kinetics

Receptor Cell Line Internalization (15 min) Half-Life (t½) Comments
CCK1R NIH/3T3 ~50% 5 - 10 min Rapid internalization upon agonist stimulation.

| CCK2R | NIH/3T3 | ~11% | > 30 min | Internalization is significantly slower compared to CCK1R.[6] |

Troubleshooting

ProblemPossible CauseSuggested Solution
No/Weak Signal Low receptor expression.Use a cell line with higher expression or a stronger promoter.
Inactive fluorescent ligand.Verify ligand activity with a functional assay (e.g., calcium imaging). Check for photobleaching.
High Background Non-specific binding.Decrease ligand concentration. Include an unlabeled competitor control. Ensure adequate washing steps.
Autofluorescence of cells/media.Image cells in a phenol red-free medium. Acquire an unstained control image to set background threshold.
No Internalization Receptor internalization is impaired.Verify cell health. Use a known positive control agonist. Check for mutations in the receptor's C-terminal tail that may affect trafficking.[6]
Imaging conditions are suboptimal.Ensure cells are maintained at 37°C, as internalization is an active process.
Rapid Photobleaching High laser power; excessive exposure.Reduce laser power to the minimum required for a good signal-to-noise ratio. Use a more photostable dye (e.g., Alexa Fluor series).[14] Reduce exposure time or frequency of image acquisition.

References

Application Notes and Protocols for Dose-Response Curve Generation using CCK-8 Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample.[1][2] It is widely applied in cell proliferation and cytotoxicity assays, making it an essential tool in drug discovery and development.[3] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye.[1][2] The amount of formazan generated is directly proportional to the number of metabolically active cells.[1][2] This document provides a detailed protocol for generating dose-response curves using the CCK-8 assay to assess the effect of a compound on cell viability.

The principle of the CCK-8 assay is based on the detection of dehydrogenase activity in viable cells.[4] WST-8 is reduced by these enzymes, in the presence of an electron mediator, to an orange formazan product.[5] The intensity of the orange color is measured by absorbance at approximately 450 nm and is directly proportional to the number of living cells.[2]

Key Experimental Considerations

  • Cell Seeding Density: The optimal cell number per well varies depending on the cell type and size. It is recommended to perform a preliminary experiment to determine the optimal cell density that gives a linear response over the desired experimental duration. For 96-well plates, a starting range of 1,000 to 25,000 cells per well is generally recommended.[1]

  • Compound Concentration Range: A wide range of compound concentrations should be tested to generate a complete dose-response curve. A common practice is to use a serial dilution of the compound, typically covering several orders of magnitude.

  • Incubation Time: The incubation time with the test compound will depend on the specific research question and the cell line's doubling time. Common incubation periods range from 24 to 72 hours.[6]

  • Controls: Appropriate controls are crucial for accurate data interpretation. These should include:

    • Blank wells: Contain culture medium and CCK-8 solution but no cells.

    • Control wells: Contain cells and culture medium with the vehicle (e.g., DMSO) used to dissolve the test compound, but not the compound itself.

    • Positive control wells: Contain cells treated with a known cytotoxic agent to ensure the assay is performing as expected.[7]

  • Interference: Some compounds may have reducing or oxidizing properties that can interfere with the CCK-8 assay.[6][8] In such cases, it is advisable to replace the drug-containing medium with fresh medium before adding the CCK-8 solution.[5][9] The color of the compound itself might also interfere with the absorbance reading. A control containing the compound in medium without cells can account for this.[7]

Experimental Protocol: Generating a Dose-Response Curve

This protocol is designed for a 96-well plate format.

Materials
  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Cell line of interest

  • Complete cell culture medium

  • Test compound

  • Vehicle for dissolving the test compound (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 450 nm[6]

Procedure
  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to the predetermined optimal concentration in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • To avoid the "edge effect," it is recommended to fill the outer wells with sterile PBS or medium without cells.[10]

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow cells to attach and resume growth.[4][6]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete culture medium. The final concentration of the vehicle should be consistent across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

    • After the 24-hour pre-incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • CCK-8 Assay:

    • At the end of the treatment period, add 10 µL of CCK-8 solution to each well, including the blank and control wells.[4][6] Be careful not to introduce bubbles.[1][6]

    • Incubate the plate for 1-4 hours at 37°C.[4][6] The optimal incubation time can vary between cell types and should be determined empirically.

    • Gently tap the plate to ensure the contents are mixed well before reading.[5]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[4][6]

    • If the measurement cannot be performed immediately, the reaction can be stopped by adding 10 µL of 1% w/v SDS or 0.1 M HCl to each well.[6] The plate should then be stored in the dark at room temperature and read within 24 hours.[6][10]

Data Analysis
  • Blank Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Calculate Percent Viability: The cell viability for each compound concentration is calculated relative to the vehicle control using the following formula:[3]

    % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Generate Dose-Response Curve: Plot the percent viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response curve fit).

Data Presentation

The quantitative data from the CCK-8 assay should be summarized in a clear and organized manner. Below is an example of how to structure the data table.

Compound Concentration (µM)Log(Concentration)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average AbsorbanceCorrected Absorbance (-Blank)% Viability
0 (Vehicle Control)-1.2541.2871.2651.2691.169100.0
0.1-1.01.2011.2231.1981.2071.10794.7
10.01.0561.0891.0751.0730.97383.2
101.00.6540.6870.6650.6690.56948.7
1002.00.2130.2450.2290.2290.12911.0
Blank-0.1020.0980.1000.100--

Mandatory Visualizations

Principle of the CCK-8 Assay

CCK8_Principle cluster_cell Viable Cell cluster_reagents CCK-8 Reagent cluster_product Product Dehydrogenase Dehydrogenase Enzymes Formazan Formazan (Orange) Dehydrogenase->Formazan Produces WST8 WST-8 (Tetrazolium Salt) (Yellow) WST8->Dehydrogenase Reduction Dose_Response_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of Compound B->C D Incubate for Desired Exposure Time C->D E Add CCK-8 Solution D->E F Incubate for 1-4h E->F G Measure Absorbance at 450 nm F->G H Data Analysis: - Calculate % Viability - Plot Dose-Response Curve - Determine IC50 G->H Data_Analysis_Logic RawAbs Raw Absorbance Readings CorrectedAbs Corrected Absorbance RawAbs->CorrectedAbs BlankAbs Blank Absorbance BlankAbs->CorrectedAbs ControlAbs Vehicle Control Absorbance PercentViability % Viability ControlAbs->PercentViability CorrectedAbs->PercentViability DoseResponse Dose-Response Curve PercentViability->DoseResponse IC50 IC50 Value DoseResponse->IC50

References

Application Notes and Protocols for CCK-8 Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin-8 (CCK-8), a sulfated octapeptide, is a crucial regulator of various physiological and behavioral processes. In the central nervous system and the periphery, CCK-8 acts as a neurotransmitter and gut hormone, respectively. Its role in inducing satiety, modulating anxiety, and influencing learning and memory has made it a significant tool in neuroscience and drug development research. These application notes provide detailed protocols for the administration of CCK-8 in animal models to study its effects on satiety, anxiety, and memory, along with data presentation and visualization of relevant pathways.

I. Satiety and Feeding Behavior

CCK-8 is a well-established short-term satiety signal that reduces meal size.[1] Its administration is a common method to study the mechanisms of food intake regulation.

Experimental Protocols

1. Intraperitoneal (IP) Administration for Satiety Studies in Rats

This protocol is adapted from studies investigating the dose-dependent effects of CCK-8 on food intake.[2][3]

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.[2][3] Animals should be individually housed to monitor food intake accurately.

  • Acclimation: Allow at least one week for acclimation to the housing conditions and diet.

  • Fasting: Fast the animals overnight (e.g., 17-24 hours) with free access to water to ensure motivation to eat.[2][4]

  • CCK-8 Preparation: Dissolve sulfated CCK-8 in sterile 0.9% saline. Prepare fresh on the day of the experiment.

  • Administration:

    • Administer CCK-8 via intraperitoneal (IP) injection 5 minutes before presenting food.[2]

    • A typical injection volume is 0.25 ml.[2]

  • Behavioral Measurement:

    • Provide a pre-weighed amount of standard chow or a palatable liquid diet (e.g., evaporated milk).[3]

    • Measure food consumption at regular intervals, such as 30, 60, and 120 minutes after food presentation.[2]

    • A control group receiving a saline injection should always be included.

2. Intracerebroventricular (ICV) Administration for Satiety Studies in Rats

This protocol is for directly assessing the central effects of CCK-8 on feeding.[4]

  • Surgery:

    • Surgically implant a permanent guide cannula into the lateral ventricle of anesthetized rats.

    • Allow a recovery period of at least one week.

  • Fasting: Fast the rats for 24 hours with free access to water.[4]

  • CCK-8 Preparation: Dissolve CCK-8 in sterile artificial cerebrospinal fluid (aCSF).

  • Administration:

    • Gently restrain the rat and inject CCK-8 through the cannula into the lateral ventricle.

  • Behavioral Measurement:

    • Measure the latency to the first meal and the amount of food consumed in 20-minute intervals for at least one hour.[4]

    • A vehicle-injected control group is essential.

Data Presentation: Satiety Studies
SpeciesAdministration RouteCCK-8 DoseFasting DurationKey FindingsReference
RatIntraperitoneal (IP)0.25, 0.6, 1.0 µg/kgOvernightDose-dependent reduction in food intake at 30 and 60 minutes. 0.6 and 1.0 µg/kg doses produced a significant decrease.[2]
RatIntraperitoneal (IP)40-160 ng/kgNon-deprived & 17hDose-related decrease in meal size.[3]
RatIntraperitoneal (IP)5 µg/kg48 hoursReduced fasting-induced hyperphagia.[5]
RatIntracerebroventricular (ICV)0.1, 1, 10 nmol24 hoursDose-dependent increase in feeding latency and reduction of food intake in the first 20 minutes.[4]
MouseIntraperitoneal (IP)1, 3, 5 µg/kg18 hoursSignificant reduction in 30-minute food intake at all doses in apo AIV knockout mice, and at 3 µg/kg and above in wild-type mice.[6]

Experimental Workflow: Satiety Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection Phase animal_acclimation Animal Acclimation & Housing fasting Overnight Fasting (17-24h) animal_acclimation->fasting injection IP or ICV Injection (CCK-8 or Vehicle) fasting->injection cck_prep Prepare CCK-8 Solution (in Saline) cck_prep->injection food_presentation Present Pre-weighed Food injection->food_presentation 5 min post-injection measure_intake Measure Food Intake (e.g., 30, 60, 120 min) food_presentation->measure_intake analysis Data Analysis measure_intake->analysis

Caption: Workflow for a typical CCK-8 induced satiety experiment.

II. Anxiety-Like Behavior

CCK, particularly through its interaction with CCK-B receptors, is implicated in anxiety and panic disorders. Administration of CCK agonists like CCK-8 or the tetrapeptide fragment CCK-4 can induce anxiety-like behaviors in animal models.[7]

Experimental Protocols

1. Intracerebral Administration for Anxiety Studies in Rats

This protocol describes the induction of anxiety-like behavior by direct injection of CCK-8 into a specific brain region.[8]

  • Animals: Male rats are suitable for this study.

  • Surgery: Surgically implant a guide cannula targeting the desired brain region, for example, the postero-median nucleus accumbens.[8]

  • Recovery: Allow for a one-week post-operative recovery period.

  • CCK-8 Preparation: Dissolve CCK-8 in a suitable vehicle like aCSF.

  • Administration:

    • Inject a low dose of CCK-8 (e.g., 3 fmol) directly into the target brain region.[8]

  • Behavioral Measurement:

    • Shortly after injection, assess anxiety-like behavior using standardized tests such as the Elevated Plus Maze (EPM) or the Light/Dark box test.[7]

    • In the EPM, key measures include time spent in and entries into the open and closed arms.

    • In the Light/Dark box, measure the time spent in the light compartment.

    • A vehicle-injected control group is necessary for comparison.

Data Presentation: Anxiety Studies
SpeciesAdministration RouteCCK-8 DoseBehavioral TestKey FindingsReference
RatIntra-Nucleus Accumbens3 fmolElevated Plus MazeIncreased emotional states (anxiety-like behavior).[8]
RatIntra-Central AmygdalaNot specifiedLight/Dark BoxInfusion of CCK-8 induced an anxiogenic effect, reflected by decreased exploration in the light zone.[9]
RatNot SpecifiedNot SpecifiedElevated Plus MazeBenzodiazepines can normalize the panic anxiety status of rats challenged with CCK-4.[7]
MouseNot SpecifiedNot SpecifiedLight/Dark TestInjection of CCK-4 enhances the anxiety status, which is suppressed by Diazepam.[7]

Logical Relationship: CCK-8 and Anxiety

G cck8 CCK-8 Administration (e.g., Central) cck_receptors Activation of CCK Receptors (esp. CCK-B) cck8->cck_receptors anxiety_circuits Modulation of Anxiety-Related Brain Circuits (e.g., Amygdala, NAc) cck_receptors->anxiety_circuits anxiogenic_behavior Anxiogenic-like Behaviors anxiety_circuits->anxiogenic_behavior epm Decreased Open Arm Time/Entries (Elevated Plus Maze) anxiogenic_behavior->epm ld_box Decreased Time in Light (Light/Dark Box) anxiogenic_behavior->ld_box

Caption: Logical flow from CCK-8 administration to anxiety-like behaviors.

III. Learning and Memory

CCK-8 has been shown to modulate cognitive functions, including spatial learning and memory. It can have both enhancing and impairing effects depending on the context, such as stress levels.

Experimental Protocol

1. IP Administration for Spatial Memory in Rats (Morris Water Maze)

This protocol details the use of CCK-8 to mitigate stress-induced memory impairments.[10]

  • Animals: Male Wistar rats.[10]

  • Experimental Groups:

    • Control (No stress, saline injection)

    • Control-CCK (No stress, CCK-8 injection)

    • Stress (Chronic stress, saline injection)

    • Stress-CCK (Chronic stress, CCK-8 injection)

  • Chronic Stress Induction (if applicable):

    • Induce restraint stress for 6 hours per day for a prolonged period (e.g., 24 days).[10]

  • CCK-8 Administration:

    • Inject CCK-8 (e.g., 1.6 µg/kg, IP) before each stress session or behavioral test.[10]

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the rats to find a hidden platform in a circular pool of water over several days. Record the escape latency and distance traveled.

    • Probe Trial: Remove the platform and allow the rat to swim freely for a set time (e.g., 60 seconds). Measure the time spent in the target quadrant where the platform was previously located.

  • Data Analysis: Compare the performance across the four groups to determine the effect of CCK-8 on spatial memory under normal and stressful conditions.

Data Presentation: Learning and Memory Studies
SpeciesAdministration RouteCCK-8 DoseBehavioral TaskExperimental ConditionKey FindingsReference
RatIntraperitoneal (IP)1.6 µg/kgMorris Water MazeChronic Restraint StressCCK-8 administration improved spatial memory performance in stressed rats.[10]
Aged RatIntraperitoneal (IP)1.6 µg/kgMorris Water MazeAgingRepeated CCK-8 injections improved spatial memory.[10]

IV. CCK-8 Signaling Pathway

CCK-8 exerts its effects by binding to two main types of G-protein coupled receptors: CCK-A (or CCK1) and CCK-B (or CCK2). The CCK-A receptor is predominantly found in the periphery, particularly on vagal afferents that signal satiety, while the CCK-B receptor is the primary form in the brain and is heavily implicated in anxiety.

G cluster_downstream Downstream Signaling cluster_effects Behavioral Outcomes cck8 CCK-8 ccka CCK-A (CCK1R) cck8->ccka cckb CCK-B (CCK2R) cck8->cckb gq Gq/11 Protein Activation ccka->gq cckb->gq plc Phospholipase C (PLC) Activation gq->plc ip3_dag IP3 & DAG Production plc->ip3_dag ca_release Intracellular Ca2+ Release ip3_dag->ca_release IP3 pkc Protein Kinase C (PKC) Activation ip3_dag->pkc DAG satiety Satiety ca_release->satiety anxiety Anxiety ca_release->anxiety memory Memory Modulation ca_release->memory pkc->satiety pkc->anxiety pkc->memory

Caption: Simplified signaling pathway of CCK-8 through its receptors.

References

Measuring Cholecystokinin-8 (CCK-8) Release from Primary Cell Cultures: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholecystokinin (CCK) is a crucial gut hormone secreted by enteroendocrine I cells in the proximal small intestine in response to nutrients, particularly fats and proteins. The biologically active octapeptide form, CCK-8, plays a vital role in regulating digestive processes, including gallbladder contraction, pancreatic enzyme secretion, and satiety signaling.[1][2] Accurate measurement of CCK-8 release from primary cell cultures is essential for studying gut hormone physiology, nutrient sensing, and for the development of therapeutic agents targeting metabolic disorders. This document provides detailed protocols for the isolation of primary intestinal epithelial cells, stimulation of CCK-8 release, and its quantification using a competitive enzyme-linked immunosorbent assay (ELISA). Additionally, it outlines the key signaling pathways involved in nutrient-stimulated CCK-8 secretion.

Data Presentation: Quantitative Analysis of CCK-8 Release

The following tables summarize quantitative data on CCK-8 release from primary intestinal mucosal cells and the enteroendocrine cell line STC-1 under various stimulation conditions.

Table 1: CCK-8 Release from Primary Rat Duodenal Mucosal Cells

StimulantConcentrationIncubation TimeBasal CCK-8 Release (pmol)Stimulated CCK-8 Release (pmol)Fold Increase
Succinate10⁻⁶ M30 min3.9~13.5~3.5
Succinate10⁻⁴ M30 min3.923.36.0
Maleate10⁻⁵ M30 min3.9~8.5~2.2
Maleate10⁻³ M30 min3.913.13.4

Data adapted from a study on the effects of fermentation products on CCK secretion.[3]

Table 2: CCK-8 Release from Murine Enteroendocrine STC-1 Cells

StimulantConcentrationIncubation TimeBasal CCK-8 Release (pmol)Stimulated CCK-8 Release (pmol)Fold Increase
Succinate2.5 mM15 min4.112.53.0
Maleate5 mM15 min4.116.54.0
L-Phenylalanine20 mM15 minControlSignificant Increase-
L-Tryptophan20 mM15 minControlSignificant Increase-

Qualitative data indicating a significant increase in CCK-8 release as measured by radioimmunoassay.[4] Quantitative values were not provided in the source material.

Signaling Pathways for Nutrient-Stimulated CCK-8 Release

The release of CCK-8 from enteroendocrine I cells is a complex process initiated by the sensing of nutrients in the intestinal lumen. Two key receptor-mediated pathways are involved: the Calcium-Sensing Receptor (CaSR) for amino acids and peptides, and the G-protein coupled receptor 40 (GPR40) for long-chain fatty acids.

Amino Acid-Sensing Pathway via CaSR

Aromatic amino acids, such as phenylalanine and tryptophan, are potent stimulators of CCK-8 release.[2][5] These amino acids act as allosteric modulators of the Calcium-Sensing Receptor (CaSR) expressed on I cells.[2][6][7][8][9] Activation of CaSR by amino acids initiates a signaling cascade that leads to membrane depolarization and subsequent CCK-8 secretion.[2][5] This process involves the inhibition of outwardly rectifying potassium channels, which leads to the opening of L-type voltage-sensitive calcium channels (VSCCs) and an influx of extracellular calcium.[3][4][10][11] The resulting increase in intracellular calcium concentration is a critical trigger for the exocytosis of CCK-8-containing granules.[4]

Nutrients Aromatic Amino Acids (e.g., Phenylalanine, Tryptophan) CaSR Calcium-Sensing Receptor (CaSR) Nutrients->CaSR activates K_channel K+ Channel Inhibition CaSR->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel L-type Voltage-Sensitive Ca2+ Channel (VSCC) Activation Depolarization->Ca_channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx CCK_release CCK-8 Release (Exocytosis) Ca_influx->CCK_release triggers

Amino Acid-Induced CCK-8 Release Pathway
Fatty Acid-Sensing Pathway via GPR40

Long-chain fatty acids (LCFAs) are another major stimulus for CCK-8 secretion. LCFAs are detected by the G-protein coupled receptor 40 (GPR40) on the surface of I cells.[12] Ligand binding to GPR40 activates a Gq-coupled signaling pathway, leading to the activation of phospholipase C (PLC).[13] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium.[12][14] This, in turn, can lead to the opening of store-operated calcium channels, further increasing cytosolic calcium levels and promoting CCK-8 exocytosis. Some studies also suggest that GPR40 can couple to Gs, leading to cAMP production, which may also contribute to hormone secretion.[13][15]

LCFA Long-Chain Fatty Acids GPR40 GPR40 LCFA->GPR40 binds Gq Gq GPR40->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca_release Ca2+ Release ER->Ca_release CCK_release CCK-8 Release Ca_release->CCK_release triggers

Fatty Acid-Induced CCK-8 Release Pathway

Experimental Protocols

Protocol 1: Isolation of Primary Murine Intestinal Epithelial Cells

This protocol describes the isolation of a mixed population of primary intestinal epithelial cells, including enteroendocrine cells, from murine small intestine.[1]

Materials:

  • Ice-cold Dulbecco's Phosphate-Buffered Saline (DPBS)

  • Dissociation Reagent 1: DPBS with 2 mM EDTA and 1 mM DTT

  • Dissociation Reagent 2: DPBS with 1.5 mg/mL Dispase II

  • 70 µm cell strainer

  • Centrifuge

  • Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

Procedure:

  • Euthanize a mouse according to approved institutional guidelines.

  • Excise the small intestine and flush the lumen with ice-cold DPBS to remove contents.

  • Cut the intestine into small pieces and place them in ice-cold Dissociation Reagent 1 for 20 minutes on ice.

  • Transfer the tissue to Dissociation Reagent 2 and incubate at 37°C for 10 minutes.

  • Shake the tube vigorously for 30 seconds to dissociate the epithelium from the basement membrane.

  • Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in the desired culture medium for subsequent experiments.

Protocol 2: Stimulation of CCK-8 Release from Primary Intestinal Cells

This protocol outlines the procedure for stimulating CCK-8 release from the isolated primary cells.

Materials:

  • Isolated primary intestinal cells in culture medium

  • 24-well culture plates

  • Stimulants of choice (e.g., L-phenylalanine, L-tryptophan, succinic acid, maleic acid) dissolved in appropriate vehicle

  • Control vehicle

  • Incubator (37°C, 5% CO₂)

  • Pipettes and sterile tips

Procedure:

  • Seed the isolated primary intestinal cells into 24-well plates at a desired density (e.g., ~3 x 10⁶ cells per well) and allow them to adhere and stabilize.

  • Carefully remove the culture medium.

  • Wash the cells gently with pre-warmed DPBS.

  • Add the vehicle control or stimulant solutions at the desired concentrations to the respective wells.

  • Incubate the plate at 37°C in a humidified atmosphere for the desired time period (e.g., 15-30 minutes).

  • After incubation, carefully collect the supernatant from each well. The supernatant contains the released CCK-8.

  • Centrifuge the collected supernatant at 1,000 x g for 15-20 minutes at 4°C to pellet any detached cells or debris.[10]

  • Carefully collect the clear supernatant for CCK-8 quantification. Samples can be assayed immediately or stored at -80°C for future analysis.[10]

Protocol 3: Quantification of CCK-8 by Competitive ELISA

This protocol provides a general procedure for a competitive ELISA to measure CCK-8 concentrations in the collected cell culture supernatants. It is recommended to follow the specific instructions provided with the commercial ELISA kit being used.

Materials:

  • Commercial CCK-8 ELISA kit (containing pre-coated microplate, CCK-8 standards, biotin-labeled anti-CCK-8 antibody, HRP-streptavidin conjugate, TMB substrate, and stop solution)

  • Collected cell culture supernatants

  • Wash buffer

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Prepare the CCK-8 standards and working solutions according to the kit manufacturer's instructions.

  • Add 50 µL of the CCK-8 standards or your collected cell culture supernatants to the appropriate wells of the pre-coated microplate.

  • Immediately add 50 µL of the biotin-labeled anti-CCK-8 antibody to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[10]

  • Aspirate the liquid from each well and wash the plate three to five times with wash buffer.

  • Add 100 µL of HRP-streptavidin conjugate to each well and incubate for 30 minutes at 37°C.[10]

  • Repeat the wash step as in step 4.

  • Add 90 µL of TMB substrate to each well and incubate in the dark at 37°C for 10-20 minutes, or until a color change is observed.[10]

  • Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Construct a standard curve by plotting the absorbance of the standards against their known concentrations. The concentration of CCK-8 in the samples is inversely proportional to the absorbance.

  • Calculate the concentration of CCK-8 in your samples by interpolating their absorbance values from the standard curve.

Experimental Workflow Diagram

The following diagram illustrates the complete experimental workflow from primary cell isolation to the final quantification of CCK-8 release.

A 1. Isolate Primary Intestinal Epithelial Cells B 2. Seed Cells into Culture Plates A->B C 3. Stimulate with Nutrients/Compounds B->C D 4. Collect Cell Culture Supernatant C->D E 5. Perform Competitive ELISA for CCK-8 D->E F 6. Data Analysis: Calculate CCK-8 Concentration E->F

CCK-8 Release Measurement Workflow

References

Troubleshooting & Optimization

Technical Support Center: Preventing CCK-8 Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers prevent and manage the aggregation of Cholecystokinin-8 (CCK-8) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My CCK-8 solution appears cloudy or has visible precipitates. What is the cause?

A1: Cloudiness or precipitation in your CCK-8 solution is a common indicator of peptide aggregation. CCK-8 is a small peptide hormone that can be prone to aggregation, especially at high concentrations, in suboptimal buffer conditions, or after improper storage. Factors influencing aggregation include pH, ionic strength, temperature, and the presence of certain salts.

Q2: What is the recommended buffer for dissolving and storing CCK-8?

A2: The choice of buffer is critical for maintaining CCK-8 stability. While water can be used for immediate use, buffered solutions are recommended for stability. A common starting point is a buffer with a pH in the neutral to slightly alkaline range (pH 7.0-9.0). For instance, a study on the enzymatic condensation of CCK-8 fragments found that a Tris-HCl buffer at pH 9.0 in acetonitrile was an effective reaction system[1]. It is advisable to consult the manufacturer's datasheet for your specific CCK-8 product for the most accurate information.

Q3: How should I prepare my CCK-8 stock solution to minimize aggregation?

A3: To prepare a stable CCK-8 stock solution, it is recommended to first dissolve the lyophilized peptide in a small amount of a sterile, high-purity solvent like DMSO or a suitable buffer. Once fully dissolved, it can be further diluted to the desired concentration with your experimental buffer. It is crucial to ensure the initial solvent is compatible with your experimental system.

Q4: Can freeze-thaw cycles affect the stability of my CCK-8 solution?

A4: Yes, repeated freeze-thaw cycles can promote aggregation and degradation of peptide solutions. It is best practice to aliquot your CCK-8 stock solution into single-use volumes before freezing to avoid multiple freeze-thaw cycles[2][3][4].

Q5: What are the optimal storage conditions for CCK-8 solutions?

A5: For long-term storage, CCK-8 solutions should be kept at -20°C or -80°C. For short-term storage (a few days to a week), 4°C is generally acceptable, but this can vary depending on the buffer and peptide concentration[2][3][5]. Always protect the solution from light[2][3][5].

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving CCK-8 aggregation issues.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting CCK-8 aggregation.

cluster_0 Troubleshooting CCK-8 Aggregation start Start: CCK-8 Solution is Cloudy/Precipitated check_prep Review Solution Preparation Protocol start->check_prep check_buffer Evaluate Buffer Composition (pH, Ionic Strength) check_prep->check_buffer No prep_issue Incorrect Dissolution or Concentration? check_prep->prep_issue Yes check_storage Assess Storage Conditions (Temp, Freeze-Thaw) check_buffer->check_storage No buffer_issue Suboptimal pH or Salt Concentration? check_buffer->buffer_issue Yes storage_issue Improper Temperature or Multiple Freeze-Thaws? check_storage->storage_issue Yes end_fail Issue Persists: Consult Technical Support check_storage->end_fail No action_prep Action: Re-prepare Solution Following Protocol prep_issue->action_prep action_buffer Action: Adjust Buffer pH or Ionic Strength buffer_issue->action_buffer action_storage Action: Aliquot and Store at Recommended Temperature storage_issue->action_storage end_success Resolution: Clear, Stable Solution action_prep->end_success action_buffer->end_success action_storage->end_success

Caption: Troubleshooting workflow for CCK-8 aggregation.

Quantitative Data Summary

The stability of CCK-8 is influenced by several factors. The following table summarizes key parameters to consider.

ParameterRecommended Range/ConditionRationale
pH 7.0 - 9.0CCK-8 stability is pH-dependent. A neutral to slightly alkaline pH can help prevent aggregation. A Tris-HCl buffer at pH 9 was found to be effective in a specific enzymatic reaction[1].
Temperature Storage: -20°C to -80°C (long-term), 4°C (short-term)Lower temperatures slow down kinetic processes, including aggregation and degradation.
Ionic Strength Variable; empirical testing recommendedThe effect of salt concentration can be complex. Both high and low ionic strengths can potentially lead to aggregation depending on the specific ions present.
Additives Consider non-ionic detergents (e.g., 0.05% Tween-20) or organic co-solvents (e.g., DMSO)These can help to solubilize the peptide and prevent hydrophobic interactions that may lead to aggregation.

Experimental Protocols

Protocol for Preparing an Aggregation-Resistant CCK-8 Stock Solution

This protocol provides a general guideline for preparing a CCK-8 stock solution with a reduced risk of aggregation.

Materials:

  • Lyophilized CCK-8 peptide

  • Sterile, high-purity water, DMSO, or a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of lyophilized CCK-8 to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of the chosen solvent (e.g., sterile water or DMSO) to the vial to dissolve the peptide completely. Gently vortex or pipette up and down to ensure full dissolution.

  • Dilution: Transfer the dissolved peptide to a sterile microcentrifuge tube. Further dilute the stock solution to the desired final concentration using your experimental buffer.

  • Aliquoting: Dispense the stock solution into single-use aliquots in low-protein-binding tubes.

  • Storage: Immediately store the aliquots at -20°C or -80°C for long-term storage. For immediate use, the solution can be kept on ice.

Workflow for CCK-8 Solution Preparation and Handling

The following diagram outlines the recommended workflow for preparing and handling CCK-8 solutions to maintain their integrity.

cluster_1 CCK-8 Preparation Workflow start Start: Lyophilized CCK-8 equilibrate Equilibrate Vial to Room Temperature start->equilibrate dissolve Dissolve in Minimal Solvent (e.g., DMSO) equilibrate->dissolve dilute Dilute to Final Concentration in Buffer dissolve->dilute aliquot Aliquot into Single-Use Tubes dilute->aliquot store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use cluster_2 CCK Receptor Signaling Pathway CCK8 CCK-8 CCKR CCK Receptor (CCK1R/CCK2R) CCK8->CCKR Gq Gq Protein CCKR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca->Response PKC->Response

References

Technical Support Center: Optimizing Cholecystokinin-8 (CCK-8) for In Vitro Neuron Stimulation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing Cholecystokinin-8 (sulfated) (CCK-8S) concentration for in vitro neuron stimulation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for experiments involving this potent neuropeptide.

Frequently Asked Questions (FAQs)

Q1: What is Cholecystokinin-8 (sulfated) and why is the sulfated form important for neuronal stimulation?

A1: Cholecystokinin-8 (CCK-8) is the C-terminal octapeptide of the hormone and neuropeptide cholecystokinin. In the central nervous system, the sulfated form (CCK-8S) is the predominant and most biologically active version.[1][2][3] The sulfate group on the tyrosine residue is crucial for high-affinity binding to CCK receptors, particularly the CCK1 (or CCK-A) receptor, which mediates many of its effects on neuronal excitability.[2]

Q2: Which CCK receptors are primarily involved in neuronal activation?

A2: Neurons primarily express two types of G-protein coupled receptors for CCK: CCK1 (CCK-A) and CCK2 (CCK-B).[4] While both can be activated by CCK-8S, the CCK2 receptor is generally the most abundant subtype in the brain.[4] The specific receptor involved can depend on the neuron type and brain region. For example, CCK-8S activates orexin neurons via the CCK1 receptor and basolateral amygdala neurons via the CCK2 receptor.[1]

Q3: What is a typical effective concentration range for CCK-8S in vitro?

A3: The optimal concentration of CCK-8S is highly dependent on the neuron type, culture conditions, and the specific downstream effect being measured. However, a general starting range for dose-response experiments is from 10 pM to 1 µM.[5][6][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How long should I stimulate neurons with CCK-8S?

A4: The duration of stimulation depends on the desired outcome. For acute effects on neuronal firing or intracellular calcium levels, stimulation times can be in the range of seconds to minutes.[9] For studying effects on gene expression (e.g., c-Fos), synaptogenesis, or longer-term plasticity, stimulation may last for hours or even be applied chronically over several days in culture.[8][10]

Q5: What are the common methods to measure neuronal activation by CCK-8S?

A5: Several methods can be used to quantify the effects of CCK-8S stimulation:

  • Calcium Imaging: Using fluorescent calcium indicators like Fura-2 or GCaMP to measure transient increases in intracellular calcium ([Ca²⁺]i).[5][9][11][12][13][14]

  • Electrophysiology: Techniques like patch-clamp can measure changes in membrane potential, firing frequency, and inward ionic currents.[6][7][15][16]

  • Immunohistochemistry: Staining for immediate early genes like c-Fos can identify neurons that have been activated following stimulation.[10][17]

Troubleshooting Guide

Issue 1: No response or a very weak response to CCK-8S stimulation.

Possible Cause Troubleshooting Step
Incorrect form of CCK-8 used Ensure you are using the sulfated form of CCK-8 (CCK-8S), as it has significantly higher potency in the CNS.[2][3]
Peptide degradation CCK-8S is a peptide and can degrade. Prepare fresh stock solutions from lyophilized powder. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Low or absent receptor expression The neuron type you are using may not express sufficient levels of CCK1 or CCK2 receptors. Verify receptor expression using RT-PCR, immunohistochemistry, or by using a positive control cell line known to respond to CCK-8S.
Suboptimal concentration The concentration may be too low. Perform a dose-response experiment, testing a wide range of concentrations (e.g., 10 pM to 1 µM).
Insensitive detection method The method used to measure activation may not be sensitive enough. For example, if measuring c-Fos, ensure the stimulation is long enough to allow for gene transcription and translation.

Issue 2: The neuronal response diminishes with repeated CCK-8S applications.

Possible Cause Troubleshooting Step
Receptor Desensitization CCK receptors, like many GPCRs, can undergo desensitization (reduced responsiveness) after prolonged or repeated exposure to the agonist.[5][18][19]
- Increase the washout period between applications to allow for receptor resensitization.
- Use a minimal effective concentration and stimulation duration to reduce the likelihood of desensitization.
- Consider using intermittent stimulation protocols rather than continuous application for long-term studies.
Cell health decline Prolonged stimulation or high concentrations of any substance can be stressful to cultured neurons. Monitor cell health and morphology. Ensure the experimental buffer or media is optimal.

Data Presentation: Effective Concentrations of CCK-8S

The following table summarizes effective concentrations of CCK-8S reported in various in vitro neuronal studies. This should be used as a guide for designing your own experiments.

Neuron TypePreparationMethod of AnalysisEffective Concentration(s)Reference
Vagal Afferent NeuronsDissociated rat nodose gangliaCalcium Imaging (fura-2)Threshold: 10 pM - 300 nM[5]
Periaqueductal Gray (PAG) NeuronsAcutely isolated rat neuronsCalcium ImagingEC₅₀ = 156.0 nM[9]
Hippocampal NeuronsCultured mouse neuronsDendritic spine analysis0.2 µM (200 nM)[8]
Spinal Ventral Horn MotoneuronsNeonatal rat spinal cord slicesPatch-clamp1 µM[7]
GABAergic Neurons (SFO)Mouse brain slicesPatch-clamp0.1 µM (100 nM)[6]
Neuroblastoma Cells (aging model)NBA2 cell lineLipofuscin fluorescence10⁻⁷ mol/L (100 nM)[20]

Experimental Protocols

Protocol 1: General Protocol for CCK-8S Stimulation and Calcium Imaging
  • Cell Preparation: Plate primary neurons or a neuronal cell line on glass-bottom dishes suitable for microscopy. Culture cells until they reach the desired maturity.

  • Calcium Indicator Loading:

    • Prepare a loading solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light.

    • Wash the cells gently with fresh buffer to remove excess dye and allow for de-esterification for approximately 30 minutes.

  • CCK-8S Solution Preparation:

    • Reconstitute lyophilized CCK-8S in sterile, nuclease-free water to make a concentrated stock solution (e.g., 1 mM).

    • Aliquot the stock solution into single-use tubes and store at -80°C.

    • On the day of the experiment, thaw an aliquot and dilute it to the desired final concentrations in the imaging buffer.

  • Imaging and Stimulation:

    • Mount the dish on an inverted fluorescence microscope equipped for live-cell imaging.

    • Acquire a baseline fluorescence signal for several minutes before stimulation.

    • Apply the CCK-8S solution to the cells via bath application.

    • Record the change in fluorescence intensity over time.

    • As a positive control, apply a high concentration of KCl (e.g., 50-80 mM) at the end of the experiment to depolarize all neurons and elicit a maximal calcium response.[9][11]

  • Data Analysis:

    • Select regions of interest (ROIs) around individual cell bodies.

    • Calculate the relative change in fluorescence (ΔF/F₀), where F₀ is the baseline fluorescence.[11]

Protocol 2: Assessing Neuronal Activation via c-Fos Immunocytochemistry
  • Cell Culture and Stimulation:

    • Culture neurons in multi-well plates.

    • Starve the cells of serum or growth factors for a few hours if necessary to reduce baseline c-Fos expression.

    • Treat the cells with the desired concentration of CCK-8S or vehicle control for 1-2 hours.

  • Fixation and Permeabilization:

    • After stimulation, wash the cells with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

    • Wash again with PBS and permeabilize the cell membranes with a solution of 0.1-0.25% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.

    • Incubate the cells with a primary antibody against c-Fos overnight at 4°C.

    • Wash the cells extensively with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature, protected from light.

    • (Optional) Add a nuclear counterstain like DAPI.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope.

    • Quantify the number of c-Fos positive nuclei relative to the total number of cells (DAPI positive) in multiple fields of view for each condition.

Visualizations

CCK Receptor Signaling Pathway

CCK_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8S CCK-8S CCKR CCK1 / CCK2 Receptor (GPCR) CCK8S->CCKR Binds Gq Gq/11 CCKR->Gq Activates TRPC TRP-like Channels PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates K_channel K+ Channels Ca_influx Ca²⁺ Influx TRPC->Ca_influx K_efflux ↓ K⁺ Efflux K_channel->K_efflux Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Neuronal_Activation Neuronal Activation (↑ Firing, Gene Expression) Ca_release->Neuronal_Activation MAPK MAPK Pathway PKC->MAPK Depolarization Membrane Depolarization MAPK->Neuronal_Activation Ca_influx->Depolarization K_efflux->Depolarization Depolarization->Neuronal_Activation

Caption: CCK-8S binds to its GPCR, activating Gq/11 and PLC to generate IP3 and DAG, leading to Ca²⁺ release and neuronal activation.

Experimental Workflow for Dose-Response Analysis

Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N_Culture Culture Neurons on Glass-Bottom Plates Dye_Load Load with Calcium Indicator Dye (e.g., Fluo-4) N_Culture->Dye_Load Baseline Record Baseline Fluorescence Dye_Load->Baseline CCK_Prep Prepare Serial Dilutions of CCK-8S Stimulate Apply CCK-8S (Lowest to Highest Conc.) CCK_Prep->Stimulate Baseline->Stimulate Record Record Fluorescence Changes Stimulate->Record Wash Washout Between Applications Wash->Stimulate Repeat for each concentration KCl Apply High K⁺ (Positive Control) Wash->KCl End of series Record->Wash ROI Define Regions of Interest (ROIs) KCl->ROI Calc Calculate ΔF/F₀ for each cell ROI->Calc Plot Plot Dose-Response Curve (ΔF/F₀ vs. [CCK-8S]) Calc->Plot EC50 Calculate EC₅₀ Plot->EC50

Caption: Workflow for determining the EC₅₀ of CCK-8S in cultured neurons using calcium imaging.

References

Overcoming poor solubility of Cholecystokinin (26-33) (free acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges associated with Cholecystokinin (26-33) (free acid), also known as non-sulfated CCK-8.

Troubleshooting Guide

This guide addresses common issues encountered when dissolving and handling the peptide.

Question: My lyophilized CCK (26-33) powder will not dissolve in water or standard physiological buffers (e.g., PBS pH 7.4). What should I do?

Answer: This is expected behavior. CCK (26-33) is a hydrophobic peptide that is generally poorly soluble in neutral aqueous solutions.[1][2] The amino acid sequence (Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe) contains multiple hydrophobic residues and has a net negative charge at neutral pH, contributing to its low aqueous solubility.

Follow this systematic approach to achieve dissolution:

  • Characterize the Peptide: The presence of two aspartic acid residues and a free C-terminal carboxyl group makes the peptide acidic. For acidic peptides, dissolution is often favored in basic solutions.[3][4]

  • Attempt a Basic Solution: Try to dissolve the peptide in a small amount of a volatile basic buffer, such as 10% ammonium bicarbonate. Once dissolved, you can dilute it with your desired experimental buffer.

  • Use an Organic Solvent: If the peptide remains insoluble, the recommended approach is to first dissolve it in a minimal amount of an organic solvent.[1][3] Dimethyl sulfoxide (DMSO) is highly effective for this peptide.[5][6] After the peptide is fully dissolved in DMSO, you can slowly add the aqueous buffer to the desired final concentration.

  • Employ Physical Methods: To aid dissolution, brief sonication or gentle warming (not exceeding 40°C) can be effective.[1][7][8] Always allow the vial to warm to room temperature before opening to avoid condensation.

Below is a workflow diagram to guide you through the solubilization process.

G start Start: Lyophilized CCK (26-33) Peptide test_sol Best Practice: Test a small amount first start->test_sol calc_charge Determine Peptide Charge CCK (26-33) is Acidic (Net Charge ≈ -2) test_sol->calc_charge try_base Primary Method: Try Basic Buffer (e.g., 10% NH4HCO3) calc_charge->try_base check1 Is the solution clear? try_base->check1 try_dmso Secondary Method: Use minimal 100% DMSO check1->try_dmso No   success Success: Slowly dilute with your aqueous experimental buffer check1->success  Yes check2 Is the solution clear? try_dmso->check2 sonicate Aid Dissolution: Apply gentle sonication or warming (<40°C) check2->sonicate No   check2->success  Yes check3 Is the solution clear? sonicate->check3 check3->success  Yes fail Still Insoluble: Consider co-solvents (PEG300, Tween-80) or contact technical support check3->fail No  

Caption: Troubleshooting workflow for dissolving CCK (26-33).

Question: My peptide dissolved in DMSO, but it precipitated when I diluted it with my aqueous buffer. How can I prevent this?

Answer: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic peptides. This occurs when the peptide's concentration exceeds its solubility limit in the final solvent mixture.

  • Slow Addition: Add the aqueous buffer to the DMSO stock solution very slowly while vortexing or stirring. This gradual change in solvent polarity can help keep the peptide in solution.

  • Lower Final Concentration: The simplest solution is often to work with a lower final concentration of the peptide in your assay.

  • Use Co-solvents: For in vivo or complex in vitro experiments, a co-solvent system may be necessary. A published protocol for a similar peptide uses a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for creating a stock solution of CCK (26-33) (free acid)?

A1: The most highly recommended solvent is 100% DMSO.[5][6] A stock concentration of up to 100 mg/mL in DMSO has been reported.[5] For biological experiments, ensure you use a high-purity, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact solubility.[5][6]

Q2: How should I store the lyophilized peptide and the reconstituted stock solution?

A2:

  • Lyophilized Powder: Store desiccated at -20°C or -80°C for long-term stability.

  • Stock Solution: Once reconstituted (e.g., in DMSO), aliquot the solution into single-use volumes to prevent repeated freeze-thaw cycles. Store these aliquots at -80°C. A stock solution stored at -80°C should be stable for up to 6 months.[5][10]

Q3: Can I use solvents other than DMSO?

A3: While DMSO is preferred, other water-miscible organic solvents like dimethylformamide (DMF) or acetonitrile can also be used, especially if DMSO interferes with your experimental system.[1][3] However, because the CCK (26-33) sequence contains methionine, which can be oxidized by DMSO, you should use freshly opened, high-purity DMSO and minimize exposure to air. If oxidation is a major concern, DMF may be a safer alternative.[4]

Q4: Does the "free acid" designation affect solubility?

A4: Yes. "Free acid" indicates a free carboxyl group (-COOH) at the C-terminus, as opposed to an amidated C-terminus (-CONH2). This contributes to the overall acidic nature of the peptide, making it more soluble in basic conditions compared to neutral or acidic pH.

Solubility Data Summary

The following table summarizes reported solubility data for CCK (26-33) and its close analogs.

Compound NameSolvent SystemMax SolubilitySource(s)
Cholecystokinin (26-33) (free acid)100% DMSO100 mg/mL (93.97 mM)[5]
Cholecystokinin Octapeptide, desulfated100% DMSO≥ 100 mg/mL (94.05 mM)[6]
Cholecystokinin Octapeptide, desulfated TFA10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.12 mM)[9]
Cholecystokinin Octapeptide, desulfated TFA10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.12 mM)[9]

Experimental Protocols

Protocol 1: General Solubilization using DMSO

This is the recommended starting protocol for most applications.

  • Allow the vial of lyophilized CCK (26-33) to equilibrate to room temperature before opening.

  • Add a small, precise volume of fresh, anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-100 mg/mL).

  • Vortex gently. If needed, sonicate the solution in a water bath for 3-5 minutes until the solution is completely clear.

  • For your working solution, slowly add your aqueous experimental buffer to the DMSO stock solution (or an aliquot of it) drop-by-drop while vortexing. Do not add the DMSO stock to the buffer, as this increases the likelihood of precipitation.

  • Proceed with your experiment immediately. Avoid storing dilute aqueous solutions.

Protocol 2: Solubilization using a Basic Buffer

This method avoids organic solvents but may not be suitable for all applications.

  • Allow the vial of lyophilized peptide to equilibrate to room temperature.

  • Prepare a fresh 10% (w/v) solution of ammonium bicarbonate in sterile, nuclease-free water.

  • Add a small volume of the ammonium bicarbonate solution to the peptide to dissolve it.

  • Vortex gently until the solution is clear.

  • Dilute to the final desired concentration using your experimental buffer. Be aware that the addition of the basic buffer will slightly increase the pH of your final solution.

Background: CCK Signaling Pathway

Understanding the peptide's mechanism of action can inform experimental design. CCK (26-33) acts as an agonist at CCK receptors (CCK1R and CCK2R), which are G-protein-coupled receptors (GPCRs). The primary signaling pathway involves the activation of Phospholipase C.

G cck CCK (26-33) receptor CCK Receptor (CCK1R/CCK2R) A G-Protein-Coupled Receptor (GPCR) cck->receptor Binds g_protein Gq/11 G-Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Increase in Intracellular Ca²⁺ er->ca2 Releases Ca²⁺ ca2->pkc Activates response Downstream Cellular Responses (e.g., Pancreatic Enzyme Secretion, Satiety Signaling) ca2->response pkc->response

References

Minimizing non-specific binding in CCK-8 immunohistochemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you minimize non-specific binding in your Cholecystokinin-8 (CCK-8) immunohistochemistry (IHC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in IHC?

A1: Non-specific binding in immunohistochemistry refers to the adherence of primary or secondary antibodies to unintended sites on the tissue section. This can be caused by various factors including ionic interactions, hydrophobic binding to proteins, or binding to Fc receptors on certain cells.[1][2] This unwanted binding results in high background staining, which can obscure the specific signal from the target antigen (CCK-8) and make interpretation of the results difficult.[3][4]

Q2: Why is blocking a critical step in CCK-8 IHC?

A2: Blocking is an essential step to prevent non-specific binding of antibodies to the tissue.[1][5] By incubating the tissue with a blocking solution, you can saturate these non-specific sites, ensuring that the primary and secondary antibodies subsequently applied will bind specifically to the CCK-8 antigen.[2][6] Effective blocking improves the signal-to-noise ratio, leading to clearer and more reliable staining results.[2]

Q3: What are the most common blocking agents used in IHC?

A3: The most common blocking agents are normal serum, bovine serum albumin (BSA), and non-fat dry milk.[1][2] Normal serum, from the same species as the secondary antibody, is often considered the gold standard as it contains immunoglobulins that can block non-specific binding sites.[2][7] BSA and non-fat dry milk are protein-based solutions that also effectively block non-specific protein-binding sites.[2][6]

Q4: How can I validate the specificity of my CCK-8 antibody?

A4: A peptide blocking or pre-adsorption experiment is a valuable control to confirm the specificity of your CCK-8 antibody.[8][9] This involves pre-incubating the primary antibody with an excess of the immunizing peptide (CCK-8).[8][9] If the antibody is specific, this pre-incubation will neutralize the antibody, and you should observe a significant reduction or complete absence of staining in your tissue.[8][10] Any remaining staining can be considered non-specific.[8]

Troubleshooting Guide: High Background & Non-Specific Staining

This guide provides potential causes and solutions for common issues encountered during CCK-8 immunohistochemistry.

Issue Potential Cause Recommended Solution
High Background Staining Insufficient blocking.Increase the incubation time for the blocking step (e.g., 60 minutes at room temperature).[3][4] Consider using a different blocking agent, such as 10% normal serum from the species of the secondary antibody.[3][7]
Primary antibody concentration is too high.Perform a titration experiment to determine the optimal dilution of the primary antibody. Start with the manufacturer's recommended dilution and test a range of higher dilutions.[3][11]
Non-specific binding of the secondary antibody.Run a control experiment where the primary antibody is omitted. If staining persists, the secondary antibody is binding non-specifically.[3] Consider using a pre-adsorbed secondary antibody.[3]
Endogenous enzyme activity (if using HRP or AP detection).For HRP-conjugated antibodies, incubate the tissue with a hydrogen peroxide (H₂O₂) solution (e.g., 0.3-3%) before the blocking step to quench endogenous peroxidase activity.[1][7][12][13] For AP-conjugated antibodies, use levamisole in the final incubation step.[1][7]
Tissue sections dried out during the procedure.Keep the slides in a humidified chamber during incubations to prevent drying, which can lead to increased background at the edges of the tissue.[3]
Inadequate washing between steps.Increase the duration and number of washes with your wash buffer (e.g., PBS or TBS) to effectively remove unbound antibodies and other reagents.[3]
Spotty or Uneven Background Incomplete deparaffinization.Ensure complete removal of paraffin by using fresh xylene and extending the deparaffinization time.[12]
Specific Staining is Weak, but Background is High Over-fixation of the tissue.Over-fixation can mask the antigen epitope. Optimize the fixation time and consider using an antigen retrieval method.[11]
Suboptimal primary antibody incubation conditions.Try a longer incubation time at a lower temperature (e.g., overnight at 4°C) to enhance specific binding while minimizing non-specific interactions.[11]

Detailed Experimental Protocol for CCK-8 Immunohistochemistry

This protocol provides a general framework for performing CCK-8 IHC on formalin-fixed, paraffin-embedded tissue sections. Optimization of incubation times, temperatures, and antibody concentrations may be required for your specific tissue and antibody.

1. Deparaffinization and Rehydration:

  • Immerse slides in Xylene: 2 changes, 5 minutes each.[14]
  • Immerse in 100% Ethanol: 2 changes, 3 minutes each.
  • Immerse in 95% Ethanol: 2 changes, 3 minutes each.
  • Immerse in 70% Ethanol: 2 changes, 3 minutes each.
  • Rinse in distilled water.

2. Antigen Retrieval (if necessary):

  • Boil tissue sections in 10mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.[14]
  • Allow slides to cool at room temperature for 20-30 minutes.
  • Rinse in wash buffer (e.g., PBS or TBS).

3. Endogenous Peroxidase Quenching (for HRP detection):

  • Incubate slides in 3% Hydrogen Peroxide in methanol or water for 10-15 minutes.[7][12][13]
  • Rinse thoroughly in wash buffer.

4. Blocking Non-Specific Binding:

  • Incubate slides in a blocking solution (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[7][10]

5. Primary Antibody Incubation:

  • Dilute the anti-CCK-8 primary antibody to its optimal concentration in the blocking buffer.
  • Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.[10]

6. Washing:

  • Rinse slides with wash buffer: 3 changes, 5 minutes each.

7. Secondary Antibody Incubation:

  • Incubate slides with the appropriate biotinylated or enzyme-conjugated secondary antibody (e.g., goat anti-rabbit) diluted in blocking buffer for 1 hour at room temperature.[10]

8. Washing:

  • Rinse slides with wash buffer: 3 changes, 5 minutes each.

9. Detection:

  • For HRP detection: Incubate with an Avidin-Biotin Complex (ABC) reagent for 30-60 minutes, followed by incubation with a DAB substrate-chromogen solution until the desired stain intensity develops.
  • For fluorescent detection: Mount with a mounting medium containing an anti-fade reagent.

10. Counterstaining (for chromogenic detection):

  • Lightly counterstain with Hematoxylin.
  • Rinse with water.

11. Dehydration and Mounting (for chromogenic detection):

  • Dehydrate slides through graded alcohols and xylene.
  • Coverslip with a permanent mounting medium.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the key steps in the IHC workflow and the logical process for troubleshooting non-specific binding.

IHC_Workflow cluster_prep Tissue Preparation cluster_blocking Blocking Steps cluster_staining Antibody Incubation & Detection cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval EndogenousEnzyme Endogenous Enzyme Blocking (e.g., H₂O₂) AntigenRetrieval->EndogenousEnzyme ProteinBlock Protein Blocking (e.g., Normal Serum) EndogenousEnzyme->ProteinBlock PrimaryAb Primary Antibody (anti-CCK-8) ProteinBlock->PrimaryAb SecondaryAb Secondary Antibody PrimaryAb->SecondaryAb Detection Detection (e.g., DAB, Fluorescence) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount

Caption: Experimental workflow for CCK-8 immunohistochemistry.

NonSpecific_Binding_Causes cluster_causes Potential Causes of Non-Specific Binding cluster_solutions Solutions Ionic Ionic/Hydrophobic Interactions ProteinBlocking Protein Blocking (Serum, BSA) Ionic->ProteinBlocking FcReceptors Fc Receptor Binding FcBlocking Serum Blocking FcReceptors->FcBlocking EndogenousEnzymes Endogenous Enzymes/Biotin EnzymeQuenching Enzyme Quenching (H₂O₂, Levamisole) EndogenousEnzymes->EnzymeQuenching SecondaryAbX Secondary Antibody Cross-Reactivity PreAdsorbedAb Use Pre-Adsorbed Secondary Antibody SecondaryAbX->PreAdsorbedAb

Caption: Causes and solutions for non-specific binding in IHC.

References

Best practices for long-term storage of Cholecystokinin (26-33)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage, handling, and use of Cholecystokinin (26-33), also known as CCK-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between sulfated and non-sulfated Cholecystokinin (26-33)?

A1: The key difference lies in their biological potency. The sulfated form of CCK (26-33) is the more biologically active version, exhibiting significantly higher potency in stimulating physiological responses such as gallbladder contraction and pancreatic enzyme secretion compared to the non-sulfated form.[1][2] The non-sulfated version is often used in studies as a less active control or for specific receptor binding assays.

Q2: How should I store the lyophilized peptide upon arrival?

A2: Lyophilized peptides are stable at room temperature for several days to weeks during shipping. For short-term storage (up to a few weeks), refrigeration at 4°C is acceptable. However, for long-term storage, it is strongly recommended to store the lyophilized powder at -20°C or -80°C.[2][3][4][5][6][7]

Q3: What is the best practice for reconstituting the peptide?

A3: Before opening the vial, allow it to warm to room temperature to prevent condensation, which can affect peptide stability. Reconstitution should be done using an appropriate sterile solvent, such as sterile distilled water, PBS (pH 7.2), or another suitable buffer depending on your experimental needs.[1][8] For stock solutions, using dry (anhydride) organic solvents can help prevent premature hydrolysis.[3]

Q4: Once reconstituted, how should the CCK (26-33) solution be stored?

A4: Peptide solutions are significantly less stable than their lyophilized form. To maintain integrity, it is crucial to aliquot the reconstituted solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][9] For storage, -20°C is suitable for a period of up to a month, while -80°C is recommended for longer-term storage (6 months to a year).[3][10] Some protocols suggest that for continuous use, a solution can be kept at 2-8°C for a limited time.[9]

Q5: The amount of powder in the vial seems very small or is hard to see. Is this normal?

A5: Yes, this is normal. Peptides are often supplied in very small quantities (milligrams or micrograms) and can be highly hygroscopic.[3] This can cause the powder to appear as a thin film or a clear, gel-like substance that is difficult to see in the vial. Always centrifuge the vial briefly before opening to ensure the entire contents are at the bottom.

Quantitative Storage Recommendations

The following table summarizes the recommended storage conditions for Cholecystokinin (26-33).

FormTemperatureRecommended DurationNotes
Lyophilized Powder Room TemperatureSeveral Days to WeeksSuitable for shipping and brief storage upon receipt.[3]
2-8°CUp to 6 MonthsFor short- to mid-term storage.[4]
-20°C≥ 4 YearsRecommended for standard long-term storage .[1][2]
-80°C> 4 YearsOptimal for preserving maximum long-term stability.[3][11]
Reconstituted Solution 2-8°CUp to 1-2 WeeksFor frequent, short-term use. Avoid if possible.[3]
-20°C1 to 4 MonthsGood for mid-term storage. Avoid freeze-thaw cycles.[3][10]
-80°C6 to 12 MonthsRecommended for long-term storage of stock solutions .[3][10]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Biological Activity 1. Improper Storage: The peptide was stored at an incorrect temperature or for too long in solution. 2. Freeze-Thaw Cycles: The stock solution was subjected to multiple freeze-thaw cycles, leading to degradation.[3][8][9] 3. Oxidation: The peptide, containing methionine residues, may have oxidized.[12] 4. Incorrect Form: The non-sulfated form was used where the more potent sulfated form was required.[1][2]1. Always follow the recommended storage guidelines summarized in the table above. 2. Prepare single-use aliquots immediately after reconstitution to minimize freeze-thaw damage. 3. Use high-quality, sterile, and preferably oxygen-free solvents for reconstitution. Store tightly sealed. 4. Verify that the correct form of the peptide (sulfated vs. non-sulfated) was used for the experiment.
Peptide Fails to Dissolve Completely 1. Aggregation: The peptide may have begun to aggregate. 2. Incorrect Solvent: The chosen solvent may not be appropriate for this specific peptide sequence or concentration. 3. High Concentration: The target concentration for the stock solution is too high.1. Gentle vortexing or sonication in a water bath can help break up aggregates. 2. Consult the manufacturer's data sheet for recommended solvents. A small amount of acid (e.g., acetic acid) or base (e.g., ammonium hydroxide) can aid in dissolving acidic or basic peptides, respectively. Ensure the final pH is suitable for your experiment. 3. Try dissolving the peptide in a larger volume of solvent to create a more dilute stock solution.
Inconsistent Experimental Results 1. Peptide Degradation: Aliquots may have degraded over time, even when frozen. 2. Inaccurate Pipetting: Due to the small volumes, minor pipetting errors can lead to large variations in concentration.1. Use fresh aliquots for critical experiments. If stability is a concern, perform a stability study under your specific storage conditions. 2. Use calibrated pipettes and proper pipetting techniques. For very small volumes, consider serial dilutions from a more concentrated stock.

Experimental Protocols & Visualizations

General Peptide Handling and Reconstitution Protocol

This protocol outlines the essential steps for safely and effectively reconstituting lyophilized CCK (26-33).

  • Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 10-15 minutes. This prevents moisture from condensing inside the vial.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Carefully add the predetermined volume of the appropriate sterile solvent (e.g., sterile dH₂O, PBS) to the vial. Use a calibrated pipette for accuracy.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely. If necessary, sonication can be used to aid dissolution.

  • Aliquoting: Immediately after the peptide is fully dissolved, divide the solution into single-use aliquots in low-protein-binding microcentrifuge tubes. This is the most critical step to prevent degradation from repeated freeze-thaw cycles.[3][9]

  • Storage: Promptly store the aliquots at the recommended long-term storage temperature, preferably -80°C.

CCK (26-33) Signaling Pathway Overview

The diagram below illustrates the primary signaling action of CCK (26-33) through its two main receptors, CCK-A and CCK-B.

CCK_Signaling cluster_peptide CCK (26-33) cluster_receptors Receptors cluster_effects Primary Physiological Effects CCK8 CCK-8 CCKAR CCK-A Receptor CCK8->CCKAR Binds CCKBR CCK-B Receptor CCK8->CCKBR Binds Pancreas Pancreatic Enzyme Secretion CCKAR->Pancreas Stimulates Stomach Gastric Acid Secretion CCKBR->Stomach Stimulates

Caption: CCK (26-33) binds to CCK-A and CCK-B receptors to elicit distinct physiological responses.

Recommended Workflow for Peptide Storage

This workflow diagram provides a logical guide for handling and storing CCK (26-33) from receipt to long-term use.

Storage_Workflow start Receive Lyophilized CCK (26-33) decision_short_term Immediate Use (within 4 weeks)? start->decision_short_term store_long_term_lyo Store Lyophilized at -20°C / -80°C decision_short_term->store_long_term_lyo No reconstitute Reconstitute Peptide in Appropriate Solvent decision_short_term->reconstitute Yes store_long_term_lyo->reconstitute When Needed aliquot Create Single-Use Aliquots reconstitute->aliquot store_long_term_sol Store Aliquots at -80°C aliquot->store_long_term_sol use_experiment Use in Experiment store_long_term_sol->use_experiment Thaw One Aliquot

Caption: Decision workflow for optimal storage and handling of Cholecystokinin (26-33).

References

Technical Support Center: In Vivo Applications of Cholecystokinin-8 (CCK-8)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the peptide hormone Cholecystokinin-8 (CCK-8) in in vivo experiments. This guide provides troubleshooting advice and frequently asked questions to help you mitigate degradation and ensure the success of your studies.

Frequently Asked Questions (FAQs)

Q1: Why is my CCK-8 peptide showing reduced or no effect in my in vivo experiments?

A1: The most common reason for reduced efficacy of CCK-8 in vivo is its rapid degradation by endogenous enzymes. CCK-8 is a small peptide with a very short half-life in circulation, making it highly susceptible to enzymatic cleavage.

Q2: What is the half-life of CCK-8 in vivo?

A2: The half-life of CCK-8 is very short and can vary between species. For instance, studies have shown the half-life to be approximately 1.3 minutes in dogs and as low as 5 minutes for the unsulfated form in rat plasma[1][2]. In pigs, the half-disappearance time was estimated to be as brief as 0.55 minutes[3]. This rapid clearance is a critical factor to consider in experimental design.

Q3: What are the primary pathways of CCK-8 degradation in vivo?

A3: The primary degradation pathway for CCK-8 is enzymatic cleavage by peptidases present in plasma and various tissues[1][3]. Aminopeptidases, which cleave amino acids from the N-terminus of the peptide, play a major role in its breakdown[1]. Endopeptidases, such as endopeptidase 24.11, have also been shown to digest CCK-8[4].

Q4: How should I store and handle my CCK-8 peptide to maintain its integrity?

A4: Proper storage and handling are crucial. Lyophilized CCK-8 peptide should be stored at -20°C or -80°C. Once reconstituted in a suitable buffer, it is best to prepare single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide. When preparing solutions, use sterile, nuclease-free buffers and maintain a pH that ensures stability, as extreme pH can accelerate degradation[5][6].

Troubleshooting Guide: How to Avoid CCK-8 Degradation

This guide provides specific strategies to minimize CCK-8 degradation during your in vivo experiments.

Issue 1: Rapid Enzymatic Degradation in Plasma and Tissues

Cause: High concentrations of peptidases and proteases in the circulatory system and tissues rapidly metabolize the CCK-8 peptide.

Solutions:

  • Co-administration with Protease Inhibitors: Using a "cocktail" of broad-spectrum protease inhibitors can protect CCK-8 from various classes of proteases[7][8][9]. For more targeted protection, specific inhibitors can be used.

    • Aminopeptidase Inhibitors: Since aminopeptidases are a primary cause of CCK-8 degradation, inhibitors like Bestatin and Puromycin have been shown to be effective[1].

    • General Protease Inhibitor Cocktails: Commercially available cocktails can provide broad protection against serine, cysteine, and aspartic proteases, as well as aminopeptidases[7][8].

  • Modification of the Peptide Structure: Synthetically modifying the CCK-8 peptide can significantly enhance its stability.

    • N-terminal Acetylation: Blocking the N-terminus with an acetyl group can prevent cleavage by aminopeptidases[10][11].

    • C-terminal Amidation: Modifying the C-terminus can protect against carboxypeptidases[10]. The endogenous CCK-8 peptide already has a C-terminal amide.

    • Use of D-Amino Acids: Replacing the natural L-amino acids with their D-isomers at cleavage-susceptible sites can make the peptide resistant to proteases[10][12].

    • PEGylation: Covalently attaching polyethylene glycol (PEG) to the peptide increases its size and can shield it from enzymatic attack, thereby prolonging its half-life[13][14].

Issue 2: Poor Bioavailability and Short Circulation Time

Cause: Besides enzymatic degradation, the small size of the CCK-8 peptide leads to rapid clearance from the body, primarily through the kidneys[3][13].

Solutions:

  • Formulation and Delivery Strategies:

    • Encapsulation: Encapsulating CCK-8 in liposomes or polymeric nanoparticles can protect it from degradation and control its release over time[6][10].

    • Increasing Molecular Weight: Strategies like PEGylation or fusion to a larger carrier protein can increase the hydrodynamic radius of the peptide, preventing rapid renal filtration[13].

    • Altering Administration Route: While intravenous injection is common, other routes like subcutaneous or intraperitoneal injection might provide a slower release profile, although degradation at the injection site is a consideration.

  • pH and Buffer Optimization: The stability of peptides in solution is highly dependent on pH. It is crucial to reconstitute and dilute CCK-8 in a buffer system that maintains an optimal pH, generally avoiding pH values above 8[5][15].

Data Presentation

The following table summarizes the reported half-life of CCK-8 in different species, highlighting its rapid clearance.

SpeciesForm of CCK-8Half-Life (t½)Reference
DogSulfated1.3 ± 0.1 minutes[2]
Pig (Conscious)Sulfated0.55 ± 0.03 minutes[3]
Rat PlasmaUnsulfated5 minutes[1]
Rat PlasmaSulfated17 minutes[1]
Human PlasmaUnsulfated18 minutes[1]
Human PlasmaSulfated50 minutes[1]

This table presents key enzymes involved in CCK-8 degradation and potential inhibitors.

Enzyme ClassSpecific Enzyme(s)Inhibitor(s)Reference
AminopeptidasesPlasma aminopeptidasesBestatin, Puromycin[1]
EndopeptidasesEndopeptidase 24.11 (Neprilysin)Phosphoramidon, Thiorphan[4]
Trypsin-like enzymesKallikrein-like enzymesAprotinin (Trasylol)[1]

Experimental Protocols

Protocol 1: Reconstitution and Storage of CCK-8 Peptide

  • Reconstitution: Briefly centrifuge the vial of lyophilized CCK-8 to ensure the powder is at the bottom. Reconstitute the peptide in a sterile, pH-neutral buffer (e.g., PBS, pH 7.4) to a desired stock concentration. For peptides with solubility issues, refer to the manufacturer's datasheet; sonication may be required.

  • Aliquoting: To avoid multiple freeze-thaw cycles, immediately aliquot the reconstituted stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or preferably -80°C for long-term stability. For short-term use, a solution can be kept at 4°C for a limited time, but freezing is recommended.

Protocol 2: In Vivo Administration of CCK-8 with Protease Inhibitors

  • Preparation of Cocktail: Prepare a stock solution of a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions. Alternatively, prepare a stock of a specific inhibitor like Bestatin.

  • Dosing Solution: On the day of the experiment, thaw an aliquot of the CCK-8 stock solution on ice.

  • Mixing: Dilute the CCK-8 to the final desired concentration for injection using a sterile vehicle (e.g., saline). Just prior to administration, add the protease inhibitor cocktail or specific inhibitor to the CCK-8 solution at the recommended concentration.

  • Administration: Administer the solution to the animal via the desired route (e.g., intravenous, intraperitoneal). Ensure the volume is appropriate for the animal's weight.

  • Control Group: It is critical to include a control group that receives the vehicle with the protease inhibitors but without CCK-8 to account for any effects of the inhibitors themselves.

Visualizations

CCK8 CCK-8 Peptide (in circulation) Degradation Enzymatic Degradation CCK8->Degradation Susceptible to Peptidases Bioactivity Biological Effect (Receptor Binding) CCK8->Bioactivity Binds to CCK Receptors Metabolites Inactive Peptide Fragments Degradation->Metabolites cluster_0 Strategies to Enhance CCK-8 Stability Start Administered CCK-8 Mod Peptide Modification (e.g., N-terminal acetylation, D-amino acids) Start->Mod Form Formulation Strategy (e.g., Liposomal Encapsulation) Start->Form Inhib Co-administration (Protease Inhibitors) Start->Inhib Result Increased Half-Life & Enhanced Bioactivity Mod->Result Form->Result Inhib->Result

References

Technical Support Center: Validating Synthetic CCK-8 Specificity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers validating the specificity of a new batch of synthetic cholecystokinin octapeptide (CCK-8).

Frequently Asked Questions (FAQs)

Q1: What is the first step to validate a new batch of synthetic CCK-8?

A1: The initial and most critical step is to confirm the identity and purity of the synthetic peptide. This is typically achieved through a combination of Mass Spectrometry (MS) to verify the molecular weight and High-Performance Liquid Chromatography (HPLC) to assess purity.

Experimental Protocol: HPLC-MS Analysis

  • Sample Preparation: Dissolve a small amount of the synthetic CCK-8 in an appropriate solvent, such as acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

  • HPLC Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point.

    • Detection: Monitor absorbance at 214 nm and 280 nm.

  • MS Analysis:

    • Couple the HPLC eluent to an electrospray ionization (ESI) mass spectrometer.

    • Acquire mass spectra in positive ion mode.

    • Compare the observed molecular weight with the theoretical mass of CCK-8 (1143.25 g/mol ).

Data Interpretation:

ParameterExpected ResultCommon IssuesTroubleshooting
HPLC Purity >95%Multiple peaksOptimize HPLC gradient; check for peptide degradation.
Observed Mass 1143.25 ± 0.5 DaIncorrect massVerify peptide sequence; check for modifications.

Q2: How can I confirm the biological activity of my new CCK-8 batch?

A2: The biological activity can be confirmed by performing a dose-response curve in a cell line expressing the CCK-A or CCK-B receptor. A common method is to measure the increase in intracellular calcium concentration upon CCK-8 stimulation.

Experimental Protocol: Intracellular Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the target CCK receptor (e.g., CHO-K1 cells stably expressing CCK-A) in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • CCK-8 Stimulation: Prepare serial dilutions of your new CCK-8 batch and a previously validated reference standard.

  • Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity before and after adding different concentrations of CCK-8.

  • Data Analysis: Plot the change in fluorescence against the log concentration of CCK-8 to generate a dose-response curve and calculate the EC50 value.

Data Comparison:

ParameterNew CCK-8 BatchReference StandardAcceptable Variance
EC50 Value User-determined valueUser-determined valueWithin 3-fold

Q3: My new batch of CCK-8 shows lower activity. What are the possible causes?

A3: Lower activity can stem from several issues. The logical troubleshooting workflow below can help identify the root cause.

start Start: Low CCK-8 Activity check_purity 1. Re-check Purity & Identity (HPLC/MS) start->check_purity purity_ok Purity & Mass OK? check_purity->purity_ok re_synthesize Impure/Incorrect Mass: Re-synthesize or Re-purify purity_ok->re_synthesize No check_storage 2. Verify Storage Conditions (-20°C or -80°C, desiccated) purity_ok->check_storage Yes storage_ok Storage OK? check_storage->storage_ok improper_storage Improper Storage: Use a fresh aliquot storage_ok->improper_storage No check_solubility 3. Confirm Solubilization (e.g., DMSO, water) storage_ok->check_solubility Yes solubility_ok Fully Dissolved? check_solubility->solubility_ok solubility_issue Solubility Issue: Try sonication or different solvent solubility_ok->solubility_issue No check_assay 4. Validate Assay Components (Cells, Reagents, Buffer) solubility_ok->check_assay Yes assay_ok Assay Control OK? check_assay->assay_ok assay_issue Assay Issue: Troubleshoot assay protocol assay_ok->assay_issue No end Conclusion: Peptide Degradation or Inherent Low Activity assay_ok->end Yes

Caption: Troubleshooting workflow for low CCK-8 activity.

Troubleshooting Guide

Issue 1: High background signal in the calcium mobilization assay.

  • Possible Cause: Cell health is compromised, or the fluorescent dye is leaking from the cells.

  • Solution:

    • Ensure cells are not overgrown and are healthy before starting the experiment.

    • Reduce the dye loading time or concentration.

    • Wash the cells thoroughly with assay buffer after dye loading to remove any extracellular dye.

Issue 2: No response to CCK-8 stimulation in a receptor-expressing cell line.

  • Possible Cause: The CCK receptor is not being expressed or is not functional.

  • Solution:

    • Confirm receptor expression using a method like Western Blot or qPCR.

    • Use a positive control, such as a previously validated batch of CCK-8 or another known agonist for the receptor.

    • Verify the integrity of the signaling pathway downstream of the receptor. The diagram below illustrates the canonical CCK-A receptor signaling pathway.

cck8 CCK-8 cckar CCK-A Receptor cck8->cckar Binds gq Gq Protein cckar->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to Receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Effects ca_release->downstream pkc->downstream

Caption: CCK-A receptor signaling pathway.

Issue 3: How do I test the specificity of CCK-8 for the CCK-A versus the CCK-B receptor?

  • Solution: Perform competitive binding assays using cell lines that selectively express either the CCK-A or CCK-B receptor.

Experimental Protocol: Competitive Binding Assay

  • Cell Preparation: Prepare cell membranes from cells overexpressing either CCK-A or CCK-B receptors.

  • Radioligand: Use a radiolabeled CCK-8 analog (e.g., [¹²⁵I]-CCK-8) at a concentration near its Kd.

  • Competition: Incubate the membranes with the radioligand and increasing concentrations of your unlabeled synthetic CCK-8.

  • Separation: Separate bound from free radioligand by rapid filtration.

  • Detection: Measure the radioactivity of the filters.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled CCK-8 to determine the IC50 value. The Ki (inhibition constant) can then be calculated.

Expected Data:

ReceptorExpected Ki for CCK-8
CCK-A Low nM range
CCK-B High nM to µM range

This data will confirm the known selectivity of CCK-8 for the CCK-A receptor.

Technical Support Center: CCK-8 Antibody Specificity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting protocols, and frequently asked questions regarding the cross-reactivity of Cholecystokinin-8 (CCK-8) antibodies with gastrin and other structurally related peptides.

Frequently Asked Questions (FAQs)
Q1: Why does my CCK-8 antibody show cross-reactivity with gastrin?

A: The primary reason for cross-reactivity is the significant structural similarity between CCK-8 and gastrin. Both peptides share an identical C-terminal tetrapeptide sequence (Trp-Met-Asp-Phe-NH₂) which is a common immunogenic epitope used for antibody production.[1] Because this C-terminal end is responsible for the biological activity of both hormones, antibodies raised against this region will often recognize both peptides.[1][2]

Q2: What are the key peptides that might cross-react with a CCK-8 antibody?

A: Besides gastrin, other endogenous forms of CCK can also be detected. The degree of cross-reactivity depends on the specific epitope the antibody recognizes. The most common cross-reactants are members of the gastrin-cholecystokinin family.

Table 1: Amino Acid Sequence Comparison of Common Peptides in the Gastrin/CCK Family

Peptide Amino Acid Sequence Shared C-Terminal
CCK-8 (sulfated) Asp-Tyr(SO₃H)-Met-Gly-Trp-Met-Asp-Phe-NH₂ Trp-Met-Asp-Phe-NH₂
Gastrin-17 (human) pGlu-Gly-Pro-Trp-Leu-Glu-Glu-Glu-Glu-Glu-Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂ Trp-Met-Asp-Phe-NH₂

Note: pGlu denotes pyroglutamic acid. The shared C-terminal tetrapeptide, essential for receptor binding and a common antibody epitope, is highlighted.

Q3: How can I experimentally verify the specificity of my CCK-8 antibody?

A: Antibody specificity should always be confirmed in the context of your specific assay. The two most common methods are:

  • Pre-adsorption Control (Antigen Blocking): This is a qualitative method used in applications like Immunohistochemistry (IHC) or Western Blotting (WB). The antibody is pre-incubated with an excess of the peptide of interest (e.g., gastrin). If the signal in your assay is diminished or eliminated compared to a control without the blocking peptide, it confirms the antibody binds to that peptide.[3][4]

  • Competitive ELISA: This is a quantitative method to determine the degree of cross-reactivity. It involves competition between the primary antigen (CCK-8) and other peptides (e.g., gastrin) for binding to a limited amount of antibody.[5][6] This allows you to calculate a percentage of cross-reactivity.

Q4: My immunoassay is giving unexpectedly high background or false positives. Could this be cross-reactivity?

A: Yes, this is a common issue. If your samples contain significant amounts of gastrin or other related peptides, a cross-reactive CCK-8 antibody can produce a signal that is not representative of the actual CCK-8 concentration. This is particularly critical in radioimmunoassays (RIA) and ELISAs, where even minimal cross-reactivity can lead to erroneous results.[7][8] It is crucial to perform validation controls, such as a pre-adsorption test, to rule out or confirm cross-reactivity as the source of the issue.

Troubleshooting Guide

Problem: Unexpectedly high signal, low specificity, or suspected false positives in an immunoassay (IHC, WB, ELISA) using a CCK-8 antibody.

Table 2: Troubleshooting Cross-Reactivity Issues

Troubleshooting Step Action Expected Outcome
1. Review Datasheet Carefully examine the antibody datasheet for any reported cross-reactivity data with gastrin or other peptides. Some manufacturers provide this information. Provides initial guidance on whether cross-reactivity is a known issue for that specific clone or lot.
2. Perform Pre-Adsorption Control Pre-incubate the antibody with a 5-10 fold molar excess of a potentially cross-reacting peptide (e.g., Gastrin-17) before proceeding with your standard staining protocol.[3][9] If the signal is significantly reduced or eliminated, it confirms that your antibody cross-reacts with the peptide used for blocking.
3. Run a Competitive ELISA Perform a competitive ELISA to quantify the extent of cross-reactivity. This involves creating a standard curve for CCK-8 and comparing it to inhibition curves generated by gastrin and other peptides. Generates quantitative data (% cross-reactivity), allowing you to determine if the antibody is suitable for your application or if results need correction.
4. Select a Different Antibody If cross-reactivity is confirmed and unacceptable, source an alternative antibody. Look for monoclonal antibodies or antibodies generated against the N-terminal region of CCK-8, which is unique from gastrin. A more specific antibody should yield a signal that is truly representative of CCK-8 levels in your sample.

| 5. Sample Pre-Treatment | For complex samples like plasma, consider methods to separate peptides before immunoassay, such as High-Performance Liquid Chromatography (HPLC).[8] | This physically removes cross-reacting peptides from the sample, ensuring the antibody only detects the intended target. This is an advanced method for highly sensitive and specific quantification. |

Quantitative Data on Peptide-Receptor Interactions

While direct quantitative data for antibody cross-reactivity can be lot-specific, examining the binding affinities of these peptides to their physiological receptors highlights the molecular similarities that pose a challenge for antibody specificity. The CCK2 receptor (also known as the gastrin receptor) binds both CCK and gastrin with similarly high affinity.[10][11] Studies on commercially available gastrin antibodies have shown that cross-reactivity with CCK can range from minimal (<5%) to substantial, underscoring the need for validation.[7]

Experimental Protocols
Protocol 1: Competitive ELISA for Cross-Reactivity Assessment

This protocol allows for the quantification of antibody cross-reactivity with related peptides. The principle is that a competing peptide in the sample will reduce the amount of primary antibody available to bind to the CCK-8 coated on the plate, leading to a weaker signal.

Methodology:

  • Plate Coating: Coat the wells of a 96-well microplate with 100 µL/well of a CCK-8 peptide solution (e.g., 1-5 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.[6]

  • Washing & Blocking: Wash the plate 3 times with wash buffer (PBS + 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL/well of blocking buffer (e.g., 3% BSA in PBS) and incubate for 1-2 hours at room temperature.[12]

  • Competition Reaction:

    • Prepare serial dilutions of the "standard" peptide (CCK-8) and the "competing" peptides (e.g., Gastrin-17, unsulfated CCK-8) in assay buffer.

    • In a separate plate or tubes, mix 50 µL of each peptide dilution with 50 µL of the CCK-8 antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 1-2 hours at room temperature to allow binding to occur.[6]

  • Incubation on Plate: After washing the blocked plate 3 times, transfer 100 µL of the antibody/peptide mixtures to the CCK-8 coated wells. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate 4 times with wash buffer.

    • Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) at its optimal dilution. Incubate for 1 hour at room temperature.

    • Wash the plate 5 times. Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).[13]

  • Read Plate: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄). Read the absorbance at 450 nm.

  • Data Analysis: Plot the absorbance against the log of the peptide concentration for CCK-8 and the competing peptides. Determine the concentration of each peptide that causes 50% inhibition of maximum binding (IC50). Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of CCK-8 / IC50 of Competing Peptide) x 100

Protocol 2: Pre-adsorption Control for IHC / Western Blot

This is a crucial validation step to ensure the antibody staining is specific.

Methodology:

  • Determine Optimal Antibody Dilution: First, determine the optimal working concentration of your primary CCK-8 antibody for your specific application.

  • Prepare Antibody Solutions: Prepare two identical tubes of the diluted primary antibody in your standard antibody diluent.

    • Tube A (Blocked Antibody): Add the potentially cross-reacting peptide (e.g., Gastrin-17) to achieve a 5-10 fold molar excess compared to the antibody.[3]

    • Tube B (Control Antibody): Add an equal volume of the same buffer used to dissolve the peptide.[9]

  • Incubation: Incubate both tubes for at least 1 hour at room temperature (or overnight at 4°C) with gentle agitation to allow the antibody and peptide to bind.[3][14]

  • Centrifugation (Optional but Recommended): Centrifuge the tubes at ~15,000 rpm for 15 minutes to pellet any immune complexes that have formed. Carefully transfer the supernatant to a new tube.[14]

  • Staining: Use the supernatant from Tube A on one tissue section/blot and the supernatant from Tube B on an identical, adjacent tissue section/blot.

  • Proceed with Protocol: Continue with your standard IHC or WB protocol, ensuring all subsequent steps (secondary antibody, detection) are identical for both samples.

  • Compare Results: Compare the staining between the two samples. A specific signal should be present in the control sample (Tube B) but absent or significantly reduced in the pre-adsorbed sample (Tube A).[9]

Visualizations and Workflows

cluster_peptides Peptide Structures cluster_epitope Shared C-Terminal Epitope cluster_result Immunological Result CCK8 CCK-8 (...Asp-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH₂) Epitope Trp-Met-Asp-Phe-NH₂ CCK8->Epitope contains Gastrin17 Gastrin-17 (...Ala-Tyr-Gly-Trp-Met-Asp-Phe-NH₂) Gastrin17->Epitope contains Antibody CCK-8 Antibody Epitope->Antibody is recognized by X_React Potential Cross-Reactivity Antibody->X_React leading to

Caption: Molecular basis of CCK-8 antibody cross-reactivity with gastrin.

start High Background or Unexpected Signal Observed datasheet Step 1: Review Antibody Datasheet start->datasheet preadsorb Step 2: Perform Pre-adsorption Control datasheet->preadsorb is_signal_gone Is Signal Reduced/Absent? preadsorb->is_signal_gone specific Result: Staining is Specific (Not Cross-Reactivity) is_signal_gone->specific No cross_reactive Result: Cross-Reactivity Confirmed. Consider new antibody. is_signal_gone->cross_reactive Yes quantify Step 3 (Optional): Run Competitive ELISA cross_reactive->quantify for quantification

Caption: Experimental workflow for troubleshooting CCK-8 antibody specificity.

cluster_ligands Ligands cluster_receptors Receptors (GPCRs) cluster_pathways Downstream G-Protein Signaling CCK CCK (sulfated) CCK1R CCK1R (High affinity for CCK) CCK->CCK1R Binds (High Affinity) CCK2R CCK2R / Gastrin-R (High affinity for both) CCK->CCK2R Binds Gastrin Gastrin Gastrin->CCK1R Binds (Low Affinity) Gastrin->CCK2R Binds Gs ↑ Gs → ↑ cAMP CCK1R->Gs Gq ↑ Gq → ↑ PLC → ↑ IP₃/DAG → ↑ Ca²⁺ CCK1R->Gq CCK2R->Gq

Caption: Simplified signaling pathways for CCK and Gastrin receptors.

References

Selection of appropriate negative controls for CCK-8 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions regarding the proper selection and use of negative controls in Cell Counting Kit-8 (CCK-8) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the essential negative controls for a CCK-8 experiment?

To ensure the accuracy and reliability of your CCK-8 assay results, three key types of controls are essential: the Blank Control, the Untreated (or Negative) Control, and the Vehicle Control. Each serves a distinct purpose in validating the data.

Q2: What is the difference between a "Blank" control and an "Untreated" control?

These two controls are fundamental for accurate calculations but measure different aspects of the experiment.

  • Blank Control: This control contains only the culture medium and the CCK-8 reagent, without any cells.[1][2] Its purpose is to measure the background absorbance from the medium and the CCK-8 reagent itself.[3] This value is subtracted from all other readings.

  • Untreated Control (Negative Control): This control contains cells and culture medium but does not receive the experimental treatment (e.g., the drug).[1] It represents the baseline level of healthy, proliferating cells and is typically used to normalize results and calculate 100% cell viability.

Table 1: Key Controls for CCK-8 Assays

Control TypePurposeComponents
Blank Control To measure background absorbance.Culture Medium + CCK-8 Reagent (No Cells)
Untreated Control To establish baseline 100% cell viability.Cells + Culture Medium
Vehicle Control To measure the effect of the drug solvent.Cells + Culture Medium + Vehicle (e.g., DMSO)
Compound Interference Control To check if the test compound reacts with CCK-8.Culture Medium + Test Compound + CCK-8 Reagent (No Cells)

Q3: When is it necessary to include a "vehicle" control?

A vehicle control is crucial when the substance used to dissolve your test compound (the "vehicle," e.g., DMSO, ethanol) might affect cell viability on its own.[4][5] This control well contains cells, medium, and the same concentration of the vehicle as used in the experimental wells. By comparing the untreated control to the vehicle control, you can isolate the effect of the vehicle from the effect of your compound.

Q4: My blank control has a high absorbance reading. What could be the cause and how do I fix it?

High background absorbance in the blank wells (typically >0.2) can obscure your results.[6][7]

Possible Causes:

  • Reagent Issues: Repeated freezing and thawing of the CCK-8 reagent can increase background absorbance.[6][8]

  • Medium Components: Some culture media can have high spontaneous absorbance.[6]

  • Contamination: Bacterial or fungal contamination can reduce the reagent and increase absorbance.[9]

  • Incubation Time: Over-extended incubation can lead to a gradual increase in background color.[10]

Troubleshooting Steps:

  • Always use a blank control for background subtraction.[3]

  • Store the CCK-8 reagent properly, avoiding multiple freeze-thaw cycles.[8]

  • Ensure your culture medium and all solutions are sterile.[9]

  • If a test compound is suspected of reacting with the medium or reagent, test for interference (see Q5).

Q5: How can I determine if my test compound is interfering with the CCK-8 reagent?

Some compounds, particularly those with reducing properties, can directly react with the WST-8 tetrazolium salt in the CCK-8 reagent, causing a color change and a false-positive signal.[6][7][10]

To test for this, set up a control well containing the culture medium, your test compound at the highest concentration used, and the CCK-8 reagent, but without any cells .[3] If you observe color development in this well, your compound is interfering with the assay.[3] In this case, you must wash the cells to remove the compound before adding the CCK-8 solution.[2][10][11]

Q6: How should I arrange my controls on a 96-well plate to avoid the "edge effect"?

The "edge effect" refers to the phenomenon where wells on the outer edges of a 96-well plate evaporate more quickly, leading to increased concentrations of media components and affecting cell growth.[3][12] This can cause high variability in your data.

To mitigate this, it is recommended to not use the outermost wells for experimental samples. Instead, fill these peripheral wells with sterile PBS or culture medium.[1][7][9] Place your critical experimental samples in the central wells and distribute your control wells (blank, untreated, vehicle) among them.[1]

Experimental Workflows and Protocols

Diagram of Essential Controls in a CCK-8 Experiment

G cluster_plate 96-Well Plate Setup cluster_calc Data Analysis exp Experimental Well (Cells + Treatment + CCK-8) subtract_blank Subtract Blank OD from all wells exp->subtract_blank untreated Untreated Control (Cells + CCK-8) untreated->subtract_blank vehicle Vehicle Control (Cells + Vehicle + CCK-8) vehicle->subtract_blank blank Blank Control (Medium + CCK-8) blank->subtract_blank normalize Normalize to Control (Untreated or Vehicle) subtract_blank->normalize viability Calculate % Viability normalize->viability

Caption: Workflow showing the components of each essential control well and their use in the final viability calculation.

Detailed Methodologies

Standard CCK-8 Protocol for Cell Viability
  • Cell Seeding: Seed a cell suspension (100 µL/well) into a 96-well plate at a predetermined optimal density.[5] See Table 2 for general recommendations.

  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator (e.g., at 37°C, 5% CO2) to allow cells to attach and resume growth.[5]

  • Treatment: Add 10 µL of your test compound at various concentrations to the experimental wells. Add 10 µL of vehicle to the vehicle control wells and 10 µL of medium to the untreated and blank control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add CCK-8 Reagent: Add 10 µL of CCK-8 solution to all wells, including controls.[5] Be careful to avoid introducing bubbles, which can interfere with the reading.[8]

  • Final Incubation: Incubate the plate for 1-4 hours. The optimal time depends on the cell type and density and should be determined empirically.

  • Measure Absorbance: Measure the optical density (OD) at 450 nm using a microplate reader.[5] A reference wavelength of 600-650 nm can be used to subtract background from turbidity if necessary.[1][7]

Calculation of Cell Viability

The percentage of cell viability is calculated using the absorbance values from the different controls:

Cell Viability (%) = [ (OD_Experimental - OD_Blank) / (OD_Untreated_Control - OD_Blank) ] x 100% [7]

If a vehicle control is used and shows a significant effect compared to the untreated control, it should be used as the 100% viability reference in the denominator.

Troubleshooting Guide

Troubleshooting Logic for Control Readings

G start Start: Review Control ODs q_blank Is Blank OD high (e.g., > 0.3)? start->q_blank q_vehicle Is Vehicle OD significantly lower than Untreated OD? q_blank->q_vehicle No res_blank_bad Troubleshoot: - Check for contamination - Check reagent storage - Test medium alone q_blank->res_blank_bad Yes q_interference Does Compound + Medium (No Cells) show color? q_vehicle->q_interference No res_vehicle_bad Action: Vehicle is toxic. Use Vehicle Control for normalization. q_vehicle->res_vehicle_bad Yes res_vehicle_ok Action: Use Untreated Control for normalization. q_interference->res_vehicle_ok No res_interference_bad Troubleshoot: Compound interferes. Wash cells before adding CCK-8. q_interference->res_interference_bad Yes res_blank_ok Action: Proceed with standard calculation. res_vehicle_ok->res_blank_ok

Caption: A decision tree to troubleshoot common issues based on the absorbance readings from various control wells.

Data Presentation

Table 2: General Recommendations for Cell Seeding in a 96-Well Plate
Cell TypeSeeding Density (cells/well)Notes
Adherent Cells 1,000 - 10,000Density is cell-line dependent. A minimum of 1,000 cells is often necessary for reliable detection.[8]
Suspension Cells 2,500 - 25,000Leukocytes and other suspension cells may require higher densities due to lower metabolic activity per cell.[1][8]
Toxicity Assays 5,000 - 10,000This range is often appropriate for determining IC50 values.[1][3]

Note: The optimal seeding density should always be determined empirically for your specific cell line and experimental conditions by generating a standard curve correlating cell number to absorbance.

References

Technical Support Center: Cholecystokinin (26-33) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of Cholecystokinin (26-33), also known as CCK-8.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in stability between sulfated and non-sulfated CCK-8?

A1: Sulfation of the tyrosine residue in CCK-8 significantly enhances its stability, particularly in biological matrices like plasma. Sulfated CCK-8 is degraded more slowly than its non-sulfated counterpart.[1] This increased stability is crucial for its biological activity, as sulfation is also key for high-affinity binding to the CCK1 receptor.[2]

Q2: What are the expected half-lives of sulfated and non-sulfated CCK-8 in plasma?

A2: The half-life of CCK-8 is dependent on both its sulfation state and the species from which the plasma is derived. In human plasma, sulfated CCK-8 has a half-life of approximately 50 minutes, whereas non-sulfated CCK-8 has a much shorter half-life of about 18 minutes.[1] In rat plasma, the degradation is faster for both forms, with half-lives of 17 minutes for sulfated CCK-8 and 5 minutes for the non-sulfated peptide.[1]

Q3: What are the primary enzymes responsible for the degradation of CCK-8 in plasma?

A3: The breakdown of CCK-8 in plasma is primarily mediated by aminopeptidases.[1] This is evidenced by the fact that aminopeptidase inhibitors such as bestatin and puromycin can inhibit the cleavage of CCK-8.[1]

Q4: How does sulfation affect the biological activity of CCK-8?

A4: Sulfation is critical for the potent biological activity of CCK-8, primarily through its interaction with the CCK1 receptor. Sulfated CCK-8 is a potent stimulator of pancreatic exocrine secretion, while the non-sulfated form is considerably less potent.[3]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays using CCK-8.

  • Possible Cause 1: Peptide Degradation. Non-sulfated CCK-8 degrades rapidly in cell culture media containing serum. Even sulfated CCK-8 has a limited half-life.

    • Troubleshooting Tip: Prepare fresh solutions of CCK-8 for each experiment. If using serum-containing media, consider minimizing the incubation time or using a serum-free medium if the experimental design allows. For longer experiments, replenishing the CCK-8 at regular intervals may be necessary.

  • Possible Cause 2: Incorrect Peptide Form. The bioactivity of CCK-8 is highly dependent on sulfation for CCK1 receptor-mediated effects.

    • Troubleshooting Tip: Verify that you are using the correct form of CCK-8 (sulfated or non-sulfated) for your specific receptor subtype and experimental question. Confirm the purity and identity of your peptide stock via methods like HPLC or mass spectrometry.

  • Possible Cause 3: Issues with Cell Viability Assay. If using a commercial cell viability kit, ensure that the components of your experimental buffer do not interfere with the assay chemistry.

    • Troubleshooting Tip: Run appropriate controls, including a media-only blank and a blank containing your test compound without cells, to check for any background signal or interference.

Issue 2: Rapid loss of peptide in in vivo experiments.

  • Possible Cause: Enzymatic Degradation. As noted, CCK-8 is susceptible to degradation by plasma aminopeptidases.

    • Troubleshooting Tip: For in vivo studies requiring sustained exposure, consider co-administration with peptidase inhibitors (if appropriate for the experimental model) or using a more stable analog of CCK-8. Continuous infusion rather than bolus injection may also help maintain more stable plasma concentrations.

Quantitative Data Summary

The following table summarizes the comparative stability of sulfated and non-sulfated CCK-8 in plasma.

Peptide FormMatrixHalf-Life (minutes)Primary Degradation Pathway
Sulfated CCK-8Human Plasma50[1]Aminopeptidase cleavage[1]
Non-sulfated CCK-8Human Plasma18[1]Aminopeptidase cleavage[1]
Sulfated CCK-8Rat Plasma17[1]Aminopeptidase cleavage[1]
Non-sulfated CCK-8Rat Plasma5[1]Aminopeptidase cleavage[1]

Experimental Protocols

Protocol 1: Assessment of CCK-8 Stability in Plasma by RP-HPLC

This protocol outlines a general procedure for determining the half-life of sulfated and non-sulfated CCK-8 in a plasma matrix.

Materials:

  • Sulfated and non-sulfated CCK-8 peptide standards

  • Human or rat plasma (citrated or EDTA-treated)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Thermomixer or water bath

  • Microcentrifuge and microcentrifuge tubes

Procedure:

  • Peptide Stock Solution: Prepare a 1 mM stock solution of both sulfated and non-sulfated CCK-8 in a suitable solvent (e.g., water or a buffer compatible with your peptide).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the plasma with the CCK-8 stock solution to a final concentration of 100 µM. Mix gently by inverting the tube.

    • Incubate the mixture at 37°C in a thermomixer or water bath.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

  • Quenching: Immediately quench the enzymatic degradation by adding an equal volume of a quenching solution (e.g., 10% TFA in water) to the aliquot. Vortex briefly.

  • Protein Precipitation: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to precipitate plasma proteins.

  • Sample Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC. Use a suitable gradient of ACN in water with 0.1% TFA to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm or 280 nm.

  • Data Analysis:

    • Determine the peak area of the intact CCK-8 at each time point.

    • Normalize the peak area at each time point to the peak area at time 0.

    • Plot the percentage of intact peptide remaining against time and calculate the half-life using a one-phase decay model.

Visualizations

CCK1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Sulfated CCK-8 Sulfated CCK-8 CCK1R CCK1 Receptor Sulfated CCK-8->CCK1R Binds Gq Gαq CCK1R->Gq Activates Gs Gαs CCK1R->Gs Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gs->AC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates cAMP cAMP AC->cAMP Generates Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) PKC->Cellular_Response PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->Cellular_Response

Caption: CCK1 Receptor Signaling Pathway.

Peptide_Stability_Workflow cluster_setup Experiment Setup cluster_incubation Incubation & Sampling cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Peptide_Stock Prepare Peptide Stock (Sulfated/Non-sulfated CCK-8) Spike Spike Plasma with Peptide Peptide_Stock->Spike Plasma_Matrix Prepare Plasma Matrix (e.g., Human Plasma) Plasma_Matrix->Spike Incubate Incubate at 37°C Spike->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Enzymatic Reaction (e.g., with TFA) Sample->Quench Precipitate Precipitate Proteins (Centrifugation) Quench->Precipitate Analyze Analyze Supernatant by RP-HPLC Precipitate->Analyze Calculate Calculate Peak Area of Intact Peptide Analyze->Calculate Plot Plot % Remaining vs. Time Calculate->Plot HalfLife Determine Half-Life (t½) Plot->HalfLife

Caption: Experimental Workflow for Peptide Stability Assay.

References

Validation & Comparative

A Head-to-Head Comparison of Cholecystokinin (26-33) and Sincalide: Unraveling the Biological Activity of a Potent Octapeptide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of bioactive peptides is paramount. This guide provides an in-depth comparison of Cholecystokinin (26-33) and sincalide, two designations for the same biologically active C-terminal octapeptide of cholecystokinin (CCK-8). This document will delve into their comparative biological activities, supported by experimental data, detailed methodologies, and visual representations of their signaling pathways.

Cholecystokinin (26-33), commonly known as sincalide or CCK-8, is the sulfated octapeptide fragment of cholecystokinin. The sulfation of the tyrosine residue at position 27 is crucial for its high-affinity binding to cholecystokinin receptors and subsequent biological activity. The non-sulfated form exhibits significantly lower affinity. Sincalide is a synthetic form of CCK-8 used as a diagnostic agent in medicine. For the purpose of this guide, "Cholecystokinin (26-33)" and "sincalide" will be used interchangeably to refer to the sulfated CCK-8 molecule.

Quantitative Comparison of Biological Activity

The biological effects of Cholecystokinin (26-33)/sincalide are primarily mediated through two G-protein coupled receptors: the cholecystokinin-A receptor (CCK1R) and the cholecystokinin-B receptor (CCK2R). The CCK1R is predominantly found in peripheral tissues like the gallbladder and pancreas, while the CCK2R is abundant in the central nervous system and stomach.

Receptor Binding Affinity

The affinity of Cholecystokinin (26-33)/sincalide for its receptors is a key determinant of its potency. The following table summarizes the binding affinities reported in the literature.

LigandReceptorSpeciesAssay TypeAffinity (IC₅₀/Kᵢ)
CCK-8Human CCK1RHumanRadioligand BindingKᵢ: 0.28 nM[1]
CCK-8Human CCK1RHumanRadioligand BindingIC₅₀: 1.32 nM[1]
DOTA-[Nle]-cCCKRat CCK ReceptorRatCompetitive BindingIC₅₀: 1.7 nM[2]
DOTA-glucose-CCKRat CCK ReceptorRatCompetitive BindingIC₅₀: 12.3 nM[2]
CCK-8Rat Pancreatic CCKRRatRadioligand BindingKₑ: 0.76 nM[3][4]
CCK-8Rat Cerebral Cortex CCKRRatRadioligand BindingKₑ: 1.66 nM[3][4]
CCK-8Human CCK2RHumanRadioligand BindingIC₅₀: in the nanomolar range[5]
In Vitro Potency

The in vitro potency of Cholecystokinin (26-33)/sincalide is a measure of its ability to elicit a functional response in a controlled laboratory setting. Key bioassays include the stimulation of gallbladder muscle contraction and pancreatic enzyme secretion.

Biological EffectTissue/Cell LineSpeciesPotency (EC₅₀)
Calcium FluxHiTSeeker CCKAR Cell Line-4.17 x 10⁻¹⁰ M[6]
Amylase SecretionIsolated Pancreatic Acinar CellsRatMaximal output at 5 x 10⁻¹⁰ M[7]
In Vivo Efficacy

In living organisms, Cholecystokinin (26-33)/sincalide demonstrates potent effects on the gastrointestinal system. Its efficacy is often assessed by measuring gallbladder ejection fraction and pancreatic secretion.

Biological EffectModelSpeciesKey Findings
Gallbladder Ejection FractionHealthy VolunteersHumanA 60-minute infusion of 0.01 microg/kg established clinically useful normal values[8].
Gallbladder ContractionPatientsHumanBoth regular CCK-8 (sincalide) and pharmacy-compounded CCK-8 produce similar gallbladder emptying[9][10].
Pancreatic Protein SecretionAnesthetized RatsRatCCK-8 is a potent stimulator of pancreatic protein secretion[11].
Pancreatic Enzyme SecretionAnesthetized Guinea PigGuinea PigCCK-8 stimulation leads to nonparallel secretion of pancreatic enzymes over time, suggesting complex intracellular responses[12].

Signaling Pathways

Upon binding to its receptors, Cholecystokinin (26-33)/sincalide initiates a cascade of intracellular signaling events.

CCK1 Receptor Signaling Pathway

The CCK1 receptor is primarily coupled to the Gq family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The CCK1 receptor can also couple to Gs, leading to the activation of adenylyl cyclase and an increase in cyclic AMP (cAMP).

CCK1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8 CCK-8 CCK1R CCK1R CCK8->CCK1R binds Gq Gq CCK1R->Gq activates Gs Gs CCK1R->Gs activates PLC PLC Gq->PLC activates AC AC Gs->AC activates PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Gallbladder Contraction, Pancreatic Enzyme Secretion) Ca->Response PKC->Response cAMP cAMP ATP->cAMP PKA PKA Activation cAMP->PKA PKA->Response CCK2R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK8 CCK-8 CCK2R CCK2R CCK8->CCK2R binds Gq Gq CCK2R->Gq activates G1213 G12/13 CCK2R->G1213 activates PLC PLC Gq->PLC activates Rho Rho Signaling G1213->Rho PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Response Physiological Response (e.g., Gastric Acid Secretion, Neurotransmitter Release) Ca->Response MAPK MAPK Pathway PKC->MAPK MAPK->Response Rho->Response Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane Prepare cell membranes expressing CCK receptors Incubate Incubate membranes with radioligand and unlabeled CCK-8 Membrane->Incubate Radioligand Prepare radiolabeled CCK-8 (e.g., ¹²⁵I-CCK-8) Radioligand->Incubate Unlabeled Prepare varying concentrations of unlabeled CCK-8 Unlabeled->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Measure Measure radioactivity of the filter Filter->Measure Analyze Analyze data to determine IC₅₀ value Measure->Analyze

References

A Comparative Guide to CCK-8 and Gastrin Receptor Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor signaling pathways activated by Cholecystokinin-8 (CCK-8) and gastrin. It summarizes key quantitative data, details common experimental methodologies, and visualizes complex signaling networks to support research and development in gastroenterology, neurobiology, and oncology.

Introduction: The Peptides and Their Receptors

Gastrin and cholecystokinin (CCK) are structurally related peptide hormones that play crucial roles in regulating digestive processes and functioning as neurotransmitters in the central nervous system.[1][2] Their biological effects are mediated through two primary G protein-coupled receptors (GPCRs): the cholecystokinin 1 receptor (CCK1R) and the cholecystokinin 2 receptor (CCK2R), also known as the gastrin receptor.[2][3] While sharing the same C-terminal pentapeptide sequence, which is crucial for receptor binding, the distinct N-terminal sequences and post-translational modifications, particularly sulfation of a key tyrosine residue, dictate their binding affinity and selectivity for these two receptor subtypes. This selectivity, in turn, leads to the activation of distinct downstream signaling cascades and diverse physiological outcomes.

Receptor Binding Affinity and Selectivity

The primary determinant of the differential effects of CCK-8 and gastrin is their binding affinity for CCK1R and CCK2R. Sulfated CCK-8 is the high-affinity endogenous ligand for CCK1R, whereas gastrin and both sulfated and non-sulfated CCK bind to CCK2R with similarly high affinity.

  • CCK1 Receptor (CCK1R): This receptor exhibits a dramatic preference for sulfated CCK peptides. It binds to sulfated CCK-8 with an affinity 500- to 1,000-fold higher than for gastrin or non-sulfated CCK.[2] This high selectivity means that under physiological conditions, CCK1R is considered the cognate receptor for CCK.[2][3]

  • CCK2 Receptor (CCK2R): This receptor is non-selective and binds both gastrin and CCK-8 with comparable high affinity.[2][3] Post-translational sulfation does not significantly alter the binding affinity for CCK2R.[3] Therefore, gastrin-17 is considered a highly selective ligand for CCK2R in contexts where CCK1R is also present.[3]

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on the binding and functional potency of CCK-8 and gastrin analogs from various studies.

Table 1: Receptor Binding Affinity (IC50/Kd)

Ligand/Analog Receptor Cell Line Binding Affinity Reference
DOTA-coupled CCK8 peptide CCK2R A431-CCK2R Provides best tumor to kidney uptake ratio [4]
Pentagastrin CCK2R A431-CCK2R IC50: 0.76 ± 0.11 nM [5]
Various DOTA-peptides CCK2R Human Tumor Sections IC50: 0.2 - 3.4 nM [6]

| [¹¹¹In]In-DOTA-PP-F11 (Gastrin analog) | CCK2R | A431-CCK2R | Kd: 15.9 ± 2.2 nM |[6] |

Table 2: Functional Potency (EC50 / Effective Concentration)

Ligand Biological Effect System / Cell Line Effective Concentration / Result Reference
Sulfated CCK-8 (CCK-8S) Intracellular Ca²⁺ Increase Murine Gastric ICCs 100 nmol/L caused a 59.30% increase [7]
Gastrin-17 Cell Proliferation SNU-308 (Gallbladder Cancer) 10⁻⁹ mol/L caused a 27% increase [1]
Gastrin-17 Cell Proliferation SNU-478 (Ampulla of Vater Cancer) 21% growth stimulation [1]
CCK-8 Cell Proliferation SNU-478 (Ampulla of Vater Cancer) 23% growth stimulation [1]

| CCK-8 | Gastric Muscle Contraction | Rat Antrum Smooth Muscle | Dose-dependent (2.5 x 10⁻⁸ - 2 x 10⁻⁷ mol/L) |[8] |

Receptor Signaling Pathways

Upon ligand binding, CCK1R and CCK2R undergo conformational changes, leading to the activation of specific heterotrimeric G proteins and the initiation of downstream intracellular signaling cascades.

The choice of G protein coupling is a critical divergence point in the signaling of the two receptors.

  • CCK1R couples to both Gq and Gs proteins.[3][9]

  • CCK2R primarily couples to Gq and can also engage Gα12/13 .[3][9][10]

G_Protein_Coupling cluster_ligands Ligands cluster_receptors Receptors cluster_gproteins G Proteins CCK8 CCK-8 (Sulfated) CCK1R CCK1R CCK8->CCK1R High Affinity Gastrin Gastrin / CCK-8 CCK2R CCK2R Gastrin->CCK2R High Affinity Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq G1213 Gα12/13 CCK2R->G1213

Figure 1: Ligand-receptor binding and subsequent G protein coupling.

The activation of different G proteins leads to distinct downstream signaling pathways, which are responsible for the varied cellular responses to CCK-8 and gastrin.

CCK1R Signaling (Primarily CCK-8): Activation of CCK1R by sulfated CCK-8 initiates two main signaling arms. The Gq pathway leads to the activation of Phospholipase C (PLC), generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC).[9] The Gs pathway stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[9][10] Both pathways can converge on the activation of the MAPK and PI3K/AKT pathways to regulate cell growth and survival.[9][10]

CCK1R_Signaling cluster_g_proteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_kinases Kinase Cascades CCK8 CCK-8 CCK1R CCK1R CCK8->CCK1R Gs Gs CCK1R->Gs Gq Gq CCK1R->Gq AC Adenylyl Cyclase Gs->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 + DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK MAPK Pathway Ca2->MAPK PKA->MAPK PKC->MAPK PI3K_AKT PI3K/AKT Pathway MAPK->PI3K_AKT Response Cellular Responses (e.g., Enzyme Secretion, Satiety) PI3K_AKT->Response

Figure 2: CCK1R downstream signaling pathways activated by CCK-8.

CCK2R Signaling (Gastrin and CCK-8): CCK2R activation by either gastrin or CCK-8 also triggers the Gq-PLC-Ca²⁺/PKC pathway.[9] Additionally, it uniquely activates the Gα12/13-Rho pathway, which is crucial for cytoskeletal rearrangements and the activation of focal adhesion kinases (FAKs).[9][10] These pathways converge to activate Src, MAPK, and PI3K/AKT cascades and can also lead to the transactivation of the epidermal growth factor receptor (EGFR), promoting robust proliferative and anti-apoptotic signals.[9][10]

CCK2R_Signaling cluster_g_proteins G Proteins cluster_effectors Primary Effectors cluster_second_messengers Second Messengers cluster_kinases Kinase Cascades Gastrin Gastrin / CCK-8 CCK2R CCK2R Gastrin->CCK2R G1213 Gα12/13 CCK2R->G1213 Gq Gq CCK2R->Gq Rho Rho G1213->Rho PLC Phospholipase C Gq->PLC FAK FAK Rho->FAK IP3_DAG IP3 + DAG PLC->IP3_DAG Ca2 Ca²⁺ IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC Src Src FAK->Src PKC->Src MAPK MAPK Pathway Src->MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT EGFR EGFR (transactivation) Src->EGFR Response Cellular Responses (e.g., Acid Secretion, Proliferation, Migration) MAPK->Response PI3K_AKT->Response

Figure 3: CCK2R downstream signaling pathways activated by gastrin or CCK-8.

Experimental Protocols

This section outlines the methodologies for key experiments used to compare the effects of CCK-8 and gastrin.

This assay quantifies the binding affinity of unlabeled ligands (e.g., CCK-8, gastrin) by measuring their ability to compete with a radiolabeled ligand for receptor binding.

Methodology:

  • Cell Culture: Culture cells expressing the receptor of interest (e.g., A431-CCK2R) to an appropriate density.[5][6]

  • Membrane Preparation: Homogenize cells and isolate the cell membrane fraction through centrifugation.

  • Binding Reaction: Incubate cell membranes with a fixed concentration of a radiolabeled ligand (e.g., ¹²⁵I-CCK) and varying concentrations of the unlabeled competitor ligand (CCK-8 or gastrin).

  • Separation: Separate receptor-bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression.

Binding_Assay_Workflow node1 Culture Receptor-Expressing Cells node2 Prepare Cell Membranes node1->node2 node3 Incubate Membranes: - Radiolabeled Ligand (¹²⁵I-CCK) - Unlabeled Competitor (Gastrin/CCK-8) node2->node3 node4 Separate Bound/Free Ligand (Filtration) node3->node4 node5 Quantify Radioactivity (Gamma Counter) node4->node5 node6 Calculate IC50 Value node5->node6

Figure 4: Workflow for a competitive receptor binding assay.

This assay measures the increase in cytosolic free calcium concentration ([Ca²⁺]i) following receptor activation.

Methodology:

  • Cell Seeding: Seed cells onto a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3/AM, Fura-2/AM) in a buffer solution for 30-60 minutes at 37°C.[7]

  • Wash: Gently wash the cells to remove excess dye.

  • Ligand Addition: Place the plate in a fluorescence microplate reader. Add varying concentrations of the agonist (CCK-8 or gastrin) to the wells.

  • Measurement: Measure fluorescence intensity over time. The change in fluorescence is proportional to the change in [Ca²⁺]i.

  • Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

Calcium_Assay_Workflow node1 Seed Cells in 96-Well Plate node2 Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) node1->node2 node3 Wash to Remove Excess Dye node2->node3 node4 Add Agonist (Gastrin/CCK-8) node3->node4 node5 Measure Fluorescence Over Time node4->node5 node6 Calculate EC50 Value node5->node6

Figure 5: Workflow for an intracellular calcium mobilization assay.

This colorimetric assay measures cell viability, which is often used as an indicator of cell proliferation. It is important to note that the "CCK-8 Assay" (Cell Counting Kit-8) is a commercial assay name and is unrelated to the CCK-8 peptide. The assay utilizes a WST-8 tetrazolium salt.[11][12]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.[13]

  • Treatment: Treat the cells with various concentrations of gastrin or CCK-8 peptide and incubate for the desired period (e.g., 24, 48, 72 hours).[1]

  • Add Reagent: Add 10 µL of the CCK-8 (WST-8) solution to each well.[13][14]

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active dehydrogenases will reduce the WST-8 salt into a soluble, orange-colored formazan product.[12][15]

  • Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.[14]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the untreated control.

Proliferation_Assay_Workflow node1 Seed Cells in 96-Well Plate node2 Treat with Test Peptide (Gastrin/CCK-8) node1->node2 node3 Add CCK-8 (WST-8) Reagent node2->node3 node4 Incubate for 1-4 Hours node3->node4 node5 Measure Absorbance at 450 nm node4->node5 node6 Calculate % Cell Viability node5->node6

Figure 6: Workflow for a cell proliferation/viability assay using the CCK-8 method.

References

A Researcher's Guide to Validating CCK-8 Antibody Specificity Using Peptide Absorption

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in neuroscience and drug development, the accurate detection of neuropeptides like Cholecystokinin-8 (CCK-8) is paramount. The specificity of the primary antibody is the cornerstone of reliable experimental data. This guide provides a comprehensive comparison of peptide absorption for validating CCK-8 antibody specificity against other common methods. We include detailed experimental protocols, supporting data, and visualizations to aid in the selection of the most appropriate validation strategy.

Comparison of Antibody Specificity Validation Methods

Choosing a validation method depends on available resources, the nature of the antibody, and the intended application. While peptide absorption is a straightforward and widely used technique, it is essential to understand its strengths and limitations in comparison to other methods.

Validation MethodPrincipleProsConsApplicability for CCK-8
Peptide Absorption (Blocking) The antibody is pre-incubated with the immunizing peptide (CCK-8) to block the antigen-binding site. A reduction or elimination of the signal in the subsequent assay indicates specificity.- Relatively simple and inexpensive.- Directly assesses the antibody's ability to bind its target epitope.- Does not rule out cross-reactivity with other proteins that share the same epitope.- The quality of the blocking peptide is crucial.Excellent for initial specificity screening.
Genetic Knockout (KO) / Knockdown (KD) The antibody is tested on cells or tissues where the target gene (the precursor to CCK-8) has been knocked out or its expression reduced. The absence of a signal in KO/KD samples confirms specificity.- Considered the "gold standard" for specificity validation.- Provides definitive evidence of on-target binding.- Technically challenging and time-consuming to generate KO/KD models.- Not always feasible for all targets or model systems.Ideal for definitive validation if a CCK knockout model is available.
Immunoprecipitation-Mass Spectrometry (IP-MS) The antibody is used to pull down its target protein from a complex mixture (e.g., cell lysate), and the captured proteins are identified by mass spectrometry.- Provides an unbiased identification of the antibody's binding partners.- Can identify off-target interactions.- Requires specialized equipment and expertise.- May not be sensitive enough for low-abundance proteins.A powerful method for comprehensive specificity analysis.
Orthogonal Validation Compares the results from the antibody-based method (e.g., Western blot) with a non-antibody-based method (e.g., in situ hybridization for the CCK mRNA).- Increases confidence in the results by using independent detection methods.- Requires the availability of a reliable alternative detection method.Useful for correlating protein expression with mRNA levels.
Independent Antibody Validation Two or more different antibodies raised against different epitopes of the same target are used. Similar staining patterns suggest specificity.- Increases confidence in the observed localization and expression patterns.- Dependent on the availability of multiple high-quality antibodies against the target.Recommended when multiple CCK-8 antibodies are available.

Experimental Data Summary

The following table summarizes qualitative and semi-quantitative data from various sources on the validation of CCK-8 antibodies.

Antibody (Example)Validation MethodApplicationResultData Type
Rabbit Polyclonal anti-CCK-8Peptide AbsorptionImmunohistochemistry (IHC)Immunolabeling was completely abolished by pre-adsorption with CCK-8, gastrin 17, and gastrin 34.[1]Qualitative
Mouse Monoclonal anti-CCK-8ELISACompetitive ELISAIncreased reactivity with sulfated CCK-8 compared to non-sulfated CCK-8.[2] Cross-reacts with other CCK analogs with identical C-terminal ends and Gastrin 17.[3]Semi-Quantitative
Guinea Pig Polyclonal anti-CCK-8Not SpecifiedImmunohistochemistry (IHC)Recognizes CCK-8. May cross-react with the precursor protein and other peptides of the cholecystokinin family due to sequence homology.[4]Qualitative
Rabbit Polyclonal anti-CCK-8Not SpecifiedRadioimmunoassayReacts specifically with sulfated CCK-8 and shows cross-reactivity with unsulfated CCK-8 and Big Gastrin I.Qualitative

Experimental Protocols

Peptide Absorption Protocol for Immunohistochemistry (IHC)

This protocol describes how to validate the specificity of a CCK-8 antibody for IHC by pre-incubating it with the CCK-8 peptide.

Materials:

  • CCK-8 Antibody

  • CCK-8 Peptide (immunizing peptide)

  • Phosphate-buffered saline (PBS)

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)

  • Tissue sections on slides

  • Standard IHC staining reagents (secondary antibody, detection system)

Procedure:

  • Antibody and Peptide Preparation:

    • Determine the optimal working concentration of your CCK-8 antibody through titration.

    • Prepare two tubes of antibody solution at the optimal concentration in blocking buffer.

    • Tube A (Blocked): Add the CCK-8 peptide to one tube at a 5-10 fold excess by weight compared to the antibody.

    • Tube B (Control): Add an equal volume of PBS or blocking buffer to the second tube.

  • Incubation:

    • Gently mix both tubes and incubate at room temperature for 1-2 hours, or overnight at 4°C with gentle agitation.

  • Tissue Staining:

    • Prepare two identical tissue sections for staining.

    • Follow your standard IHC protocol for deparaffinization, rehydration, and antigen retrieval.

    • Apply the solution from Tube A (Blocked) to one tissue section and the solution from Tube B (Control) to the other.

    • Incubate according to your optimized IHC protocol.

  • Detection and Analysis:

    • Wash the slides and proceed with the secondary antibody incubation and signal detection steps as per your standard protocol.

    • Compare the staining intensity between the blocked and control slides. A significant reduction or complete absence of staining on the slide incubated with the blocked antibody indicates that the antibody is specific for CCK-8.

Peptide Absorption Protocol for Western Blotting

This protocol outlines the validation of a CCK-8 antibody for Western blotting using peptide competition.

Materials:

  • CCK-8 Antibody

  • CCK-8 Peptide (immunizing peptide)

  • Protein lysate from a source known to express CCK or its precursor

  • Blocking buffer (e.g., TBST with 5% non-fat dry milk or 3% BSA)

  • Standard Western blotting reagents (membranes, transfer buffers, secondary antibody, detection reagents)

Procedure:

  • Antibody and Peptide Preparation:

    • Determine the optimal working dilution of your CCK-8 antibody.

    • Prepare two tubes of diluted antibody in blocking buffer.

    • Tube A (Blocked): Add the CCK-8 peptide to one tube at a 5-10 fold molar excess.

    • Tube B (Control): Add an equal volume of buffer to the second tube.

  • Incubation:

    • Incubate both tubes for 1-2 hours at room temperature or overnight at 4°C on a rotator.

  • Western Blotting:

    • Run your protein lysate on two separate lanes of an SDS-PAGE gel and transfer to a membrane.

    • Block the membrane according to your standard protocol.

    • Cut the membrane to separate the two lanes.

    • Incubate one lane with the solution from Tube A (Blocked) and the other lane with the solution from Tube B (Control) overnight at 4°C.

  • Detection and Analysis:

    • Wash the membrane strips and incubate with the appropriate secondary antibody.

    • Develop the blot using your chosen detection reagent.

    • Compare the band intensity between the two lanes. The disappearance or significant reduction of the specific band in the lane incubated with the blocked antibody confirms its specificity.

Visualizing CCK-8 Signaling and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.

CCK8_Signaling_Pathway CCK8 CCK-8 CCK_A_R CCK-A Receptor CCK8->CCK_A_R CCK_B_R CCK-B Receptor CCK8->CCK_B_R Gq_11 Gq/11 CCK_A_R->Gq_11 CCK_B_R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response (e.g., Enzyme Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Peptide_Absorption_Workflow cluster_prep 1. Antibody & Peptide Preparation cluster_incubation 2. Pre-incubation cluster_staining 3. Staining cluster_analysis 4. Analysis Ab_solution CCK-8 Antibody Solution Blocked_Ab Blocked Antibody (Ab + Peptide) Ab_solution->Blocked_Ab Control_Ab Control Antibody (Ab + Buffer) Ab_solution->Control_Ab Peptide CCK-8 Peptide Peptide->Blocked_Ab Buffer Buffer Buffer->Control_Ab Sample1 Sample 1 (Tissue/Blot) Blocked_Ab->Sample1 Sample2 Sample 2 (Identical to 1) Control_Ab->Sample2 Result1 Signal Reduced/ Absent Sample1->Result1 Result2 Signal Present Sample2->Result2 Conclusion Specificity Confirmed Result1->Conclusion Result2->Conclusion

References

A Comparative Guide to the Cross-Reactivity of Cholecystokinin (26-33) Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cholecystokinin (26-33), also known as CCK-8, and its analogs, focusing on their cross-reactivity with the two main cholecystokinin receptor subtypes: CCK1 and CCK2. The information presented herein is supported by experimental data to aid in the selection and development of selective CCK receptor ligands.

Introduction to Cholecystokinin and its Receptors

Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays crucial roles in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G protein-coupled receptors (GPCRs), the CCK1 receptor (CCK1R) and the CCK2 receptor (CCK2R). The C-terminal octapeptide, CCK(26-33) or CCK-8, is the shortest fully active fragment of the native peptide. The sulfation of the tyrosine residue at position 27 is a critical determinant of its binding affinity and selectivity for the two receptor subtypes. Both CCK1R and CCK2R are coupled to the Gq alpha subunit, which upon activation, stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium concentration.

Comparative Analysis of CCK(26-33) Analog Cross-Reactivity

The cross-reactivity of CCK-8 analogs is primarily determined by their binding affinity (Ki or IC50) and functional potency (EC50) at both CCK1 and CCK2 receptors. The ratio of these values for the two receptors indicates the selectivity of the analog.

Data Summary

The following table summarizes the binding affinities and, where available, the functional potencies of CCK-8 and a selection of its analogs for the CCK1 and CCK2 receptors. This data has been compiled from various studies to provide a comparative overview.

AnalogModificationReceptorBinding Affinity (Ki/Kd, nM)Functional Potency (EC50, nM)Selectivity (CCK1/CCK2)
CCK-8 (sulfated) NoneCCK1~0.6 - 1.9[1]0.417[2]~1
CCK2~0.3 - 1.3[1]-
CCK-8 (non-sulfated) Non-sulfated TyrosineCCK1~300 - 500 fold lower than sulfated-Highly selective for CCK2
CCK2~0.3 - 1.0[1]-
Boc-D-Asp-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2 (Compound I) Cyclic AnalogCCK1 (pancreas)~913>10,000179 (for brain/pancreas)[3]
CCK2 (brain)5.1[3]-
Boc-γ-D-Glu-Tyr(SO3H)-Ahx-D-Lys-Trp-Ahx-Asp-Phe-NH2 (Compound II) Cyclic AnalogCCK1 (pancreas)~969>10,0001979 (for brain/pancreas)[3]
CCK2 (brain)0.49[3]-
[Nle28,31,Sar29]-CCK(26-33) N-methylationCCK1 (GPGB)-Increased selectivity for GPGB-
[Nle28,31,(N-Me)Asp32]-CCK(26-33) N-methylationCCK2 (GPS)-Increased selectivity for GPS-

GPGB: Guinea Pig Gallbladder (predominantly CCK1 receptors); GPS: Guinea Pig Stomach (predominantly CCK2 receptors). Data on N-methylated analogs indicates a shift in selectivity rather than providing specific binding values.[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the cross-reactivity of CCK(26-33) analogs.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

  • Cell membranes prepared from cells expressing either CCK1 or CCK2 receptors.

  • Radioligand (e.g., [125I]CCK-8).

  • Test CCK(26-33) analogs.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add a fixed amount of cell membrane preparation.

  • Add increasing concentrations of the unlabeled CCK(26-33) analog.

  • Add a fixed concentration of the radiolabeled ligand (e.g., [125I]CCK-8).

  • Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand) is determined from the competition curve.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a CCK analog to stimulate the Gq-mediated signaling pathway by detecting changes in intracellular calcium concentration.

Materials:

  • Cells expressing either CCK1 or CCK2 receptors.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • CCK(26-33) analogs.

  • A fluorescence plate reader or a microscope equipped for fluorescence imaging.

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with buffer to remove the excess extracellular dye.

  • Place the plate in a fluorescence plate reader.

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the CCK(26-33) analog to the wells.

  • Immediately start recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, the fluorescence is measured at two excitation wavelengths (e.g., 340 nm and 380 nm) with emission at ~510 nm. For single-wavelength dyes like Fluo-4, excitation is at ~490 nm and emission at ~520 nm.

  • The change in fluorescence intensity or the ratio of fluorescence at the two excitation wavelengths is proportional to the change in intracellular calcium concentration.

  • The EC50 value (the concentration of the analog that produces 50% of the maximal response) is determined from the dose-response curve.

Inositol Phosphate Accumulation Assay

This assay provides a direct measure of the activation of the Gq/PLC pathway by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger.

Materials:

  • Cells expressing either CCK1 or CCK2 receptors.

  • [3H]-myo-inositol.

  • Stimulation buffer containing LiCl (e.g., 10 mM). LiCl inhibits inositol monophosphatase, leading to the accumulation of IPs.

  • CCK(26-33) analogs.

  • Dowex AG1-X8 anion-exchange resin.

  • Scintillation fluid and counter.

  • Alternatively, a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit can be used for a non-radioactive method.

Procedure (Radioactive Method):

  • Label the cells by incubating them overnight with [3H]-myo-inositol in an inositol-free medium. This incorporates the radiolabel into the cellular phosphoinositide pool.

  • Wash the cells to remove unincorporated [3H]-myo-inositol.

  • Pre-incubate the cells in a stimulation buffer containing LiCl for a short period.

  • Stimulate the cells with various concentrations of the CCK(26-33) analog for a defined time (e.g., 30-60 minutes).

  • Stop the reaction by adding a solution like ice-cold trichloroacetic acid (TCA) to lyse the cells and precipitate macromolecules.

  • Neutralize the cell extracts.

  • Separate the total [3H]-inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography (Dowex columns).

  • Elute the [3H]-IPs and quantify the radioactivity using a scintillation counter.

  • The EC50 value is determined from the dose-response curve of IP accumulation.

Visualizations

CCK Receptor Signaling Pathway

CCK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CCK_Analog CCK(26-33) Analog CCKR CCK1R / CCK2R (GPCR) CCK_Analog->CCKR Binds to G_protein Gq CCKR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: CCK Receptor Signaling Pathway.

Experimental Workflow for Cross-Reactivity Analysis

Experimental_Workflow cluster_ligands Ligand Preparation cluster_receptors Receptor Preparation cluster_assays Cross-Reactivity Assays cluster_analysis Data Analysis CCK_Analogs Synthesize & Purify CCK(26-33) Analogs Binding_Assay Competitive Binding Assay (Determine Ki) CCK_Analogs->Binding_Assay Functional_Assay Functional Assays CCK_Analogs->Functional_Assay Cell_Culture Cell Culture with CCK1R or CCK2R Expression Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Cell_Culture->Functional_Assay Membrane_Prep->Binding_Assay Data_Table Summarize Data in Table (Ki, EC50, Selectivity) Binding_Assay->Data_Table Ca_Assay Calcium Mobilization (Determine EC50) Functional_Assay->Ca_Assay IP_Assay Inositol Phosphate (Determine EC50) Functional_Assay->IP_Assay Ca_Assay->Data_Table IP_Assay->Data_Table

Caption: Experimental Workflow.

References

Sulfated vs. Non-Sulfated CCK-8: A Comparative Guide to Biological Potency

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between sulfated and non-sulfated cholecystokinin-8 (CCK-8) is critical for designing targeted and effective therapeutic strategies. This guide provides a comprehensive comparison of their biological potencies, supported by experimental data, detailed protocols, and pathway visualizations.

The octapeptide cholecystokinin-8 (CCK-8) exists in two primary forms: a sulfated version, where a sulfate group is attached to the tyrosine residue at position seven from the C-terminus, and a non-sulfated form. This seemingly minor post-translational modification has profound implications for the peptide's biological activity, primarily through its differential affinity for the two main cholecystokinin receptor subtypes, CCK1R and CCK2R.

Quantitative Comparison of Receptor Binding Affinity

The differential potency of sulfated and non-sulfated CCK-8 is most evident in their binding affinities for the CCK1 and CCK2 receptors. Sulfation is a key determinant for high-affinity binding to the CCK1 receptor, while the CCK2 receptor shows high affinity for both forms of the peptide.[1][2][3]

LigandReceptorBinding Affinity (Ki)Fold Difference (Sulfated vs. Non-Sulfated)
Sulfated CCK-8 CCK1R~0.6-1 nM[3]\multirow{2}{}{~500-fold[3]}
Non-sulfated CCK-8 CCK1R~500 nM[3]
Sulfated CCK-8 CCK2R~0.3-1 nM[3]\multirow{2}{}{~1-fold (no significant difference)[2][3]}
Non-sulfated CCK-8 CCK2R~0.3-1 nM[3]

Functional Potency: In Vitro and In Vivo Effects

The differences in receptor binding translate directly to functional potency. Sulfated CCK-8 is significantly more potent in eliciting physiological responses mediated by the CCK1 receptor, such as pancreatic exocrine secretion. In contrast, both forms are potent at the CCK2 receptor, which is more widespread in the central nervous system.[1][2]

AssayResponse MeasuredSulfated CCK-8 Potency (EC50/IC50)Non-Sulfated CCK-8 Potency (EC50/IC50)Reference
Calcium Flux Assay (CCK1R) Intracellular Calcium Mobilization4.17 x 10⁻¹⁰ M[4]Significantly lower potency[4]
Pancreatic Acinar Cell Secretion Amylase ReleaseMore potentLess potent
Insulin Secretion (Dog Pancreas) Insulin ReleaseMore potent insulinotropic agent[5]Less potent[5][5]

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human CCK1 or CCK2 receptor.[6]

  • Incubation: The membranes are incubated with a specific radioligand (e.g., ³H-devazepide for CCK1R) and varying concentrations of the competing unlabeled ligand (sulfated or non-sulfated CCK-8).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Flux Functional Assay

This assay measures the increase in intracellular calcium concentration following receptor activation, a key event in the CCK1R signaling pathway.

  • Cell Culture: Cells expressing the target CCK receptor (e.g., HiTSeeker CCKAR Cell Line) are cultured in a 96-well plate.[4]

  • Loading with Fluorescent Dye: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the agonist (sulfated or non-sulfated CCK-8) are added to the wells.

  • Signal Detection: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.[4]

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is calculated to determine its potency.[4]

Signaling Pathways and Experimental Workflow

The activation of the CCK1 receptor by sulfated CCK-8 initiates a well-defined signaling cascade.

CCK1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CCK8s Sulfated CCK-8 CCK1R CCK1 Receptor CCK8s->CCK1R Binds Gq Gq Protein CCK1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Release Ca_cyto->PKC Activates Response Cellular Response (e.g., Pancreatic Secretion) Ca_cyto->Response PKC->Response

Caption: CCK1 Receptor Signaling Pathway.

The workflow for comparing the biological potency of sulfated and non-sulfated CCK-8 typically involves a series of in vitro and in vivo experiments.

Comparative_Workflow cluster_ligands Test Ligands cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays sCCK8 Sulfated CCK-8 Binding Receptor Binding Assay (CCK1R & CCK2R) sCCK8->Binding Functional Functional Assay (e.g., Calcium Flux) sCCK8->Functional Pancreatic Pancreatic Secretion Model sCCK8->Pancreatic Behavioral Behavioral Models sCCK8->Behavioral nsCCK8 Non-sulfated CCK-8 nsCCK8->Binding nsCCK8->Functional nsCCK8->Pancreatic nsCCK8->Behavioral Data Data Analysis (Ki, EC50, Potency) Binding->Data Functional->Data Pancreatic->Data Behavioral->Data Conclusion Conclusion on Differential Potency Data->Conclusion

Caption: Experimental Workflow for Potency Comparison.

References

A Head-to-Head Comparison of Cholecystokinin (CCK) Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of various cholecystokinin (CCK) receptor antagonists. We delve into their binding affinities, selectivity, and in vivo efficacy, supported by detailed experimental protocols and signaling pathway diagrams to aid in the selection of the most suitable compounds for your research needs.

Cholecystokinin (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. Its biological effects are mediated through two G-protein coupled receptors: the CCK-A (CCK1) and CCK-B (CCK2) receptors. The distinct tissue distribution and physiological roles of these receptor subtypes have made them attractive targets for therapeutic intervention in a range of disorders, including gastrointestinal diseases, anxiety, and pain. Consequently, a variety of selective and non-selective antagonists have been developed. This guide offers a comparative analysis of some of the most commonly studied CCK receptor antagonists to facilitate informed decision-making in your experimental design.

Quantitative Comparison of CCK Receptor Antagonists

The following tables summarize the binding affinity and in vivo efficacy of several key CCK receptor antagonists. The data has been compiled from various published studies to provide a comparative overview.

Table 1: In Vitro Binding Affinity and Selectivity of CCK Receptor Antagonists

This table presents the binding affinities (Ki or IC50 in nM) of various antagonists for the CCK-A and CCK-B receptors. The selectivity ratio indicates the compound's preference for one receptor subtype over the other.

CompoundTypeCCK-A Affinity (Ki/IC50, nM)CCK-B Affinity (Ki/IC50, nM)Selectivity (CCK-B/CCK-A)
Devazepide (L-364,718) CCK-A Selective0.08 - 5245 - 2000>3000
Lorglumide CCK-A Selective2.5 - 84400 - 5000>160
Loxiglumide CCK-A Selective263600~138
L-365,260 CCK-B Selective150 - 2801 - 2~0.005
YM022 CCK-B Selective1360.73~0.005
CI-988 CCK-B Selective>10001.8<0.002
Proglumide Non-selective2400500~0.2

Disclaimer: The binding affinity values are compiled from multiple sources and may vary depending on the experimental conditions (e.g., radioligand used, tissue preparation).

Table 2: In Vivo Efficacy of Selected CCK Receptor Antagonists

This table provides examples of the in vivo effects of different CCK receptor antagonists in various animal models.

CompoundAnimal ModelApplicationDoseObserved Effect
Devazepide MouseEwing Tumor Xenograft-Reduced tumor growth by 40% and induced apoptosis[1].
Lorglumide RatGastrointestinal Motility0.11 mg/kg (IC50)Inhibited sincalide-induced delay in gastric emptying[2].
L-365,260 RatGastrointestinal Motility0.66 mg/kg (IC50)Inhibited sincalide-induced delay in gastric emptying[2].
LY225910 RatAnxiety (Cat Exposure Test)-Attenuated freezing behavior[3].
PD 135,158 MouseAnxiety (Mouse Defense Test Battery)0.001-1 mg/kg, i.p.Decreased avoidance distance, suggesting an anti-panic-like effect.

Signaling Pathways of CCK Receptors

CCK-A and CCK-B receptors are primarily coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). Both receptors have also been shown to couple to other G proteins, such as Gs and G12/13, leading to the activation of additional signaling pathways including the MAPK/ERK and PI3K/AKT pathways.[4]

CCK_Signaling_Pathway cluster_receptor Cell Membrane CCK-A/B Receptor CCK-A/B Receptor Gq Gq CCK-A/B Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 hydrolyzes PIP₂ DAG DAG PLC->DAG CCK-8 CCK-8 CCK-8->CCK-A/B Receptor PIP2 PIP2 Ca2+ Ca²⁺ IP3->Ca2+ releases PKC PKC DAG->PKC activates Downstream Effects Downstream Effects Ca2+->Downstream Effects PKC->Downstream Effects

Caption: Simplified CCK-A/B receptor signaling pathway via Gq activation.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key in vitro assays are provided below.

Radioligand Binding Assay (Competitive)

This protocol outlines a standard procedure for determining the binding affinity of a test compound for CCK receptors.

Radioligand_Binding_Workflow A Prepare Receptor Membranes (e.g., from cells expressing CCK-A or CCK-B) B Incubate Membranes with: - Radioligand (e.g., [¹²⁵I]CCK-8) - Varying concentrations of unlabeled antagonist A->B C Separate Bound from Free Ligand (Vacuum filtration over glass fiber filters) B->C D Quantify Radioactivity (Scintillation counting) C->D E Data Analysis (Determine IC₅₀ and Ki values) D->E

Caption: General workflow for a competitive radioligand binding assay.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing either human CCK-A or CCK-B receptors.

  • Radioligand: Typically [125I]-Bolton-Hunter labeled CCK-8 ([125I]BH-CCK-8).

  • Test Compounds: Unlabeled CCK receptor antagonists.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.

  • Wash Buffer: Cold assay buffer.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/C).

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • Test compound at various concentrations (or buffer for total binding, and a high concentration of a known ligand for non-specific binding).

    • Radioligand at a fixed concentration (typically at or below its Kd).

    • Receptor membrane suspension.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat and measure the trapped radioactivity in a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements to obtain specific binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay

This protocol describes how to measure the ability of a CCK receptor antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Flux_Workflow A Seed Cells Expressing CCK Receptors in a 96-well plate B Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) A->B C Incubate with Antagonist at various concentrations B->C D Stimulate with CCK-8 Agonist C->D E Measure Fluorescence Change (Fluorescence plate reader) D->E F Data Analysis (Determine antagonist potency, e.g., IC₅₀) E->F

Caption: Workflow for an intracellular calcium flux functional assay.

Materials:

  • Cell Line: A cell line endogenously or recombinantly expressing the CCK receptor of interest (e.g., CHO-K1 or HEK293 cells).

  • Calcium-sensitive Dye: Fluo-4 AM (acetoxymethyl ester) is a common choice.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: CCK-8.

  • Test Compounds: CCK receptor antagonists.

  • Fluorescence Plate Reader: Equipped with appropriate filters for the chosen dye (e.g., excitation ~490 nm, emission ~525 nm for Fluo-4).

Procedure:

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM in assay buffer. Remove the cell culture medium and add the Fluo-4 AM loading solution to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Incubation: Add the test antagonist at various concentrations to the wells and incubate for a defined period.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.

  • Agonist Addition and Reading: Inject the CCK-8 agonist into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence upon agonist addition reflects the increase in intracellular calcium. Plot the agonist-induced response against the concentration of the antagonist to determine the IC50 of the antagonist.

This guide provides a foundational comparison of different CCK-8 receptor antagonists. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific research questions. The provided protocols and diagrams serve as a starting point for designing and interpreting experiments in this exciting field of pharmacology.

References

Validating In Vitro Findings of Cholecystokinin Octapeptide (CCK-8) Action in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo actions of Cholecystokinin Octapeptide (CCK-8), a crucial neuropeptide and gastrointestinal hormone. By presenting supporting experimental data, detailed protocols, and clear visualizations, this document aims to facilitate the translation of in vitro findings to whole-organism models, a critical step in drug discovery and physiological research.

In Vitro Actions of CCK-8: Cellular and Molecular Mechanisms

In vitro studies have been instrumental in elucidating the direct cellular and molecular actions of CCK-8. The peptide primarily exerts its effects by binding to two G-protein coupled receptors (GPCRs): the Cholecystokinin A receptor (CCK1R) and the Cholecystokinin B receptor (CCK2R). These receptors are expressed in various cell types, leading to a range of physiological responses.

Key In Vitro Findings:
  • Stimulation of Pancreatic Acinar Cells: CCK-8 is a potent secretagogue for digestive enzymes from pancreatic acinar cells. In vitro studies using isolated pancreatic acini have demonstrated a dose-dependent increase in amylase secretion upon CCK-8 stimulation.

  • Hormone Release from Endocrine Cells: In vitro preparations of pituitary cells have shown that CCK-8 can stimulate the release of hormones such as beta-endorphin and growth hormone.[1][2]

  • Modulation of Neuronal Activity: Studies on isolated neurons and brain slice preparations have revealed that CCK-8 can directly excite dorsal horn neurons, suggesting a role in pain modulation.[3]

  • Regulation of Immune Cells: In vitro experiments with CD4(+) T cells have shown that CCK-8 can directly influence their differentiation and cytokine production, indicating an immunomodulatory role.[4]

In Vivo Validation: Translating Cellular Effects to Systemic Responses

The physiological relevance of in vitro findings is ultimately determined through validation in in vivo models. Animal models, primarily rodents, have been crucial in understanding the systemic effects of CCK-8, particularly its role in satiety, pancreatic function, and behavior.

Key In Vivo Findings:
  • Satiety and Reduction of Food Intake: Intraperitoneal (i.p.) or intravenous (i.v.) administration of CCK-8 in rats consistently leads to a dose-dependent reduction in food intake, confirming its role as a satiety signal.[5][6]

  • Pancreatic Growth and Secretion: Continuous infusion of high doses of CCK-8 in rats has been shown to increase pancreatic weight and stimulate the secretion of pancreatic enzymes, mirroring the in vitro secretagogue effect.[7]

  • Modulation of Brain Neuropeptide Levels: In vivo studies have demonstrated that peripheral administration of CCK-8 can alter the levels of other neuropeptides, such as orexin-A, in specific brain regions involved in feeding behavior.[5]

Quantitative Comparison of In Vitro and In Vivo CCK-8 Action

Direct comparison of effective concentrations in vitro and in vivo is essential for understanding the pharmacodynamics of CCK-8. The following tables summarize the dose-response relationships observed in key studies.

In Vitro SystemBiological ResponseEffective Concentration (EC50) / Concentration RangeReference
Dispersed Rat Anterior Pituitary CellsBeta-Endorphin Release10⁻¹⁰ - 10⁻⁶ M[1]
Dispersed Rat Anterior Pituitary CellsGrowth Hormone Release10⁻¹¹ - 10⁻⁷ M[2]
Mouse Pancreatic Acinar CellsAmylase SecretionMaximum at 0.3 nM[8]
Rat Dorsal Horn Neurons (in vitro slice)Neuronal ExcitationNot specified (Microiontophoretic application)[3]
In Vivo ModelBiological ResponseEffective Dose RangeAdministration RouteReference
Ad libitum-fed RatsReduction of 1-hour Food Intake0.6 - 5.2 nmol/kgIntraperitoneal[6]
48-hour Fasted RatsReduction of Fasting-Induced Hyperphagia5 µg/kg (4.4 nmol/kg)Intraperitoneal[5]
RatsIncreased Plasma Beta-Endorphin5 µ g/100g body weightIntravenous[1]
RatsIncreased Plasma Growth Hormone5 µ g/100g body weightIntravenous[2]
RatsIncreased Pancreatic Weight11.6 µg/kg/h (continuous infusion)Intravenous[7]

Experimental Protocols

In Vitro: Stimulation of Pancreatic Acinar Cells and Amylase Secretion Assay

1. Isolation of Pancreatic Acini:

  • Euthanize a male Wistar rat (200-250g) by cervical dislocation followed by exsanguination.
  • Perfuse the pancreas in situ via the common bile duct with a collagenase solution (e.g., 50 U/mL in HEPES-buffered Ringer solution).
  • Excise the pancreas, mince it, and incubate in the collagenase solution with gentle shaking at 37°C for 30-60 minutes.
  • Disperse the acini by gentle pipetting through tips of decreasing diameter.
  • Filter the suspension through a nylon mesh (e.g., 150 µm) and wash the acini by centrifugation and resuspension in fresh buffer.

2. CCK-8 Stimulation and Amylase Assay:

  • Resuspend the isolated acini in a HEPES-buffered solution containing 0.1% bovine serum albumin and 1.28 mM CaCl₂.
  • Aliquot the acinar suspension into microcentrifuge tubes.
  • Add CCK-8 at various concentrations (e.g., 10⁻¹² M to 10⁻⁷ M) and incubate at 37°C for 30 minutes.
  • Pellet the acini by centrifugation.
  • Collect the supernatant and measure amylase activity using a commercially available kit (e.g., based on the cleavage of a chromogenic substrate).
  • Express amylase secretion as a percentage of the total amylase content in the acini (determined after lysing the cell pellet).

In Vivo: Assessment of CCK-8 Induced Satiety in Rats

1. Animal Preparation:

  • Use adult male Sprague-Dawley rats (250-300g) individually housed with ad libitum access to food and water.
  • Habituate the rats to handling and intraperitoneal (i.p.) injections of saline for several days before the experiment.

2. Experimental Procedure:

  • On the test day, at the onset of the dark cycle (when rats typically initiate feeding), administer a single i.p. injection of CCK-8 dissolved in saline at various doses (e.g., 0, 0.6, 1.8, 5.2 nmol/kg).
  • Immediately after the injection, provide pre-weighed food pellets and monitor food intake at regular intervals (e.g., 30, 60, 120 minutes).
  • Calculate the cumulative food intake for each dose and compare it to the vehicle-injected control group.

3. Data Analysis:

  • Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to determine the dose-dependent effect of CCK-8 on food intake.

Visualizing the Molecular and Experimental Pathways

CCK-8 Signaling Pathway

CCK8_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CCK8 CCK-8 CCKR CCK1R / CCK2R (GPCR) CCK8->CCKR Binding Gq Gαq CCKR->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Response Cellular Response (e.g., Enzyme Secretion, Neuronal Excitation) Ca2->Response Direct effects PKC->Response Phosphorylation of target proteins

Caption: CCK-8 binds to its GPCR, activating Gαq, which stimulates PLC to produce IP3 and DAG, leading to Ca²⁺ release and PKC activation.

Experimental Workflow: From In Vitro Discovery to In Vivo Validation

In_Vitro_to_In_Vivo_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase Hypothesis Hypothesis Generation (e.g., CCK-8 affects cell type X) CellCulture Isolated Cell/Tissue Culture (e.g., Pancreatic Acini, Neurons) Hypothesis->CellCulture Stimulation CCK-8 Stimulation (Dose-Response) CellCulture->Stimulation Assay Functional Assay (e.g., Secretion, Electrophysiology) Stimulation->Assay Mechanism Mechanistic Studies (e.g., Receptor Antagonists) Assay->Mechanism Validation Validation of In Vitro Findings Assay->Validation Comparison Model Animal Model Selection (e.g., Rat, Mouse) Mechanism->Model Transition to In Vivo Administration CCK-8 Administration (Route, Dose-Response) Model->Administration Measurement Physiological Measurement (e.g., Food Intake, Hormone Levels) Administration->Measurement Measurement->Validation

Caption: Workflow for validating in vitro CCK-8 findings, from cell-based assays to whole-animal physiological studies.

Logical Relationship: In Vitro Findings and In Vivo Outcomes

Logical_Relationship invitro In Vitro Observation CCK-8 stimulates pancreatic acinar cells to secrete digestive enzymes. validation Validation invitro->validation Predicts invivo In Vivo Outcome Intravenous CCK-8 administration in rats leads to increased levels of pancreatic enzymes in circulation. validation->invivo Confirms

Caption: The logical link between in vitro observations of CCK-8's action and their confirmation through in vivo experiments.

References

A Comparative Analysis of CCK-8 and Other Anorexigenic Peptides in Satiety Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between anorexigenic peptides is critical for the development of effective obesity therapeutics. This guide provides an objective comparison of cholecystokinin-8 (CCK-8) with other key satiety-inducing peptides—glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and leptin—supported by experimental data, detailed methodologies, and signaling pathway visualizations.

Cholecystokinin (CCK), a peptide released from the small intestine in response to fat and protein, plays a significant role in meal termination.[1][2] The octapeptide form, CCK-8, is a potent satiety signal, primarily acting to reduce meal size.[3][4][5] However, its short-term action and potential for tolerance have led researchers to explore and compare its efficacy with other anorexigenic peptides that regulate food intake through varied mechanisms. This guide delves into the comparative anorectic effects and underlying signaling pathways of CCK-8, GLP-1, PYY, and leptin.

Comparative Efficacy on Food Intake and Meal Patterns

The anorexigenic effects of these peptides manifest differently in terms of total food intake, meal size, and the interval between meals. The following tables summarize quantitative data from various rodent studies, providing a comparative overview of their potency and mechanism of action. It is important to note that experimental conditions such as animal species, peptide dosage, and administration route can influence the observed effects.

PeptideAnimal ModelDose and RouteReduction in Food IntakeReference
CCK-8 Rats1.8 nmol/kg IP49% reduction in 1-hour food intake[5]
Mice1, 3, 5 µg/kg IPDose-dependent reduction in 30-min food intake[6]
GLP-1 Rats100 µg/kg IP (in re-fed rats)38% reduction in 40-min food intake[7]
Mice25 nmol/kg IPSignificant reduction in 3-hour cumulative food intake[8]
PYY (3-36) Mice0.3, 3, 10 µ g/100g IPDose-dependent reduction of 20-45% in 3-4 hour food intake[9]
Mice100, 300, 1000 µg/kg/day SCHighest dose significantly reduced food intake over 3 days[10]
Leptin Lean Mice60 pmol ICV40% reduction in 24-hour food intake[11]
ob/ob Mice60 pmol ICV60% reduction in 24-hour food intake[11]

Table 1: Comparative Effects on Total Food Intake. This table summarizes the percentage reduction in food intake observed following the administration of CCK-8, GLP-1, PYY, and leptin in rodent models.

PeptideAnimal ModelKey Findings on Meal PatternsReference
CCK-8 RatsReduces meal size; reduces inter-meal interval.[3][5]
RatsIncreases satiety ratio (Inter-meal interval / Meal size).[5]
GLP-1 RatsReduces meal size; prolongs inter-meal interval.[12][13]
PYY (3-36) MiceReduces meal size.[9]
Leptin RatsReduces meal size; does not alter meal frequency.[14]

Table 2: Comparative Effects on Meal Patterns. This table highlights the distinct effects of each peptide on the microstructure of feeding behavior, including meal size and the interval between meals.

Signaling Pathways and Mechanisms of Action

The satiety-inducing effects of these peptides are mediated by distinct signaling pathways that converge on key brain regions involved in appetite regulation, such as the hypothalamus and the brainstem.

CCK-8 Signaling Pathway

CCK-8 primarily exerts its anorectic effects through the activation of CCK-1 receptors (CCK1R) on vagal afferent neurons.[4][15] This peripheral signal is then relayed to the nucleus of the solitary tract (NTS) in the brainstem, which integrates satiety signals.

CCK8_Signaling_Pathway cluster_gut Small Intestine cluster_periphery Periphery cluster_brain Brainstem (NTS) Nutrients Nutrients I-cells I-cells Nutrients->I-cells stimulates CCK-8 CCK-8 I-cells->CCK-8 releases CCK1R CCK1R CCK-8->CCK1R binds to Vagal Afferent Neuron Vagal Afferent Neuron NTS Neurons NTS Neurons Vagal Afferent Neuron->NTS Neurons signals to CCK1R->Vagal Afferent Neuron activates Satiety Satiety NTS Neurons->Satiety promotes

Caption: CCK-8 signaling pathway for satiety induction.

GLP-1 Signaling Pathway

GLP-1, released from intestinal L-cells, acts on GLP-1 receptors (GLP-1R) present in both the periphery (including vagal afferents) and the central nervous system. Its central actions in the hypothalamus and brainstem are crucial for its anorectic effects.

GLP1_Signaling_Pathway cluster_gut Intestine cluster_brain Brain (Hypothalamus/Brainstem) Nutrients Nutrients L-cells L-cells Nutrients->L-cells stimulates GLP-1 GLP-1 L-cells->GLP-1 releases GLP-1R GLP-1R GLP-1->GLP-1R binds to Anorexigenic Neurons Anorexigenic Neurons GLP-1R->Anorexigenic Neurons activates Food Intake Food Intake Anorexigenic Neurons->Food Intake decreases

Caption: GLP-1 signaling pathway for appetite suppression.

PYY Signaling Pathway

PYY, also secreted by intestinal L-cells, particularly in its form PYY(3-36), acts on Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus to suppress appetite.

PYY_Signaling_Pathway cluster_gut Intestine cluster_brain Brain (Hypothalamus - ARC) Nutrients Nutrients L-cells L-cells Nutrients->L-cells stimulates PYY PYY L-cells->PYY releases Y2 Receptor Y2 Receptor PYY->Y2 Receptor binds to NPY/AgRP Neurons NPY/AgRP Neurons Y2 Receptor->NPY/AgRP Neurons inhibits Food Intake Food Intake NPY/AgRP Neurons->Food Intake decreases stimulation of

Caption: PYY signaling pathway for reducing food intake.

Leptin Signaling Pathway

Leptin, a hormone produced by adipose tissue, acts as a long-term regulator of energy balance.[16] It signals the status of fat stores to the hypothalamus, primarily acting on leptin receptors (LepR) in the ARC to suppress the activity of orexigenic neurons and stimulate anorexigenic neurons.

Leptin_Signaling_Pathway cluster_fat Adipose Tissue cluster_brain Brain (Hypothalamus - ARC) Leptin Leptin LepR LepR Leptin->LepR binds to POMC/CART Neurons POMC/CART Neurons LepR->POMC/CART Neurons stimulates NPY/AgRP Neurons NPY/AgRP Neurons LepR->NPY/AgRP Neurons inhibits Food Intake Food Intake POMC/CART Neurons->Food Intake decreases NPY/AgRP Neurons->Food Intake decreases stimulation of

Caption: Leptin signaling pathway for long-term energy balance.

Experimental Protocols

The following provides a generalized experimental workflow for assessing the anorectic effects of these peptides in rodent models. Specific details may vary between studies.

Experimental_Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting Habituation to handling and procedures Peptide Administration Peptide Administration Fasting->Peptide Administration e.g., 12-24 hours Food Presentation Food Presentation Peptide Administration->Food Presentation IP, ICV, or SC injection Data Collection Data Collection Food Presentation->Data Collection Access to standard chow or specific diet Analysis Analysis Data Collection->Analysis Automated food intake monitoring Results Results Analysis->Results

Caption: Generalized experimental workflow for satiety studies.

Detailed Methodologies:

  • Animal Models: Studies typically utilize male rats (e.g., Sprague-Dawley, Wistar) or mice (e.g., C57BL/6J) weighing between 250-350g.[17][18] Animals are individually housed in a controlled environment with a standard 12-hour light/dark cycle.[17]

  • Peptide Administration:

    • Intraperitoneal (IP) Injection: Peptides are dissolved in a vehicle (e.g., sterile saline) and injected into the peritoneal cavity. This route simulates peripheral release.[3][7]

    • Intracerebroventricular (ICV) Injection: For central administration, animals are surgically implanted with a cannula into a cerebral ventricle (e.g., lateral ventricle).[11][17][19] Peptides are then infused directly into the brain.

    • Subcutaneous (SC) Injection: Peptides are injected into the loose skin on the back of the animal for slower, more sustained release.[10]

  • Food Intake Measurement: Food intake is often measured using automated feeding systems that record the amount of food consumed at specific time intervals.[17] This allows for detailed analysis of meal patterns, including the size of the first meal, the duration of meals, and the interval between meals.[12]

  • Fasting: Animals are typically fasted for a period of 12 to 24 hours before peptide administration to ensure they are motivated to eat.[6][9]

Conclusion

CCK-8, GLP-1, PYY, and leptin each play a distinct role in the complex regulation of satiety. CCK-8 is a potent, short-acting signal for meal termination, primarily reducing meal size. In contrast, GLP-1 and PYY exhibit a more sustained anorectic effect, influencing both meal size and the interval between meals. Leptin acts as a long-term adiposity signal, modulating the sensitivity of the brain to short-term satiety signals. A thorough understanding of these differences is paramount for the strategic development of novel and effective anti-obesity therapies that can target specific aspects of appetite control. Future research focusing on the synergistic effects of these peptides may unlock even more potent therapeutic strategies.

References

A Researcher's Guide to Commercial CCK-8 Kits: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability and proliferation is paramount. The Cell Counting Kit-8 (CCK-8) assay has emerged as a popular method due to its convenience and high sensitivity. This guide provides a side-by-side comparison of CCK-8 kits from various commercial suppliers, offering insights into their performance based on available data.

The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by cellular dehydrogenases in viable cells to produce a water-soluble formazan dye. The amount of this orange-colored formazan is directly proportional to the number of living cells, and it can be quantified by measuring the absorbance at approximately 450 nm.[1][2][3] This method offers a simpler and often more sensitive alternative to traditional assays like MTT and XTT.[2][3]

Comparative Analysis of Commercial CCK-8 Kits

Disclaimer: The following data is compiled from information made publicly available by the manufacturers. Performance characteristics such as sensitivity and stability have not been independently verified in a head-to-head comparison and are presented as claimed by the respective suppliers.

FeatureDojindoSigma-AldrichAbcamElabscience
Product Name Cell Counting Kit-8Cell Counting Kit - 8Cell Counting Kit 8 (WST-8 / CCK8)Enhanced Cell Counting Kit 8 (WST-8/CCK8)
Catalog Number CK0496992ab228554E-CK-A362
Stated Sensitivity Higher than MTT, XTT, MTS or WST-1.[2][4]Higher than MTT, XTT, MTS or WST-1.[5]Higher sensitivity than other tetrazolium salt-based assays.[6]More stable than MTT, XTT, and has a wider linear range and higher sensitivity.[7]
Kit Components One-bottle, ready-to-use solution.[1][2]One-bottle, ready-to-use solution.One-bottle, ready-to-use solution.Ready-to-use solution.[7]
Storage (Long-term) -20°C for over a year.[1][4]-20°C.-20°C for long-term storage.[8]-20°C for 24 months.[7]
Storage (Short-term) 0-5°C for one year.[1][4]2-8°C for up to 3 years.4°C for one year.[9]2-8°C for 24 months.[7]
Assay Principle Reduction of WST-8 by cellular dehydrogenases.[1][4]Reduction of WST-8 by cellular dehydrogenases.Reduction of WST-8 by cellular dehydrogenases.Reduction of WST-8 by mitochondrial dehydrogenase.[7]
Detection Wavelength 450 nm.[1]450 nm (acceptable range 450-490 nm).460 nm.450 nm.[7]
Incubation Time 1-4 hours.[1]1-4 hours.1-4 hours.1-4 hours.[10]
Low Cell Toxicity Stated to have low toxicity, allowing for further experiments on the same cells.[2]Stated to have little cytotoxicity, allowing for longer incubation times (24-48 hours).[5]Stated to have very low cytotoxicity.[6]Not explicitly stated, but implied by the nature of WST-8 assays.

Experimental Protocols

The experimental protocol for CCK-8 assays is generally consistent across different suppliers. Below is a generalized protocol based on common instructions. For specific details, always refer to the manufacturer's manual provided with the kit.

General Protocol for Cell Proliferation and Cytotoxicity Assays:
  • Cell Seeding: Seed cells in a 96-well plate at a desired density (e.g., 1,000-10,000 cells/well) in 100 µL of culture medium. For cytotoxicity assays, a higher initial cell number may be appropriate.

  • Pre-incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to adhere and enter the logarithmic growth phase.[1][11]

  • Treatment: For cytotoxicity or drug screening assays, add various concentrations of the test substance to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Addition of CCK-8 Reagent: Add 10 µL of the CCK-8 solution directly to each well.[1][11] Take care to avoid introducing bubbles.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal incubation time can vary depending on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[1][11] A reference wavelength of 600-650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability or proliferation based on the absorbance values, after subtracting the background from the control wells (medium and CCK-8 reagent without cells).

Visualizing the Process: Workflow and Signaling Pathway

To better understand the CCK-8 assay, the following diagrams illustrate the experimental workflow and the underlying biochemical pathway.

G cluster_workflow Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells pre_incubate Pre-incubate (24h) seed_cells->pre_incubate add_compound Add Test Compound pre_incubate->add_compound incubate_compound Incubate add_compound->incubate_compound add_cck8 Add CCK-8 Reagent incubate_compound->add_cck8 incubate_cck8 Incubate (1-4h) add_cck8->incubate_cck8 measure_absorbance Measure Absorbance at 450nm incubate_cck8->measure_absorbance analyze_data Analyze Data measure_absorbance->analyze_data end_node End analyze_data->end_node

Caption: General experimental workflow for a CCK-8 assay.

G cluster_pathway CCK-8 Signaling Pathway cluster_cell Viable Cell cluster_medium Culture Medium nadph NAD(P)H dehydrogenase Cellular Dehydrogenases nadph->dehydrogenase e- nadp NAD(P)+ dehydrogenase->nadp wst8 WST-8 (Water-soluble tetrazolium salt) - less colored - dehydrogenase->wst8 e- transfer formazan Formazan (Water-soluble) - orange colored - wst8->formazan Reduction

Caption: WST-8 reduction pathway in the CCK-8 assay.

Conclusion

The CCK-8 assay is a robust and user-friendly method for assessing cell viability and proliferation. While many commercial suppliers offer kits with similar protocols and principles, subtle differences in formulation may influence performance characteristics such as sensitivity and stability. The choice of a specific CCK-8 kit may depend on the specific requirements of the experiment, including the cell type being studied, the expected range of cell numbers, and the need for long-term storage of the reagent. For critical applications, it is advisable to perform a small-scale pilot experiment to validate the chosen kit's performance with the specific cell lines and experimental conditions.

References

Validating Cholecystokinin Receptor Function: A Comparative Guide to Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data derived from cholecystokinin (CCK) receptor knockout models versus wild-type alternatives. By employing targeted gene disruption, these models offer invaluable insights into the specific physiological and behavioral roles of CCK-A (CCK1R) and CCK-B (CCK2R) receptors, the primary targets of the bioactive peptide cholecystokinin-8 (CCK-8). We will explore the experimental data, detail the underlying protocols, and visualize the key pathways and workflows.

A crucial point of clarification: this guide focuses on the neuropeptide Cholecystokinin-8 (CCK-8) and its receptors. This is distinct from the Cell Counting Kit-8 (CCK-8) , a common laboratory assay for measuring cell viability and proliferation. While both share an abbreviation, they are functionally unrelated. Protocols for the CCK-8 assay are included in this guide due to its widespread use in cellular biology, which may be relevant for in vitro studies of CCK receptor-expressing cell lines.

Data Presentation: Knockout vs. Wild-Type Models

The use of knockout (KO) mice, where the gene for a specific CCK receptor is rendered non-functional, allows for a direct assessment of that receptor's role by comparing the phenotype of the KO mouse to its wild-type (WT) littermates.

Table 1: Receptor Binding & Affinity

Receptor TypeModelLigandBinding Affinity (Kd)Key Finding
CCK-AWild-Type Mouse125I-CCK-80.18 ± 0.03 nMHigh-affinity binding is present in pancreatic membranes.[1]
CCK-ACCK-A KO Mouse125I-CCK-8No displaceable bindingConfirms the successful and functional knockout of the CCK-A receptor.[1]
CCK-BWild-Type Rat[3H]CCK-81.66 nM (Cerebral Cortex)Demonstrates high-affinity binding in the central nervous system.
CCK-AWild-Type Rat[3H]CCK-80.76 nM (Pancreas)Shows higher affinity in the pancreas compared to the brain's CCK-B receptor.[2]

Table 2: Behavioral Phenotypes in CCK Receptor Knockout Mice

Receptor KOBehavioral TestObservation in KO vs. Wild-TypeImplied Receptor Function
CCK-B (CCK2R)Elevated Plus MazeReduced anxiety-like behavior.[3]CCK-B receptors are involved in mediating anxiety.
CCK-B (CCK2R)Spontaneous AlternationImpaired performance.[4]CCK-B receptors play a role in attention and/or memory processes.[4]
CCK-B (CCK2R)ActimeterHyperlocomotor activity and impaired environmental habituation.[4]Suggests a role for CCK-B receptors in regulating locomotion and adaptation.
CCK-B (CCK2R)Social IsolationAntagonized behavioral changes in females, but not males.[5]Indicates a sex-specific role of CCK-B receptors in response to social stress.[5]
CCK-A & CCK-BElevated Plus MazeCCK-B KO mice showed reduced anxiety; CCK-A KO showed no change.[3]Reinforces the specific role of CCK-B, not CCK-A, in anxiety-related behaviors.

Table 3: Physiological Phenotypes in CCK Receptor Knockout Mice

Receptor KOPhysiological MeasureObservation in KO vs. Wild-TypeImplied Receptor Function
CCK-AFood Intake (post CCK injection)CCK administration failed to decrease food intake.[6]CCK-A receptors are essential for mediating CCK-induced satiety.[1][6]
CCK-BFood Intake (post CCK injection)CCK administration still inhibited food intake.[1]CCK-B receptors are not the primary mediators of CCK-induced satiety.[1]
CCK-BPancreatic Secretion & GrowthNo significant difference in pancreatic function or growth.[7]CCK-B receptors do not play a major role in regulating pancreatic exocrine functions in adult mice.[7]
CCK (Ligand)Body Weight on High-Fat DietReduced body weight gain and body fat mass despite similar food intake.[8]Endogenous CCK is important for lipid absorption and regulating metabolic rate.[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments cited in the validation of CCK receptor function.

Protocol 1: Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity of ligands to CCK receptors in tissue preparations.

  • Tissue Preparation:

    • Euthanize wild-type and knockout mice according to approved institutional guidelines.

    • Rapidly dissect target tissues (e.g., pancreas for CCK-A, cerebral cortex for CCK-B).

    • Homogenize tissues in ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 50,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Resuspend the final pellet in a binding buffer.

  • Binding Reaction:

    • In a series of tubes, add a constant amount of membrane protein.

    • Add a fixed concentration of radioligand (e.g., 125I-CCK-8 or [3H]CCK-8).

    • For competition binding, add varying concentrations of a non-radiolabeled competitor ligand (e.g., unlabeled CCK-8).

    • To determine non-specific binding, add a saturating concentration of the non-radiolabeled ligand to a set of control tubes.

  • Incubation & Separation:

    • Incubate the mixture at a specified temperature (e.g., room temperature) for a set time (e.g., 30-60 minutes) to reach equilibrium.

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound ligand.

  • Quantification & Analysis:

    • Measure the radioactivity trapped on the filters using a scintillation counter or gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine binding parameters like the dissociation constant (Kd) and maximum binding capacity (Bmax).

Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior

This test assesses anxiety by measuring the rodent's tendency to explore open, elevated spaces versus enclosed spaces.

  • Apparatus: A plus-shaped maze raised from the floor with two open arms and two arms enclosed by high walls.

  • Acclimation: Bring mice to the testing room at least 1 hour before the experiment to acclimate.

  • Procedure:

    • Place a single mouse (wild-type or knockout) onto the central platform of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for a set period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Score the video for the number of entries into the open and closed arms.

    • Measure the time spent in the open and closed arms.

    • Calculate the percentage of open arm entries and the percentage of time spent in the open arms. A lower percentage is indicative of higher anxiety-like behavior.

    • Compare the results between knockout and wild-type groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Cell Counting Kit-8 (CCK-8) Assay for Cell Viability

This colorimetric assay is used to determine the number of viable cells in a culture, often to assess cell proliferation or cytotoxicity. It is based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases to produce an orange formazan dye.[9][10][11]

  • Cell Plating:

    • Seed a cell suspension (100 μL/well) into a 96-well plate at a desired density (e.g., 1,000-10,000 cells/well).[12][13]

    • Include wells with medium only for background control.

    • Incubate the plate in a humidified incubator (e.g., at 37°C, 5% CO2) for 24 hours to allow cells to attach.[14]

  • Treatment (Optional):

    • If assessing the effect of a compound, replace the medium with fresh medium containing various concentrations of the test substance.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Reaction:

    • Add 10 μL of CCK-8 solution directly to each well.[13][14] Be careful to avoid introducing bubbles.

    • Incubate the plate for 1-4 hours in the incubator. The incubation time can be optimized based on cell type and density.[12][14]

  • Measurement:

    • Gently mix the plate to ensure homogeneous color distribution.

    • Measure the absorbance at 450 nm using a microplate reader.[12][14]

  • Data Analysis:

    • Subtract the absorbance of the background control wells from all other readings.

    • The absorbance is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.

Visualizations: Pathways and Workflows

CCK_Signaling_Pathway cluster_ligand Ligand cluster_receptor Receptor cluster_gprotein G-Protein Coupling cluster_effector Effectors & Second Messengers cluster_downstream Downstream Signaling CCK-8 CCK-8 CCK1R CCK1R (CCK-A) CCK-8->CCK1R CCK2R CCK2R (CCK-B) CCK-8->CCK2R Gq Gq CCK1R->Gq Gs Gs CCK1R->Gs CCK2R->Gq CCK2R->Gs PLC Phospholipase C (PLC) Gq->PLC activates AC Adenylyl Cyclase (AC) Gs->AC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces cAMP cAMP AC->cAMP produces Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC PKA Protein Kinase A (PKA) cAMP->PKA MAPK MAPK/ERK Pathway Ca->MAPK PKC->MAPK PKA->MAPK

Knockout_Validation_Workflow cluster_model Model Generation cluster_validation Functional Validation cluster_experiment Phenotypic Analysis cluster_analysis Data Analysis & Conclusion GeneTargeting Targeted Gene Disruption (e.g., CRISPR/Cas9) Breeding Generate Heterozygous (KO+/-) and Homozygous (KO-/-) Mice GeneTargeting->Breeding Genotyping Genotyping (PCR) to Confirm KO Status Breeding->Genotyping BindingAssay Receptor Binding Assays (Confirm loss of receptor) Genotyping->BindingAssay mRNA_Protein mRNA/Protein Analysis (e.g., qPCR, Western Blot) Genotyping->mRNA_Protein Behavior Behavioral Assays (Anxiety, Memory, etc.) BindingAssay->Behavior Physiology Physiological Assays (Feeding, Pancreatic function, etc.) BindingAssay->Physiology mRNA_Protein->Behavior mRNA_Protein->Physiology Comparison Compare KO vs. Wild-Type Littermate Controls Behavior->Comparison Physiology->Comparison Conclusion Attribute Phenotypic Differences to Receptor Function Comparison->Conclusion

Logical_Relationship cluster_outcomes Possible Outcomes cluster_conclusions Conclusions Hypothesis Hypothesis: Receptor 'X' is involved in Physiological Function 'Y' KO_Model Develop Knockout Model: No functional Receptor 'X' Hypothesis->KO_Model WT_Control Wild-Type Control: Functional Receptor 'X' Hypothesis->WT_Control Experiment Perform Experiment to Measure Function 'Y' in both KO and WT models KO_Model->Experiment WT_Control->Experiment Outcome1 Result: Function 'Y' is absent or altered in KO, but present in WT Experiment->Outcome1 Outcome2 Result: No difference in Function 'Y' between KO and WT Experiment->Outcome2 Conclusion1 Conclusion: Hypothesis Supported. Receptor 'X' is necessary for Function 'Y' Outcome1->Conclusion1 Conclusion2 Conclusion: Hypothesis Not Supported. Receptor 'X' is not essential for Function 'Y' (or compensatory mechanisms exist) Outcome2->Conclusion2

References

A Head-to-Head Battle: Cross-Validation of Immunoassay and Mass Spectrometry for Cholecystokinin-8 (CCK-8) Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of peptide hormone quantification, the choice of analytical method is paramount. This guide provides an objective comparison of two primary techniques for measuring Cholecystokinin-8 (CCK-8), a key gastrointestinal hormone and neurotransmitter: the traditional immunoassay and the increasingly adopted mass spectrometry. This comparison is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

The accurate measurement of CCK-8 is crucial for understanding its role in satiety, digestion, and neurological processes. However, its low physiological concentrations and structural similarity to other peptides, notably gastrin, present significant analytical challenges.

Quantitative Performance: A Comparative Analysis

The performance of immunoassays and mass spectrometry for CCK-8 quantification can vary significantly in terms of sensitivity, specificity, accuracy, and precision. The following table summarizes key performance metrics to facilitate a direct comparison.

Performance MetricImmunoassay (ELISA/RIA)Mass Spectrometry (LC-MS/MS)
Lower Limit of Quantification (LLOQ) >0.01 ng/mL[1]25 pg/mL (~21.9 pM)[1][2]
Linearity (Correlation with MS) R² = 0.92[1]Not directly applicable (used as reference)
Accuracy (% Relative Error) Method-dependent, prone to interferencesAverage %RE: 11.3%[3][4]
Precision (% Coefficient of Variation) Method-dependentAverage %CV: 15.5%[3][4]
Specificity Prone to cross-reactivity with gastrin[1][5]High, able to distinguish isoforms[1][2]

Delving into the Methodologies: Experimental Protocols

Understanding the experimental workflows of both techniques is essential for appreciating their respective strengths and limitations.

Immunoassay Protocol for CCK-8 (General Overview)

Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay), rely on the specific binding of an antibody to the CCK-8 peptide.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific to CCK-8.

  • Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Sample and Standard Incubation: Plasma samples and a series of CCK-8 standards of known concentrations are added to the wells.

  • Detection Antibody: A second antibody, which is either enzyme-linked (for ELISA) or radiolabeled (for RIA), is added. This antibody binds to a different epitope on the CCK-8 molecule.

  • Signal Generation: For ELISA, a substrate is added that reacts with the enzyme to produce a colorimetric signal. For RIA, the radioactivity is measured.

  • Data Analysis: The intensity of the signal is proportional to the amount of CCK-8 in the sample, which is quantified by comparing it to the standard curve.

Mass Spectrometry Protocol for CCK-8 (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity by separating the peptide from other matrix components before detecting it based on its unique mass-to-charge ratio.

  • Sample Preparation (Solid-Phase Extraction - SPE): Plasma samples are first enriched for CCK-8 and interfering substances are removed. This often involves passing the sample through a solid-phase extraction cartridge.

  • Liquid Chromatography (LC) Separation: The extracted sample is injected into a liquid chromatography system. A C18 column is typically used to separate CCK-8 from other peptides based on its hydrophobicity. A gradient of organic solvent (e.g., acetonitrile) is used to elute the peptides.[1]

  • Ionization: As the CCK-8 elutes from the LC column, it is ionized, typically using electrospray ionization (ESI).

  • Mass Spectrometry (MS/MS) Detection: The ionized CCK-8 molecules are directed into the mass spectrometer. In the first stage (MS1), ions with the specific mass-to-charge ratio of CCK-8 are selected. These ions are then fragmented, and the resulting fragment ions are detected in the second stage (MS2). This two-stage detection provides high specificity.

  • Quantification: The amount of CCK-8 is quantified by comparing the signal intensity of its specific fragment ions to that of a known amount of a stable isotope-labeled internal standard.

Visualizing the Processes and Pathways

To further clarify the experimental workflow and the biological context of CCK-8, the following diagrams are provided.

experimental_workflow cluster_immunoassay Immunoassay cluster_ms Mass Spectrometry ia1 Plate Coating ia2 Blocking ia1->ia2 ia3 Sample Incubation ia2->ia3 ia4 Detection Antibody ia3->ia4 ia5 Signal Generation ia4->ia5 ia6 Data Analysis ia5->ia6 ms1 Sample Prep (SPE) ms2 LC Separation ms1->ms2 ms3 Ionization ms2->ms3 ms4 MS/MS Detection ms3->ms4 ms5 Quantification ms4->ms5 start Plasma Sample start->ia1 start->ms1

Experimental workflows for immunoassay and mass spectrometry.

cck_signaling_pathway CCK8 CCK-8 CCK1R CCK1 Receptor CCK8->CCK1R binds Gq Gq protein CCK1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC co-activates CellularResponse Cellular Response (e.g., enzyme secretion) PKC->CellularResponse leads to

Simplified CCK-8 signaling pathway via the CCK1 receptor.

Conclusion: Selecting the Right Tool for the Job

Both immunoassay and mass spectrometry are valuable tools for the quantification of CCK-8, each with its own set of advantages and disadvantages.

Immunoassays are generally more accessible and have a higher throughput, making them suitable for screening large numbers of samples. However, their reliability can be compromised by cross-reactivity with structurally similar peptides like gastrin, potentially leading to an overestimation of CCK-8 levels.[1][5]

Mass spectrometry , particularly LC-MS/MS, offers superior specificity and accuracy, and is considered the gold standard for peptide quantification.[1][2] The main challenges associated with this technique are the higher initial instrument cost, more complex sample preparation, and lower throughput compared to immunoassays. Furthermore, the inherent lability of the sulfate group on CCK-8 can pose analytical hurdles.[1][2]

Ultimately, the choice between an immunoassay and mass spectrometry for CCK-8 measurement should be guided by the specific requirements of the study. For exploratory studies or high-throughput screening where absolute accuracy is less critical, a well-validated immunoassay may suffice. However, for studies requiring high specificity and accurate quantification, particularly in complex biological matrices, cross-validation of immunoassay results with a robust and sensitive mass spectrometry method is strongly recommended.

References

Safety Operating Guide

Proper Disposal of Cholecystokinin (26-33) (Free Acid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Cholecystokinin (26-33) (free acid), a peptide fragment used in research.

Disposal Procedures

All waste must be handled in accordance with local, state, and federal regulations.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Solid Waste (Lyophilized Powder)

For the disposal of unused or expired solid Cholecystokinin (26-33) (free acid):

  • Container Management : Keep the peptide in its original, tightly sealed container to prevent moisture absorption, which can decrease stability.

  • Labeling : Ensure the container is clearly labeled with the full chemical name.

  • Waste Stream : Unless otherwise directed by your EHS department, non-hazardous solid biological waste may often be disposed of as regular municipal waste. However, do not place chemical containers in laboratory trash cans that may be handled by custodial staff.

  • Decontamination : If the peptide was used in experiments involving biohazardous materials, it must be decontaminated, typically by autoclaving, before disposal.

Liquid Waste (Solutions)

For the disposal of solutions containing Cholecystokinin (26-33) (free acid):

  • Neutralization : The "free acid" designation suggests the peptide is in its acidic form. Depending on the concentration and volume, neutralization with a suitable base may be required before disposal. Consult your institution's chemical safety guidelines.

  • Aqueous Solutions : For small quantities of non-hazardous, aqueous solutions, drain disposal may be permissible. This should be done with copious amounts of water to dilute the substance. Crucially, obtain approval from your institution's EHS department before any drain disposal.

  • Solutions with Hazardous Components : If the peptide is dissolved in a hazardous solvent (e.g., halogenated or non-halogenated organic solvents), it must be collected in a designated hazardous waste container.[3] Do not mix incompatible waste streams.

  • Biohazardous Liquid Waste : If the solution contains infectious agents, it must be decontaminated before disposal, typically through autoclaving or chemical disinfection.[4]

Spill Management

In the event of a spill:

  • Containment : Absorb the spilled material with an inert absorbent material.

  • Cleanup : Use appropriate personal protective equipment (PPE), including gloves and eye protection. For solid spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.

  • Decontamination : Clean the spill area thoroughly.

Regulatory Compliance and Institutional Policies

It is imperative to adhere to all applicable waste disposal regulations. These may vary significantly based on your location. Your institution's EHS department is the primary resource for ensuring compliance. They can provide specific protocols for different waste streams and guidance on material classification.

Disposal Decision Pathway

The following flowchart illustrates the general decision-making process for the disposal of Cholecystokinin (26-33) (free acid).

G cluster_solid Solid Waste (Lyophilized Powder) cluster_liquid Liquid Waste (Solution) s_start Unused/Expired Solid CCK (26-33) s_q1 Is it contaminated with biohazardous material? s_start->s_q1 s_decon Decontaminate (e.g., Autoclave) s_q1->s_decon Yes s_q2 Consult Institutional EHS for disposal as non-hazardous solid waste s_q1->s_q2 No s_decon->s_q2 l_start CCK (26-33) Solution l_q1 Does the solvent contain hazardous chemicals? l_start->l_q1 l_hw Collect in designated hazardous waste container l_q1->l_hw Yes l_q2 Is the solution biohazardous? l_q1->l_q2 No l_decon Decontaminate (e.g., Autoclave, Chemical Disinfection) l_q2->l_decon Yes l_q3 Consult Institutional EHS for drain disposal approval l_q2->l_q3 No l_decon->l_q3 l_drain Dispose down the drain with copious amounts of water l_q3->l_drain Approved

Caption: Disposal decision pathway for Cholecystokinin (26-33) (free acid).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.